molecular formula C13H13NO B169538 (2-Phenoxyphenyl)methanamine CAS No. 107624-14-6

(2-Phenoxyphenyl)methanamine

Cat. No.: B169538
CAS No.: 107624-14-6
M. Wt: 199.25 g/mol
InChI Key: WXCFCNCGPYJALB-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)methanamine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. Structurally related phenoxyphenyl-methanamine derivatives have been extensively utilized in Quantitative Structure-Activity Relationship (QSAR) studies to model and optimize activities against significant biological targets such as the 5-HT2A receptor and the Serotonin Transporter (SERT) . This compound family provides a versatile template for designing molecules that interact with the central nervous system. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. For comprehensive data, including structural and spectroscopic details, researchers are advised to consult specialized chemical databases and literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFCNCGPYJALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590019
Record name 1-(2-Phenoxyphenyl)methanamine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-14-6
Record name 1-(2-Phenoxyphenyl)methanamine
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Record name (2-phenoxyphenyl)methanamine
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Foundational & Exploratory

Introduction: The Significance of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Phenoxyphenyl)methanamine

This compound, also known as 2-phenoxybenzylamine, is a primary benzylic amine featuring a phenoxy group at the ortho position of the benzene ring. Its molecular structure makes it a valuable and versatile building block in organic synthesis. This compound serves as a crucial intermediate in the development of a variety of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its utility also extends to biochemical research for studying receptor interactions and in material science for creating specialty polymers.[1][2]

The synthesis of primary amines can be challenging due to the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] Therefore, robust and selective synthetic strategies are required to produce this compound with high purity and yield. This guide provides an in-depth exploration of the two principal and field-proven pathways for its synthesis: Reductive Amination of 2-phenoxybenzaldehyde and the Gabriel Synthesis starting from a 2-phenoxybenzyl halide.

We will dissect the underlying mechanisms of each pathway, explain the rationale behind reagent selection, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in choosing the optimal route for their specific needs.

Pathway 1: Reductive Amination of 2-Phenoxybenzaldehyde

Reductive amination is arguably the most direct and versatile method for synthesizing amines from carbonyl compounds.[5][6] This one-pot reaction combines an aldehyde or ketone with an amine source and a reducing agent, proceeding through an intermediate imine which is reduced in situ.[7][8] For the synthesis of this compound, this involves the reaction of 2-phenoxybenzaldehyde with ammonia.

Mechanistic Deep Dive

The reaction elegantly proceeds in two main stages within the same pot: imine formation and subsequent reduction.

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-phenoxybenzaldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.[9][10] Under weakly acidic conditions, which are often used to catalyze this step, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, or iminium ion.[5][10] Deprotonation yields the neutral imine.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine intermediate to form the final primary amine product.[11] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that reduces the imine faster than it reduces the starting aldehyde.[12]

Causality Behind Experimental Choices
  • Starting Material: 2-Phenoxybenzaldehyde is the logical precursor for this pathway. It is commercially available, though its synthesis can be achieved via oxidation of 2-phenoxytoluene or through methods like the Sommelet reaction.[13][14]

  • Amine Source: To synthesize a primary amine, ammonia is the required nitrogen source.[11] Practically, this is often supplied in the form of ammonium salts like ammonium acetate or ammonium chloride, which also help maintain the mildly acidic pH beneficial for imine formation.

  • Reducing Agent: The choice of reducing agent is critical for the success of a one-pot procedure.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is a mild hydride donor that is stable in weakly acidic conditions and selectively reduces the protonated imine (iminium ion) much more rapidly than the starting aldehyde.[5][12]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become a preferred alternative to NaBH₃CN as it is less toxic (avoiding cyanide) and often provides faster reaction times and cleaner products.[12] It is particularly effective for reductive aminations.

    • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C, or Raney Nickel) is another powerful method.[5][6][15] This approach is environmentally friendly ("green") as the only byproduct is water, but it requires specialized equipment for handling hydrogen gas under pressure.

Visualizing the Reductive Amination Mechanism

G cluster_steps Reaction Sequence aldehyde 2-Phenoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack ammonia Ammonia (NH₃) ammonia->hemiaminal imine Imine Intermediate hemiaminal->imine Dehydration product This compound imine->product Reduction h_plus + H⁺ (cat.) h2o_loss - H₂O reducer [Reducing Agent] e.g., NaBH₃CN reducer->imine

Caption: Reductive amination pathway for this compound synthesis.

Pathway 2: The Gabriel Synthesis

The Gabriel synthesis is a venerable and highly reliable method for preparing primary amines, specifically designed to prevent the overalkylation that plagues direct alkylation with ammonia.[4][16][17] The strategy employs a phthalimide anion as a surrogate for the amide anion (H₂N⁻), which allows for a single, clean alkylation.[16] The starting material for this route is a 2-phenoxybenzyl halide.

Mechanistic Deep Dive

The Gabriel synthesis is a robust, multi-step process that offers excellent control.

  • Formation of the Phthalimide Nucleophile: The synthesis begins with the deprotonation of phthalimide. The N-H proton of phthalimide is unusually acidic (pKa ≈ 8.3) because the resulting anion is highly resonance-stabilized by the two adjacent carbonyl groups.[4] A moderately strong base, such as potassium hydroxide (KOH) or potassium hydride (KH), is used to quantitatively form the potassium phthalimide salt, which is a potent nitrogen nucleophile.[17][18]

  • Nucleophilic Substitution (Sₙ2): The phthalimide anion then displaces a halide from a primary or unhindered secondary alkyl halide—in this case, 2-phenoxybenzyl bromide or chloride—via an Sₙ2 reaction.[19][20] This forms an N-alkylphthalimide intermediate. A crucial feature of this intermediate is that the nitrogen lone pair is delocalized by the carbonyls, rendering it non-nucleophilic and thus preventing any further alkylation.[4][19]

  • Liberation of the Primary Amine: The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine.

    • Hydrazinolysis (Ing-Manske Procedure): This is the most common method.[21] The N-alkylphthalimide is treated with hydrazine (N₂H₄). Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons and ultimately cleaving the C-N bonds to release the primary amine and form a stable, cyclic phthalhydrazide byproduct.[16][19] This method uses milder conditions than hydrolysis.

    • Hydrolysis: Alternatively, acidic (e.g., H₃O⁺) or basic (e.g., NaOH) hydrolysis can be used, though these methods often require harsh conditions (e.g., prolonged heating) and can sometimes result in lower yields.[17][18]

Causality Behind Experimental Choices
  • Starting Material: 2-Phenoxybenzyl halide (e.g., bromide) is required. This can be prepared from 2-phenoxytoluene via free-radical bromination using a reagent like N-bromosuccinimide (NBS).

  • Amine Surrogate: Potassium phthalimide is the cornerstone of this synthesis. It is commercially available and serves as a "protected" form of ammonia that ensures monoalkylation.[16][19]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are often used for the Sₙ2 step as they effectively solvate the potassium cation while leaving the phthalimide anion highly reactive, thus accelerating the reaction.[4][21]

  • Cleavage Reagent: Hydrazine is typically the reagent of choice for the final deprotection step due to its high efficiency under relatively mild conditions, despite the potential challenge of separating the phthalhydrazide byproduct.[16]

Visualizing the Gabriel Synthesis Mechanism

G cluster_steps Reaction Sequence phthalimide Potassium Phthalimide n_alkyl N-(2-phenoxybenzyl)phthalimide phthalimide->n_alkyl Sₙ2 Reaction alkyl_halide 2-Phenoxybenzyl Halide alkyl_halide->n_alkyl product This compound n_alkyl->product Hydrazinolysis byproduct Phthalhydrazide n_alkyl->byproduct hydrazine Hydrazine (N₂H₄) hydrazine->n_alkyl

Caption: Gabriel synthesis pathway for primary amine formation.

Comparative Analysis of Synthesis Pathways

The choice between Reductive Amination and the Gabriel Synthesis depends on factors such as starting material availability, scalability, reagent safety, and desired purity.

FeatureReductive AminationGabriel Synthesis
Starting Material 2-Phenoxybenzaldehyde2-Phenoxybenzyl Halide
Number of Steps Typically a one-pot reaction.Multi-step (halide formation, alkylation, cleavage).
Key Advantage High atom economy, operational simplicity, directness.[5]Excellent for preventing overalkylation, leading to very pure primary amines.[17][21]
Key Limitation Potential for side reactions (e.g., reduction of aldehyde to alcohol); requires careful control of pH and reagents.Multi-step nature can lower overall yield; final cleavage step can be harsh or produce difficult-to-remove byproducts.[16]
Reagent Safety Depends on reducing agent. NaBH(OAc)₃ is relatively safe. NaBH₃CN is toxic (cyanide). Catalytic hydrogenation requires handling of flammable H₂ gas.Hydrazine is toxic and corrosive. Phthalimide and its salts are relatively benign.
Versatility Highly versatile method applicable to a wide range of aldehydes, ketones, and amines.[22]Generally restricted to the synthesis of primary amines from primary or unhindered secondary halides.[16][17]
Typical Yield Good to excellent (70-95%) for optimized one-pot procedures.Good overall yield (60-85%), but dependent on the efficiency of each step.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from 2-phenoxybenzaldehyde using sodium triacetoxyborohydride.

Materials:

  • 2-Phenoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (CH₃COONH₄) (5-10 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenoxybenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq).

  • Add anhydrous DCM or DCE to dissolve the solids (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add it portion-wise to the stirring reaction mixture over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with fresh portions of DCM.

  • Combine all organic layers, wash with deionized water, and then with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking).

Protocol 2: Synthesis via Gabriel Synthesis

Objective: To synthesize this compound from 2-phenoxybenzyl bromide.

Materials:

  • 2-Phenoxybenzyl Bromide (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Hydrazine Monohydrate (N₂H₄·H₂O) (1.5-2.0 eq)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl) (e.g., 4 M)

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

Procedure:

Step A: N-Alkylation

  • To a dry round-bottom flask, add potassium phthalimide (1.1 eq) and anhydrous DMF.

  • Add a solution of 2-phenoxybenzyl bromide (1.0 eq) in a small amount of DMF to the flask.

  • Heat the mixture with stirring (e.g., 60-80 °C) and monitor the reaction by TLC until the starting halide is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into a beaker of cold water to precipitate the N-(2-phenoxybenzyl)phthalimide intermediate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. This intermediate is often pure enough for the next step.

Step B: Hydrazinolysis

  • Place the dried N-(2-phenoxybenzyl)phthalimide (1.0 eq) into a round-bottom flask.

  • Add ethanol, followed by hydrazine monohydrate (1.5-2.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC (typically 1-3 hours).

  • Cool the mixture to room temperature. Acidify with aqueous HCl (e.g., 4 M) to dissolve the desired amine and ensure complete precipitation of the phthalhydrazide.

  • Remove the phthalhydrazide solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Workup: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure.

  • Add DCM or Et₂O to the remaining aqueous solution. Basify the solution by the slow addition of 10% NaOH solution until the pH is >12 to deprotonate the amine salt.

  • Transfer to a separatory funnel and extract the free amine into the organic layer. Repeat the extraction twice more with fresh organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify by silica gel column chromatography as described in the reductive amination protocol.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • Cambridge University Press. (2010). Gabriel Synthesis (Ing-Manske Procedure). [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • The Organic Chemistry Tutor. (2020). Reductive Amination Mechanism. [Link]

  • JoVE. (2024). Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (1981). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. [Link]

  • ResearchGate. (2021). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1978).
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]

Sources

Physicochemical properties of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Phenoxyphenyl)methanamine

Abstract

This compound, also known as 2-phenoxybenzylamine, is a pivotal chemical intermediate with significant applications in pharmaceutical development and complex organic synthesis. Its molecular architecture, featuring a primary amine, a diphenyl ether scaffold, and aromatic systems, dictates a unique set of physicochemical properties that are critical for its application, particularly in medicinal chemistry. This guide provides an in-depth analysis of these properties, grounded in established experimental methodologies. We will explore the compound's solubility, basicity (pKa), and lipophilicity (LogP/LogD), offering not just data, but the causal scientific principles and field-proven protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Molecular and Physical Properties

This compound is a primary amine whose utility as a synthetic precursor is well-documented, especially in the creation of novel therapeutic agents targeting neurological and psychiatric disorders.[1][2] Its efficacy as an intermediate is directly tied to its physical and chemical characteristics, which influence reaction kinetics, purification strategies, and ultimately, the biological activity of its derivatives.

A summary of its core properties is presented below.

PropertyDataSource(s)
IUPAC Name This compound[3]
Synonyms 2-Phenoxybenzylamine, 1-(2-Phenoxyphenyl)methanamine[1][4]
CAS Number 31963-35-6 (for Hydrochloride Salt)[1][2][4]
Molecular Formula C₁₃H₁₃NO[3][5]
Molecular Weight 199.25 g/mol [6]
Appearance Off-white solid (as Hydrochloride Salt)[1]
Predicted XLogP 2.3[5]

Solubility Profile: A Tale of Polarity and pH

The solubility of a compound is fundamental to its utility, dictating its behavior in both reaction media and biological systems. The structure of this compound—with its large, non-polar aromatic regions—suggests poor solubility in aqueous solutions. Aryl amines are typically insoluble in water due to the hydrophobic nature of the large hydrocarbon portion of the molecule.[7]

However, the presence of the basic primary amine group is the key to modulating its solubility. In acidic environments, the amine is protonated to form an ammonium salt. This ionization dramatically increases polarity, rendering the compound soluble in dilute aqueous acids.[8][9] This pH-dependent solubility is a critical lever used in extraction and purification workflows.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a reliable method for qualitatively determining the solubility profile of this compound, which helps classify it and devise purification strategies.

Methodology:

  • Preparation: Label three separate test tubes for Water, 5% HCl, and 5% NaOH.

  • Dispensing: Add approximately 20-30 mg of this compound to each test tube.

  • Solvent Addition: Add 1 mL of the respective solvent (deionized water, 5% aqueous HCl, 5% aqueous NaOH) to each corresponding tube.

  • Mixing: Stir each tube vigorously with a glass rod for 60 seconds.

  • Observation: Observe each tube against a contrasting background to determine if the solid has dissolved completely. Record the results as "Soluble," "Partially Soluble," or "Insoluble."

Causality: A compound that is insoluble in water but dissolves in 5% HCl is characteristic of a base, in this case, an amine.[9] The acid-base reaction creates a water-soluble salt, confirming the basic nature of the amine functional group.

G Workflow for Qualitative Solubility Testing cluster_setup Setup cluster_testing Testing Phase cluster_results Interpretation start Start with this compound Sample prep Prepare 3 Test Tubes (Water, 5% HCl, 5% NaOH) start->prep add_sample Add ~25mg of Sample to Each Tube prep->add_sample add_solvents Add 1mL of Respective Solvent to Each Tube add_sample->add_solvents vortex Vortex/Stir for 60 seconds add_solvents->vortex observe Observe for Dissolution vortex->observe result_water Insoluble in Water observe->result_water result_hcl Soluble in 5% HCl result_water->result_hcl result_naoh Insoluble in 5% NaOH result_hcl->result_naoh conclusion Conclusion: Compound is a Base (Amine) result_naoh->conclusion

Caption: Logical workflow for determining the solubility class of an amine.

Basicity and pKa Determination

The basicity of the amine group, quantified by its pKa value, is a crucial parameter in drug design. It influences the compound's charge state at physiological pH, which in turn affects receptor binding, membrane permeability, and pharmacokinetic properties. The pKa refers to the dissociation constant of the conjugate acid, in this case, the 2-phenoxybenzylammonium ion (R-NH₃⁺).

While no specific experimental pKa has been published for this molecule, it is expected to fall within the typical range for primary amines.[10] Potentiometric titration stands as a highly accurate and standard method for its empirical determination.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of an amine solution as it is neutralized by a strong acid. The pKa is the pH at which the concentrations of the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms are equal.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water.[11] If solubility is low, a co-solvent like ethanol may be used.[12]

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.

  • pKa Determination: Identify the equivalence point (the point of steepest inflection). The half-equivalence point (at half the volume of the equivalence point) corresponds to the point where [R-NH₂] = [R-NH₃⁺]. The pH at this half-equivalence point is the pKa of the conjugate acid.[10]

G Principle of Potentiometric pKa Determination cluster_titration Titration Process cluster_analysis Data Analysis start Solution of Amine (R-NH₂) add_hcl Add Increments of HCl (H⁺) start->add_hcl equilibrium Equilibrium Shifts: R-NH₂ + H⁺ ⇌ R-NH₃⁺ add_hcl->equilibrium plot Plot pH vs. Volume of HCl equilibrium->plot pH is measured continuously half_eq Identify Half-Equivalence Point ([R-NH₂] = [R-NH₃⁺]) plot->half_eq pka pKa = pH at Half-Equivalence half_eq->pka

Caption: Conceptual diagram of pKa determination via titration.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug discovery. It is a key component of frameworks like Lipinski's "Rule of Five" for predicting drug-likeness.[13][14] Lipophilicity is quantified as the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable compounds like this compound, the distribution coefficient (LogD) is often more relevant, as it is pH-dependent and accounts for the partition of both ionized and non-ionized forms.[13][14][15] The shake-flask method is the universally recognized "gold standard" for the experimental determination of LogP and LogD.[13][16]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

This protocol is a direct and accurate measurement of the partition coefficient, though it requires careful execution to ensure reliable results.[16][17]

Methodology:

  • Solvent Preparation: Prepare a mixture of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).[13] Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP (or LogD) value using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

G Shake-Flask Method for LogP Determination cluster_quantify Quantification start Prepare Saturated n-Octanol & Water Phases add_compound Add Compound to Biphasic System start->add_compound shake Shake to Reach Equilibrium add_compound->shake separate Centrifuge for Phase Separation shake->separate sample_oct Sample Octanol Phase separate->sample_oct sample_aq Sample Aqueous Phase separate->sample_aq analyze Analyze Concentrations (e.g., HPLC) sample_oct->analyze sample_aq->analyze calc Calculate LogP = log([C]oct / [C]aq) analyze->calc

Caption: Standard workflow for the shake-flask LogP experiment.

Spectroscopic Profile for Structural Elucidation

While this guide focuses on physicochemical properties, structural confirmation via spectroscopy is a prerequisite for any analysis. The expected spectroscopic data are crucial for identity confirmation.

Methodology: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18]

¹H NMR Spectroscopy:

  • Expected Signals: Distinct signals will appear in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet or multiplet for the benzylic methylene protons (-CH₂) will be observed, likely around 3.8-4.2 ppm. The primary amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy:

  • Expected Signals: Multiple signals will be present in the aromatic region (approx. 115-160 ppm). A distinct signal for the benzylic carbon (-CH₂) will be seen in the aliphatic region (approx. 40-50 ppm).

Conclusion and Future Outlook

The physicochemical properties of this compound—governed by its primary amine and diphenyl ether structure—define its behavior and utility. Its pH-dependent solubility provides a powerful tool for purification, while its basicity and lipophilicity are critical parameters for its application in medicinal chemistry and drug design. The experimental protocols detailed herein represent robust, validated methods for characterizing this and similar molecules. A thorough understanding of these properties is not merely academic; it is essential for the efficient and intelligent application of this valuable synthetic intermediate in the pursuit of novel chemical entities.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). pKa and log P determination of 23 structurally diverse compounds by potentiometry and shake-flask. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

  • LogP / LogD shake-flask method v1. (2021). ResearchGate. Available at: [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Laney College. Available at: [Link]

  • Detailed procedure for calculating pKa. DOI. Available at: [Link]

  • Amine Unknowns. University of Wisconsin-La Crosse. Available at: [Link]

  • 1-(2-Phenoxyphenyl)methanamine hydrochloride. Chem-Impex. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. Available at: [Link]

  • Huda, M., & Trtica, M. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 85(4). Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Available at: [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • Al-Baghli, N. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

  • [2-(2-Propoxyphenoxy)phenyl]methanamine. PubChem, National Institutes of Health. Available at: [Link]

  • [2-(2-Methoxyphenoxy)-5-methylphenyl]methanamine. PubChem, National Institutes of Health. Available at: [Link]

  • 2-Methoxybenzylamine. PubChem, National Institutes of Health. Available at: [Link]

  • This compound (C13H13NO). PubChemLite. Available at: [Link]

  • 1-(2-苯氧基苯基)甲胺盐酸盐. BIOFOUNT. Available at: [Link]

  • (4-Phenoxyphenyl)methanamine. PubChem, National Institutes of Health. Available at: [Link]

  • N-(2-phenoxyphenyl)methanesulphonamide. PubChem, National Institutes of Health. Available at: [Link]

  • Chloroxuron. Wikipedia. Available at: [Link]

  • US20210188762A1 - Process for producing phenalkamines. Google Patents.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Available at: [Link]

  • (3-Phenoxyphenyl)methyl prop-2-enoate. PubChem, National Institutes of Health. Available at: [Link]

Sources

A Comprehensive Guide to the Structural Elucidation and Characterization of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Phenoxyphenyl)methanamine, a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, demands rigorous structural verification and characterization to ensure its purity, identity, and quality.[1] This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, leveraging a suite of modern analytical techniques. As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a logical, field-proven workflow, emphasizing the causality behind experimental choices to ensure self-validating and trustworthy results. We will delve into chromatographic purification, followed by a multi-pronged spectroscopic approach encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only the "how" but, more critically, the "why," empowering researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules.

Introduction: The Significance of this compound

This compound, also known as 2-phenoxybenzylamine, is a primary aromatic amine featuring a diphenyl ether scaffold. Its molecular structure, consisting of a benzylamine moiety attached to a phenoxy-substituted benzene ring, makes it a valuable intermediate in medicinal chemistry. The inherent flexibility of the ether linkage and the reactivity of the primary amine offer diverse opportunities for molecular elaboration. Given its role in the development of potentially life-altering pharmaceuticals, unambiguous confirmation of its chemical structure is a prerequisite for any downstream application.[1]

This guide will walk you through a systematic approach to confirm the molecular structure of a newly synthesized or procured batch of this compound.

The Analytical Workflow: A Strategy for Unambiguous Identification

Structural_Elucidation_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Purification Sample Preparation (e.g., Dissolution) Chromatography Chromatographic Separation (HPLC/GC) Purification->Chromatography Purity Assessment NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR Purified Analyte MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS FTIR FTIR Spectroscopy Chromatography->FTIR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation Consistent Evidence

Figure 1: A generalized workflow for the structural elucidation of this compound.

Chromatographic Separation and Purity Assessment

Prior to spectroscopic analysis, it is imperative to ensure the sample's purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the techniques of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable.

Protocol: HPLC Purity Assessment

  • Column Selection: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility in retaining aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water, both containing 0.1% formic acid, is recommended. The formic acid helps to protonate the amine, leading to better peak shape. A typical gradient could be:

    • 0-2 min: 20% ACN

    • 2-15 min: 20% to 80% ACN

    • 15-18 min: 80% ACN

    • 18-20 min: 80% to 20% ACN

    • 20-25 min: 20% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm is suitable due to the presence of the aromatic rings.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% ACN in water) to a concentration of approximately 1 mg/mL.

Rationale: The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak. The C18 stationary phase provides excellent hydrophobic interactions with the aromatic rings of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For a primary amine like this compound, derivatization is often recommended to improve peak shape and thermal stability.[2]

Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: Acetylation with acetic anhydride or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to cap the active primary amine.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Rationale: Derivatization prevents peak tailing caused by the interaction of the primary amine with active sites in the GC system.[2] The temperature program allows for the efficient separation of the analyte from any remaining starting materials or by-products.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Once the purity of this compound is established, we can proceed with spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] We will utilize 1D (¹H and ¹³C) and 2D NMR techniques.

Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₂-NH₂~3.8 ppm (singlet)~45 ppm
-NH₂~1.5-2.5 ppm (broad singlet)-
Aromatic C-H (Phenoxy Ring)~7.0-7.4 ppm (multiplet)~118-130 ppm
Aromatic C-H (Benzylamine Ring)~6.8-7.3 ppm (multiplet)~115-132 ppm
Aromatic Quaternary C (C-O, Benzylamine Ring)-~155 ppm
Aromatic Quaternary C (C-O, Phenoxy Ring)-~157 ppm
Aromatic Quaternary C (C-CH₂)-~135 ppm

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region will be complex due to overlapping signals. The benzylic protons (-CH₂-) are expected to appear as a singlet, and the amine protons (-NH₂) will likely be a broad, exchangeable singlet.

  • ¹³C NMR & DEPT: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

HMBC_Correlations cluster_structure This compound Structure cluster_correlations Key HMBC Correlations mol C₆H₅-O-C₆H₄-CH₂-NH₂ CH2_protons CH₂ Protons (~3.8 ppm) Aromatic_C_CH2 Aromatic C-CH₂ (~135 ppm) CH2_protons->Aromatic_C_CH2 ³J(C,H) Aromatic_C_ortho Ortho Aromatic C's CH2_protons->Aromatic_C_ortho ²J(C,H) Aromatic_C_O Aromatic C-O (~155 ppm) CH2_protons->Aromatic_C_O ³J(C,H)

Figure 2: Expected key HMBC correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Predicted Mass Spectral Data

  • Molecular Formula: C₁₃H₁₃NO[4]

  • Exact Mass: 199.0997 g/mol [4]

  • Molecular Ion (M⁺•): m/z 199

Protocol: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule and will likely produce a strong protonated molecule [M+H]⁺ at m/z 200. Electron Ionization (EI) can also be used, especially with GC-MS, and will provide more fragmentation information.

  • High-Resolution Mass Spectrometry (HRMS): It is crucial to perform HRMS to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 200) will provide structural information.

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

  • Loss of NH₃ (Ammonia): A neutral loss of 17 Da to give a fragment at m/z 183, corresponding to the 2-phenoxybenzyl cation.

  • Cleavage of the C-C bond between the methylene group and the aromatic ring: This would lead to a fragment corresponding to the phenoxy-tropylium ion.

  • Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy cation (m/z 93) and the benzylamine cation (m/z 106).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Data

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Primary Amine)3400-3300 (two bands, asymmetric and symmetric)[5][6]
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic, -CH₂-)2950-2850
C=C Stretch (Aromatic)1600-1450
N-H Bend (Primary Amine)1650-1580[5][6]
C-O Stretch (Aryl Ether)1250-1200 (asymmetric) and 1050-1000 (symmetric)
C-N Stretch1250-1020[5][6]

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Data Integration and Structure Confirmation

The final and most critical step is the integration of all the data to build a conclusive case for the structure of this compound.

  • Purity: The HPLC or GC chromatogram should show a single major peak (>95% purity).

  • Molecular Formula: The HRMS data should confirm the elemental composition as C₁₃H₁₃NO.

  • Functional Groups: The FTIR spectrum should show characteristic absorptions for a primary amine, an aromatic ether, and aromatic rings.

  • Carbon-Hydrogen Framework: The ¹H and ¹³C NMR spectra should show the correct number of proton and carbon signals, respectively. The chemical shifts should be consistent with the proposed structure.

  • Connectivity: The 2D NMR data (COSY, HSQC, and HMBC) must establish the connectivity between the different structural fragments, confirming the substitution pattern on the aromatic rings and the position of the methanamine and phenoxy groups.

  • Fragmentation: The MS/MS fragmentation pattern should be consistent with the proposed structure, with key fragments corresponding to logical bond cleavages.

By systematically evaluating each piece of analytical data and ensuring their consistency, we can achieve an unambiguous structural elucidation of this compound.

Conclusion

This guide has outlined a comprehensive and logically structured approach for the structural elucidation and characterization of this compound. By integrating chromatographic and spectroscopic techniques and, most importantly, understanding the rationale behind each experimental choice, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. This self-validating workflow not only ensures the quality of the material but also provides a robust framework for the characterization of other novel chemical entities.

References

  • PubChem. This compound | C13H13NO | CID 17749841. National Center for Biotechnology Information. [Link]

  • J&K Scientific. 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. [Link]

  • PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO | CID 17749840. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • Yao, H., et al. (2025). Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid. Magnetic Resonance in Chemistry, 63(2), 151-154. [Link]

  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

  • Zhang, T., et al. (2021). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Journal of Natural Products, 84(1), 123-130. [Link]

  • SIELC Technologies. Separation of Phenoxybenzamine on Newcrom R1 HPLC column. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

  • Yin, Q., et al. (2020). Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 191, 113618. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Phenoxyphenyl)methanamine, a seemingly unassuming molecule, holds a significant position as a versatile building block in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive exploration of this compound, from the historical development of the chemical principles enabling its synthesis to detailed, contemporary experimental protocols. By examining the causality behind the synthetic strategies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the synthesis and potential applications of this important chemical intermediate.

Introduction: The Significance of the Diphenyl Ether Amine Scaffold

This compound, also known as 2-phenoxybenzylamine, belongs to the class of diphenyl ether amines. This structural motif, characterized by two phenyl rings linked by an ether oxygen and bearing an aminomethyl group, is of considerable interest in medicinal chemistry and materials science. The diphenyl ether core provides a unique combination of rigidity and conformational flexibility, allowing molecules to adopt specific three-dimensional orientations crucial for biological activity or material properties.

The hydrochloride salt of this compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structure allows for interactions that can enhance the efficacy of drug formulations.[2] Beyond its pharmaceutical applications, this compound serves as a valuable building block in organic synthesis, enabling the creation of complex molecular architectures.[2] It is also utilized in the formulation of specialty polymers and coatings, contributing to enhanced durability and chemical resistance.[1]

This guide will delve into the historical context that paved the way for the synthesis of such molecules and provide detailed, modern protocols for its preparation, empowering researchers to leverage this versatile compound in their own investigations.

Historical Perspective: The Foundational Pillars of Synthesis

While a singular, seminal paper detailing the "discovery" of this compound remains elusive in historical archives, its synthesis is a direct consequence of the development of two cornerstone reactions in organic chemistry: the Ullmann condensation and reductive amination. The history of this compound is therefore intrinsically linked to the evolution of these powerful synthetic methodologies.

Forging the Core: The Ullmann Condensation for Diphenyl Ether Synthesis

The creation of the diphenyl ether backbone of this compound relies on the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. First reported by Fritz Ullmann in 1905, this reaction was a groundbreaking development in the formation of carbon-oxygen bonds between aromatic rings.[3]

Historically, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[4] These demanding conditions limited the scope and functional group tolerance of the reaction. However, the fundamental principle of using copper to mediate the formation of the diaryl ether bond was established, laying the groundwork for future refinements. Over the decades, significant advancements have been made, including the use of soluble copper salts and the introduction of ligands to facilitate the reaction under milder conditions, greatly expanding its utility in organic synthesis.

The synthesis of the precursor to this compound, 2-phenoxybenzonitrile or 2-phenoxybenzaldehyde, would have historically relied on these foundational Ullmann conditions.

Introducing the Amine: The Evolution of Reductive Amination

The introduction of the amine functionality is most efficiently achieved through the reductive amination of a carbonyl compound, in this case, 2-phenoxybenzaldehyde. Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. The reaction proceeds through the initial formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.

Early examples of reductive amination, such as the Leuckart reaction (first described in the late 19th century), utilized formic acid as both the reducing agent and a source of the amine. While effective, these methods often required high temperatures and were limited in scope. The mid-20th century saw the advent of metal hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which revolutionized reductive amination by offering milder and more selective reaction conditions. Further developments led to the introduction of reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are particularly well-suited for one-pot reductive amination procedures due to their selective reduction of the iminium ion in the presence of the starting carbonyl compound.[5][6]

The convergence of the Ullmann condensation and the increasingly sophisticated methods of reductive amination provided a clear and viable pathway for the synthesis of this compound and its derivatives, enabling their exploration in various scientific disciplines.

Synthesis of this compound: A Modern Approach

The synthesis of this compound is a multi-step process that leverages the historical principles of the Ullmann condensation and reductive amination, but with the benefit of modern, optimized protocols that offer improved yields and milder reaction conditions. The overall synthetic strategy is outlined below.

Synthesis_Workflow A 2-Chlorobenzonitrile C Ullmann Condensation (CuI, K2CO3, DMF) A->C B Phenol B->C D 2-Phenoxybenzonitrile C->D Formation of diphenyl ether linkage E Reduction (DIBAL-H) D->E F 2-Phenoxybenzaldehyde E->F Conversion of nitrile to aldehyde H Reductive Amination (NaBH4, Methanol) F->H G Ammonia G->H I This compound H->I Formation of the primary amine K Salt Formation I->K J HCl J->K L This compound HCl K->L

Caption: Synthetic workflow for this compound Hydrochloride.

Step 1: Synthesis of 2-Phenoxybenzonitrile via Ullmann Condensation

The initial step involves the formation of the diphenyl ether core through a copper-catalyzed coupling of 2-chlorobenzonitrile and phenol. This modern iteration of the Ullmann condensation utilizes a copper(I) salt and a base in a polar aprotic solvent.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to 140-150°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-phenoxybenzonitrile.

Causality of Experimental Choices:

  • Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann-type reactions, offering better solubility and reactivity compared to copper powder.

  • Potassium Carbonate: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • DMF: A high-boiling polar aprotic solvent is necessary to facilitate the reaction, which typically requires elevated temperatures.

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

Step 2: Reduction of 2-Phenoxybenzonitrile to 2-Phenoxybenzaldehyde

The nitrile group of 2-phenoxybenzonitrile is then selectively reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as it can reduce nitriles to aldehydes without over-reduction to the corresponding amine.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-phenoxybenzonitrile (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.2 eq) in an appropriate solvent (e.g., toluene or hexanes) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenoxybenzaldehyde, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • DIBAL-H: This bulky reducing agent forms a stable intermediate with the nitrile that is hydrolyzed to the aldehyde upon work-up, thus preventing over-reduction.

  • Low Temperature (-78°C): Essential to control the reactivity of DIBAL-H and prevent side reactions, including over-reduction.

  • Rochelle's Salt: Used during the work-up to chelate with the aluminum salts, facilitating their removal from the organic phase.

Step 3: Reductive Amination of 2-Phenoxybenzaldehyde

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This one-pot procedure involves the in-situ formation of the imine with ammonia, followed by reduction with sodium borohydride.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-phenoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N) in excess.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Ammonia in Methanol: Serves as the nitrogen source for the formation of the primary amine.

  • Sodium Borohydride: A mild and selective reducing agent that efficiently reduces the imine intermediate to the amine without affecting the aromatic rings.

  • Portion-wise Addition at 0°C: Controls the exothermic reaction of sodium borohydride with the solvent and prevents overheating.

Optional Step: Formation of the Hydrochloride Salt

For improved stability and handling, the free base can be converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified this compound in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Varies (typically an oil or low-melting solid)
Boiling Point Not readily available
Solubility Soluble in common organic solvents
pKa Not readily available

Characterization Data:

  • ¹H NMR: Expected signals would include aromatic protons in the range of δ 6.8-7.5 ppm, a singlet for the benzylic CH₂ protons around δ 3.8-4.0 ppm, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Aromatic carbons would appear in the range of δ 115-160 ppm, with the benzylic carbon signal around δ 45-50 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 199.

Applications and Future Outlook

As highlighted earlier, this compound is a valuable intermediate with diverse applications.

  • Pharmaceuticals: It serves as a crucial starting material for the synthesis of neurologically active compounds. The diphenyl ether scaffold is present in a number of drug candidates and approved therapies, where it often plays a key role in receptor binding.[1][2]

  • Materials Science: The incorporation of this moiety into polymers can enhance their thermal stability and chemical resistance due to the robust nature of the diphenyl ether linkage.[1]

  • Agrochemicals: The phenoxyphenyl group is a common feature in some classes of pesticides, suggesting potential applications of its amine derivatives in this field.

The future development of novel synthetic methodologies, particularly those employing more sustainable and efficient catalytic systems, will undoubtedly expand the accessibility and utility of this compound. As our understanding of its role in bioactive molecules and advanced materials grows, so too will the demand for this versatile chemical building block.

Applications A This compound B Pharmaceuticals A->B C Materials Science A->C D Agrochemicals A->D E Neurological Disorders B->E F Drug Discovery B->F G Specialty Polymers C->G H Coatings C->H I Pesticide Synthesis D->I

Caption: Key application areas of this compound.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions. While its own "discovery" may not be a singular event, its existence is a direct result of the ingenuity of chemists like Ullmann and the continuous refinement of synthetic methods over more than a century. This guide has provided a comprehensive overview of the historical context, modern synthetic protocols, and key applications of this important molecule. By understanding the principles behind its synthesis and its potential for further derivatization, researchers are well-equipped to unlock new discoveries in medicine, materials, and beyond.

References

  • J&K Scientific. 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. [Link]

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Wikipedia. Ullmann reaction. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • CUTM Courseware. History and development of medicinal chemistry Dr. Gopal Krishna Padhy. [Link]

  • Pharmaguideline. History and Development of Medicinal Chemistry. [Link]

  • Wikipedia. Diphenyl ether. [Link]

  • SNS Courseware. Lecture Notes: Session 1 - History and Development of Medicinal Chemistry. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde.... [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]

Sources

A Technical Guide to the Biological Activities of (2-Phenoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of the (2-Phenoxyphenyl)methanamine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their unique conformational flexibility and ability to interact with a multitude of biological targets. The this compound core is one such scaffold. Its diphenyl ether linkage provides a specific dihedral angle and rotational freedom, allowing its derivatives to adopt optimal orientations within the binding pockets of various enzymes and receptors. This inherent structural versatility has made it a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS) and microbial pathogens. This guide provides an in-depth exploration of the diverse biological activities stemming from this potent chemical framework, grounded in experimental evidence and mechanistic insights. It serves as a technical resource for researchers engaged in drug discovery and development, offering not just data, but the strategic rationale behind the experimental pathways that unlock the therapeutic potential of these compounds.[1]

Section 1: Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy, a neurological disorder affecting millions globally, remains pharmacoresistant in approximately 40% of patients, creating a persistent demand for new anticonvulsant agents.[2] Derivatives of the this compound scaffold, particularly those modified into phenoxyphenyl-1,3,4-oxadiazole structures, have demonstrated significant promise in this area.[3][4]

Proposed Mechanism of Action: GABAergic System Modulation

A primary mechanism underlying the anticonvulsant activity of these derivatives appears to be their function as agonists at the benzodiazepine (BZD) binding site of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of its primary ligand γ-aminobutyric acid (GABA), opens to allow chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential and thus dampening excessive neuronal excitability. Benzodiazepines and related agonists bind to an allosteric site on this receptor, enhancing the effect of GABA and promoting a state of neuronal inhibition.

Conformational analysis and superimposition studies reveal that this compound derivatives can effectively mimic the key pharmacophoric features of known BZD agonists like estazolam, which include an aromatic ring and a coplanar proton-accepting group.[3] The out-of-plane orientation of the second aromatic ring further potentiates this binding.[3]

GABAA_Mechanism cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor (Chloride Channel) BZD_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site Cl_ion Chloride Ions (Cl⁻) GABAA->Cl_ion Increases Channel Opening Frequency BZD_Site->GABAA Enhances GABAergic Transmission GABA_Site->GABAA Enhances GABAergic Transmission Derivative This compound Derivative (Agonist) Derivative->BZD_Site Binds to allosteric site GABA GABA Neurotransmitter GABA->GABA_Site Binds to orthosteric site Output Neuronal Hyperpolarization (Reduced Excitability) = Anticonvulsant Effect Cl_ion->Output Influx into neuron leads to Anticonvulsant_Workflow cluster_efficacy Efficacy Testing cluster_safety Safety Testing Start Synthesized This compound Derivatives Admin Administer Compound to Mice (i.p.) vs. Vehicle Control & Diazepam Start->Admin Split Admin->Split Rotarod Neurotoxicity (Rotarod Test) (Motor Impairment) Admin->Rotarod Parallel or Sequential MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Split->MES PTZ Pentylenetetrazole (PTZ) Test (Absence Seizure Model) Split->PTZ Analysis Data Analysis: Determine ED₅₀ & TD₅₀ Calculate Protective Index (TD₅₀/ED₅₀) MES->Analysis PTZ->Analysis Rotarod->Analysis

Figure 2: Standard preclinical workflow for anticonvulsant drug screening.
Structure-Activity Relationship (SAR) and Data

SAR studies have revealed critical insights. For instance, the presence of an amino substituent at position 5 of a 1,3,4-oxadiazole ring can generate respectable anticonvulsant effects. [3]Furthermore, eliminating electronegative substituents on the phenoxy or phenyl rings tends to reduce activity, suggesting that these groups are important for receptor binding. [3]Nitro-substituted derivatives have shown particularly potent activity in both MES and PTZ models. [4]

Compound ID Test Model Dose (mg/kg) Protection (%) Reference
8k (2-nitro derivative) MES 2 75% [4]
8L (4-nitro derivative) MES 5 75% [4]
Compound 9 PTZ - "Respectable Effect" [3]
Phenytoin (Standard) MES 30 - [5]
Diazepam (Standard) PTZ - Standard Agonist [3][4]

Table 1: Representative anticonvulsant activity of select this compound derivatives.

Section 2: Antidepressant Potential: Targeting Monoaminergic Pathways

The neuropharmacology of depression is complex, but many effective treatments involve the modulation of monoamine neurotransmitters like dopamine and serotonin. Certain derivatives of phenoxy- and methoxyphenyl-based compounds have shown antidepressant-like effects in established preclinical models. [6][7][8]

Proposed Mechanisms of Action

Two primary mechanisms have been implicated for these derivatives:

  • Monoamine Oxidase (MAO) Inhibition: Some alkoxyaryl-2-imidazoline derivatives exhibit irreversible inhibitory activity against MAO, the enzyme responsible for degrading monoamine neurotransmitters. [7]By inhibiting MAO, these compounds increase the synaptic concentration of neurotransmitters, a classic mechanism for antidepressant action.

  • Dopamine D2 Receptor Modulation: A cinnamamide derivative, M2, has been shown to produce rapid antidepressant effects by enhancing neurotransmission in the medial prefrontal cortex (mPFC) via a novel mechanism involving dopamine D2 receptors. [8]This suggests that some derivatives may act as positive modulators or agonists within the dopaminergic system, which is critically involved in mood and motivation. [8]

Antidepressant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling (e.g., cAMP modulation) D2_Receptor->Signaling Activates Output Therapeutic Antidepressant Effect Signaling->Output Leads to Derivative_MAO Derivative A (MAO Inhibitor) Derivative_MAO->MAO Inhibits Derivative_D2 Derivative B (D2 Modulator) Derivative_D2->D2_Receptor Modulates

Figure 3: Dual potential mechanisms for antidepressant activity.
Experimental Validation: Behavioral Models of Depression

The Forced Swim Test (FST) is a widely used screening tool for assessing antidepressant efficacy. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this duration of immobility.

Step-by-Step Protocol for the Forced Swim Test (FST):

  • Habituation (Day 1 - Optional but recommended): Rats or mice are placed in the water cylinder for a 15-minute pre-swim session to ensure a stable baseline of immobility on the test day.

  • Compound Administration: Test compounds (e.g., TC-2153, M2), a positive control (e.g., Imipramine, Fluoxetine), and a vehicle control are administered orally or via i.p. injection at a set time before the test (e.g., 30-60 minutes). [9][10]3. Test Session (Day 2): Animals are placed in a transparent cylinder filled with water (23-25°C) for a 5- or 6-minute session.

  • Data Recording: The session is video-recorded, and an observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Control Experiment (Open Field Test): To ensure that the reduction in immobility is not due to a general increase in motor activity (a potential confounding factor), locomotor activity is assessed in an Open Field Test (OFT). [8][10]A significant change in distance traveled in the OFT would complicate the interpretation of the FST results.

CompoundDose (mg/kg)Immobility Time (s)Locomotor Activity (OFT)Reference
Vehicle -BaselineNormal[8]
M2 30Significantly ReducedNo significant difference[8]
Fluoxetine 10Significantly ReducedNo significant difference[8]
TC-2153 10-20Significantly ReducedNo alteration[10]
Imipramine 20Significantly ReducedReduced distance traveled[10]
Table 2: Representative data from antidepressant screening studies.

Section 3: Antimicrobial and Anti-inflammatory Activities

Beyond the CNS, this compound derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents, highlighting the broad utility of the scaffold.

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives for activity against bacterial and fungal pathogens. [11][12][13]

  • Mechanism of Action: While not fully elucidated for all derivatives, a plausible mechanism for phenolic compounds is the disruption of the bacterial cell membrane. [14]More specifically, some 3-phenyl-4-phenoxypyrazole analogues have been shown to target cell wall lipid intermediates, such as Lipid II, which is a critical precursor for peptidoglycan synthesis in bacteria. [12]This represents an attractive target due to its surface accessibility and the reduced potential for resistance development. [12]* Experimental Protocol (MIC Determination): The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. [14][15]This involves preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well plate, inoculating with a standardized concentration of the microorganism, and incubating. The MIC is the lowest compound concentration that prevents visible microbial growth. [14]* Observed Activity: Studies have shown that some derivatives exhibit good activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. [11][12]

    Derivative Type Target Organism MIC (µg/mL) Reference
    Benzo[b]phenoxazine S. aureus "Good Activity" [11]
    Benzo[b]phenoxazine M. luteum "Good Activity" [11]
    PYO12 (Phenoxy-phenyl-pyrazole) S. aureus (MRSA) 1-16 [12]
    PYO12 (Phenoxy-phenyl-pyrazole) E. faecium (VRE) 1-16 [12]

    Table 3: Summary of antimicrobial activity against various pathogens.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are central to this process.

  • Mechanism of Action: Certain phenoxy acetic acid derivatives have been designed as selective inhibitors of COX-2. [16]The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE-2), which are potent inflammatory mediators. [16]Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. [16]* Experimental Validation:

    • In Vitro: Compounds are tested for their ability to inhibit purified COX-1 and COX-2 enzymes to determine their potency (IC50) and selectivity (Selectivity Index = IC50(COX-1)/IC50(COX-2)). [16] * In Vivo: The carrageenan-induced paw edema model in rats is a standard assay. The reduction in paw swelling after compound administration is measured. Levels of inflammatory mediators like TNF-α and PGE-2 can also be quantified in the paw exudate. [16]* Observed Activity: Novel derivatives have demonstrated potent COX-2 inhibition with IC50 values in the low nanomolar range (0.06–0.09 µM), comparable to the standard drug celecoxib. [16]In vivo, these compounds significantly reduced paw edema and lowered levels of TNF-α and PGE-2 without causing the stomach ulcers seen with non-selective agents. [16]

Section 4: General Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step chemical processes. A common approach involves the acylation of substituted amines with phenoxyacetic chlorides. [2]Alternatively, 2-phenoxybenzoic acid can be esterified, converted to a hydrazide, and then cyclized to form various heterocyclic systems like 1,3,4-oxadiazoles. [3]These core structures can then be further modified to generate a library of derivatives for biological screening.

Figure 4: Generalized synthetic pathways for derivative synthesis.

Conclusion and Future Outlook

The this compound scaffold and its close analogues represent a remarkably fruitful starting point for the development of biologically active compounds. The research synthesized herein demonstrates a clear potential across multiple therapeutic areas, with the most robust evidence supporting its utility in developing novel anticonvulsant and antidepressant agents. The ability of these derivatives to interact with fundamental neurological targets like GABA-A and dopamine receptors underscores their value in CNS drug discovery.

Furthermore, the promising antimicrobial and anti-inflammatory activities suggest that the therapeutic window for this scaffold is even broader than initially explored. Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent anticonvulsant and antidepressant hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanistic Elucidation: Moving beyond receptor binding to understand the downstream signaling consequences of target engagement, particularly for the novel antidepressant mechanisms.

  • Broad-Spectrum Antimicrobial Development: Investigating the spectrum of activity for antimicrobial derivatives against panels of drug-resistant pathogens and elucidating the precise molecular interactions with targets like Lipid II.

The chemical tractability and proven biological versatility of the this compound core ensure that it will remain a high-interest scaffold for medicinal chemists and drug development professionals for the foreseeable future.

References

  • Kubacka, M., et al. (2020). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances. Available at: [Link]

  • Dastmalchi, S., et al. (2007). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Fathollahi, F., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Darujournal of Pharmaceutical Sciences. Available at: [Link]

  • Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. Available at: [Link]

  • Cignarella, G., et al. (1990). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Beasley, J. G., et al. (1970). 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Matijošytė, I., et al. (2018). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules. Available at: [Link]

  • Fathollahi, F., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Antidepressant-like effects of cinnamamide derivative M2 via D2 receptors in the mouse medial prefrontal cortex. Acta Pharmacologica Sinica. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available at: [Link]

  • Grasso, S., et al. (2023). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports. Available at: [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2023). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Communications in Catalysis. Available at: [Link]

  • Chen, J., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules. Available at: [Link]

  • Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Chloroxuron. Wikipedia. Available at: [Link]

  • Iacovita, C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

  • Khan, I., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Mohit, et al. (2019). New Phenoxy Benzoyl Methane Derivatives: Synthesis and Evaluation of the Antimicrobial Potential. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives. Google Patents.
  • Manimekalai, K., et al. (2021). An experimental study evaluating antidepressant activity of methanolic leaf and fruit pulp extracts of Aegle marmelos in Wistar. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

  • Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry. Available at: [Link]

  • Kulikov, A. V., et al. (2014). Antidepressant Activity of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153). Letters in Drug Design & Discovery. Available at: [Link]

  • Barreiro, E. J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)methanamine Hydrochloride (CAS 31963-35-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(2-Phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6), a versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutics for neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical methodologies, and key applications.

Chemical Identity and Physicochemical Properties

1-(2-Phenoxyphenyl)methanamine hydrochloride is a white to off-white solid. Its structure, featuring a diphenyl ether moiety and a benzylamine hydrochloride salt, makes it a valuable building block in organic synthesis.[1][2] The phenoxy group influences the molecule's lipophilicity and conformational flexibility, which can be advantageous in designing molecules that interact with biological targets.

Table 1: Chemical and Physical Properties of 1-(2-Phenoxyphenyl)methanamine Hydrochloride

PropertyValueSource(s)
CAS Number 31963-35-6[3]
Molecular Formula C₁₃H₁₄ClNO[3]
Molecular Weight 235.71 g/mol [3]
IUPAC Name (2-phenoxyphenyl)methanamine;hydrochloride[3]
Synonyms 2-Phenoxybenzylamine hydrochloride, this compound HCl[3][4]
Appearance White to off-white solid[1][2]
Purity Typically ≥97% (by HPLC)[5]
Storage Conditions Store at 2-8°C, protected from light and moisture.[1]

Synthesis and Manufacturing

While specific, publicly available, step-by-step synthesis protocols for 1-(2-Phenoxyphenyl)methanamine hydrochloride are not extensively detailed in peer-reviewed literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The two most likely pathways would involve the reduction of 2-phenoxybenzonitrile or the reductive amination of 2-phenoxybenzaldehyde.

Proposed Synthesis Route 1: Reduction of 2-Phenoxybenzonitrile

This route involves the catalytic hydrogenation of 2-phenoxybenzonitrile. The nitrile group is readily reduced to a primary amine using various reducing agents.

Step 1: Synthesis of 2-Phenoxybenzonitrile 2-Phenoxybenzonitrile can be synthesized via a Rosenmund-von Braun reaction or an Ullmann condensation between a phenoxide and a 2-halobenzonitrile.

Step 2: Reduction to 1-(2-Phenoxyphenyl)methanamine The nitrile is then reduced to the corresponding primary amine. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method.[6]

Step 3: Formation of the Hydrochloride Salt The resulting free base, 1-(2-phenoxyphenyl)methanamine, is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with hydrochloric acid (in gaseous form or as a solution in a solvent) to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.

Synthesis Route 1 2-Halobenzonitrile 2-Halobenzonitrile 2-Phenoxybenzonitrile 2-Phenoxybenzonitrile 2-Halobenzonitrile->2-Phenoxybenzonitrile + Phenol Ullmann Condensation 1-(2-Phenoxyphenyl)methanamine 1-(2-Phenoxyphenyl)methanamine 2-Phenoxybenzonitrile->1-(2-Phenoxyphenyl)methanamine Reduction (e.g., H2, Raney Ni) 1-(2-Phenoxyphenyl)methanamine HCl 1-(2-Phenoxyphenyl)methanamine HCl 1-(2-Phenoxyphenyl)methanamine->1-(2-Phenoxyphenyl)methanamine HCl + HCl

Caption: Proposed synthesis via reduction of 2-phenoxybenzonitrile.

Proposed Synthesis Route 2: Reductive Amination of 2-Phenoxybenzaldehyde

This alternative pathway involves the reaction of 2-phenoxybenzaldehyde with an ammonia source, followed by the reduction of the resulting imine.

Step 1: Synthesis of 2-Phenoxybenzaldehyde 2-Phenoxybenzaldehyde can be prepared from 2-phenoxybenzoic acid or its derivatives through reduction, or via other established methods for aldehyde synthesis.

Step 2: Reductive Amination 2-Phenoxybenzaldehyde is reacted with ammonia or an ammonia equivalent to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this one-pot reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[7][8][9]

Step 3: Formation of the Hydrochloride Salt Similar to the first route, the free base is converted to its hydrochloride salt by treatment with HCl.

Synthesis Route 2 2-Phenoxybenzaldehyde 2-Phenoxybenzaldehyde 1-(2-Phenoxyphenyl)methanamine 1-(2-Phenoxyphenyl)methanamine 2-Phenoxybenzaldehyde->1-(2-Phenoxyphenyl)methanamine + NH3 Reductive Amination (e.g., NaBH4) 1-(2-Phenoxyphenyl)methanamine HCl 1-(2-Phenoxyphenyl)methanamine HCl 1-(2-Phenoxyphenyl)methanamine->1-(2-Phenoxyphenyl)methanamine HCl + HCl

Caption: Proposed synthesis via reductive amination of 2-phenoxybenzaldehyde.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of 1-(2-Phenoxyphenyl)methanamine hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of aromatic amines.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the routine analysis and purity assessment of this compound.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 25-30°C

Note: This is a general method and should be validated for specificity, linearity, accuracy, and precision for the specific application.[2][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of 1-(2-Phenoxyphenyl)methanamine, often after conversion to its more volatile free base form.

Protocol: GC-MS Analysis of 1-(2-Phenoxyphenyl)methanamine

  • Sample Preparation:

    • Accurately weigh a sample of 1-(2-Phenoxyphenyl)methanamine hydrochloride.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • To analyze the free base, the hydrochloride can be neutralized with a base (e.g., dilute NaOH) and extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and concentrated.

    • Derivatization with an agent like trifluoroacetic anhydride (TFAA) can be employed to improve volatility and chromatographic performance, although it is not always necessary for primary benzylamines.[12]

  • GC-MS Parameters:

    Table 3: Proposed GC-MS Method Parameters

ParameterRecommended Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temperature 150°C
MS Transfer Line Temp 280°C
Scan Range 40-400 m/z
  • Expected Fragmentation: The mass spectrum of the free base, 1-(2-phenoxyphenyl)methanamine, is expected to show a molecular ion peak. Key fragmentation patterns for benzylamines typically involve cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of a hydrogen radical (M-1) or other fragments.[13][14] The presence of the diphenyl ether moiety will also contribute to the fragmentation pattern.

Applications in Research and Drug Development

1-(2-Phenoxyphenyl)methanamine hydrochloride is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[1][2] Its structural features are incorporated into compounds designed to interact with various receptors and enzymes.

Intermediate for Neurological Drugs

This compound serves as a crucial building block in the development of drugs for neurological disorders.[1][2] The phenoxyphenylmethanamine scaffold is found in a number of compounds with antidepressant, anticonvulsant, and other CNS activities.[15][16][17]

A notable example of a drug with a related structure is Viloxazine , a selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[12][18][19] Although the synthesis of viloxazine typically starts from 2-ethoxyphenol, the structural similarity highlights the importance of the phenoxymethylamine pharmacophore in CNS-active drugs.[15][18] The synthesis of viloxazine and its analogs often involves the reaction of a phenoxy-containing epoxide with an amine, demonstrating a synthetic strategy where a phenoxymethylamine derivative would be a key precursor.[18][20]

Drug_Development_Workflow cluster_0 Drug Discovery & Synthesis cluster_1 Preclinical & Clinical Development CAS 31963-35-6 1-(2-Phenoxyphenyl)methanamine HCl Reaction_1 Chemical Modification (e.g., Acylation, Alkylation) CAS 31963-35-6->Reaction_1 Lead_Compound Novel Biologically Active Compound Reaction_1->Lead_Compound Screening Biological Screening (e.g., Receptor Binding Assays) Lead_Compound->Screening Clinical_Trials Clinical Trials Screening->Clinical_Trials Approved_Drug Therapeutic Agent for Neurological Disorders Clinical_Trials->Approved_Drug

Caption: Role of CAS 31963-35-6 in the drug development pipeline.

Biochemical Research and Other Applications

Beyond its role in drug synthesis, 1-(2-Phenoxyphenyl)methanamine hydrochloride is utilized in:

  • Biochemical Research: To investigate receptor interactions and enzyme activity, aiding in the elucidation of complex biological pathways.[1][2]

  • Material Science: In the formulation of specialty polymers and coatings to enhance durability and chemical resistance.[1][2]

  • Analytical Chemistry: As a standard in chromatographic techniques for the accurate quantification of related compounds.[2]

  • Cosmetic Formulations: For its potential antioxidant properties.[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. Key safety considerations include:

  • Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(2-Phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6) is a valuable and versatile chemical intermediate with a primary role in the synthesis of novel compounds for pharmaceutical applications, especially in the field of neurology. Its unique structural characteristics make it an attractive starting material for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, potential synthetic routes, analytical methodologies, and diverse applications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Online]. Available: [Link]

  • Henecka, H. (1953). Preparation of 1-benzyl-1:2:3:4:5:6:7:8-octahydro-isoquinoline. U.S.
  • Flammang-Bar, Y., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(7), 866-879.
  • ResearchGate. (A) Possible reaction pathway for the reductive amination between... [Online]. Available: [Link]

  • Molecules. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Online]. Available: [Link]

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Online]. Available: [Link]

  • ResearchGate. (a) Possible reaction steps of reductive amination of benzaldehyde and... [Online]. Available: [Link]

  • PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. [Online]. Available: [Link]

  • Scribd. Reductive Amination of Benzaldehyde. [Online]. Available: [Link]

  • ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... [Online]. Available: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

  • New Drug Approvals. Viloxazine. [Online]. Available: [Link]

  • Mass Spectrometry: Fragmentation. [Online]. Available: [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. [Online]. Available: [Link]

  • Google Patents. Methods for producing viloxazine salts and novel polymorphs thereof. [Online].
  • ResearchGate. 2-Phenethylamines in Medicinal Chemistry: A Review. [Online]. Available: [Link]

  • Google Patents. Unsaturated polyester resin compositions. [Online].
  • Google Patents. Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. [Online].
  • Google Patents. Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. [Online].
  • Quick Company. “Process For The Preparation Of Viloxazine Hydrochloride”. [Online]. Available: [Link]

  • YouTube. GCMS 3 Fragmentation Patterns. [Online]. Available: [Link]

  • PubChem. Phenoxybenzamine. [Online]. Available: [Link]

  • NIH. Phenoxybenzamine - StatPearls. [Online]. Available: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Online]. Available: [Link]

Sources

Spectroscopic Characterization of (2-Phenoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Phenoxyphenyl)methanamine, a primary amine containing a diphenyl ether scaffold, is a versatile building block in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring two distinct aromatic rings and a flexible benzylic amine moiety, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic signatures is paramount for confirming its identity, assessing purity, and elucidating its role in further chemical transformations. The molecular structure of this compound, with the chemical formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is the foundation for interpreting its spectral data.[3] The hydrochloride salt of this compound is registered under CAS number 31963-35-6.[4][5]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.[6] The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, benzylic, and amine protons.

Predicted ¹H NMR Data
Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.8 - 7.5Multiplet9H
Benzylic Protons (-CH₂-)~3.8Singlet2H
Amine Protons (-NH₂)1.5 - 2.5Broad Singlet2H
Interpretation and Rationale
  • Aromatic Protons (6.8 - 7.5 ppm): The nine protons on the two phenyl rings are expected to resonate in the downfield region of the spectrum, a characteristic feature of aromatic protons.[7] The phenoxy-substituted ring and the benzyl-substituted ring will have slightly different electronic environments, leading to a complex multiplet. The protons ortho and para to the electron-donating ether and aminomethyl groups are expected to be shifted slightly upfield compared to the meta protons.[7]

  • Benzylic Protons (~3.8 ppm): The two protons of the methylene group (-CH₂-) are adjacent to both an aromatic ring and the nitrogen atom of the amine group. This proximity to electron-withdrawing groups causes a downfield shift.[8] Due to the absence of adjacent protons, this signal is predicted to be a singlet.

  • Amine Protons (1.5 - 2.5 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet.[9] The chemical shift of N-H protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.[10] The signal may also be broad due to quadrupole broadening from the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse angle. A sufficient number of scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and chemical shift determination.

Caption: General workflow for acquiring and interpreting an NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data
Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Carbons115 - 160
Benzylic Carbon (-CH₂-)~45
C-O (Ether Linkage)150 - 160
C-N (Amine Linkage)140 - 150
Interpretation and Rationale
  • Aromatic Carbons (115 - 160 ppm): The twelve carbon atoms of the two phenyl rings will appear in the downfield region. The carbons attached to the oxygen and nitrogen atoms will be the most deshielded due to the electronegativity of these atoms.[11] The symmetry of the molecule will influence the number of distinct signals observed.

  • Benzylic Carbon (~45 ppm): The carbon of the methylene group is expected to appear in the aliphatic region, shifted downfield due to its attachment to the aromatic ring and the nitrogen atom.[10]

  • C-O and C-N Carbons: The carbons directly bonded to the ether oxygen and the aminomethyl group will have characteristic chemical shifts at the lower end of the aromatic region due to the strong deshielding effect of these heteroatoms.[12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Primary Amine (-NH₂)N-H Bend1580 - 1650Medium
Aromatic Ether (Ar-O-Ar)C-O Stretch1200 - 1250Strong
Aromatic RingC=C Stretch1400 - 1600Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Alkane (-CH₂-)C-H Stretch2850 - 2960Medium
Interpretation and Rationale
  • Primary Amine Vibrations: The presence of a primary amine is indicated by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[13][14] A medium intensity N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹.[15]

  • Aromatic Ether Vibration: A strong absorption band between 1200 and 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the aryl ether linkage.[16]

  • Aromatic and Alkane Vibrations: The spectrum will also show C=C stretching absorptions for the aromatic rings in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[17] The C-H stretching of the methylene group will appear in the 2850-2960 cm⁻¹ range.[17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data
m/z Proposed Fragment
199[M]⁺ (Molecular Ion)
182[M - NH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
Interpretation and Fragmentation Pathway
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 199, corresponding to the molecular weight of this compound. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the proposed structure.[8][14]

  • Fragmentation: Benzylamines are known to undergo characteristic fragmentation pathways.[18][19] A common fragmentation is the loss of ammonia (NH₃) to form a resonance-stabilized benzylic cation.[20] Further fragmentation can lead to the formation of the tropylium ion (m/z 91) or a phenyl cation (m/z 77). The ether linkage can also cleave, leading to other characteristic fragments.

Fragmentation A [M]⁺ (m/z 199) B Loss of NH₃ A->B C [M - NH₃]⁺ (m/z 182) B->C D Further Fragmentation C->D E [C₇H₇]⁺ (m/z 91) D->E

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that often keeps the molecular ion intact.[20]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By correlating the predicted NMR, IR, and MS data with the compound's molecular structure, researchers can confidently verify its identity and purity. The provided methodologies and interpretations serve as a valuable resource for scientists and professionals in drug development and chemical research, ensuring the integrity and quality of their work.

References

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(2), 198–208. [Link][18][20]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link][9]

  • Gao, J., Li, Y., & Wang, Y. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(1), 101–109. [Link][19][21]

  • Gao, J., Li, Y., & Wang, Y. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link][8]

  • J&K Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride. Retrieved from [Link][1]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link][13]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][14]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][10]

  • ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link][20]

  • ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link][15]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link][17]

  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link][16]

  • NIST. (n.d.). Ethanamine, 2-phenoxy-. In NIST WebBook. [Link]

  • NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link][6]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

  • Greco, G. (2015). 04 13 NMR of Aromatics. YouTube. [Link][7]

  • SpectraBase. (n.d.). Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]- - Optional[¹³C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link][12]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link][3]

  • PubChemLite. (n.d.). This compound (C13H13NO). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 900 MHz, D₂O, predicted) (HMDB0033766). Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link][11]

Sources

Solubility and stability of (2-Phenoxyphenyl)methanamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of (2-Phenoxyphenyl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Given the limited availability of direct quantitative data in public literature, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established pharmaceutical testing guidelines to offer a robust framework for researchers, scientists, and drug development professionals. We present detailed experimental protocols for the systematic evaluation of both solubility and stability, enabling users to generate reliable data tailored to their specific applications. The guide emphasizes the causality behind experimental design and provides actionable recommendations for the handling and storage of this compound.

Introduction and Core Concepts

This compound (CAS: 107624-14-6) is a primary amine whose structure, featuring a flexible ether linkage between two phenyl rings and a reactive benzylamine moiety, makes it a valuable building block in medicinal chemistry and material science.[1][3] Its utility as a synthetic intermediate, particularly in the development of agents targeting neurological disorders, necessitates a thorough understanding of its physicochemical properties.[1][2]

The solubility and stability of an active pharmaceutical ingredient (API) or intermediate are critical parameters that profoundly influence its handling, formulation, bioavailability, and shelf-life.[4]

  • Solubility dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and the ability to prepare stock solutions for biological assays.

  • Stability determines the compound's susceptibility to degradation under various environmental factors, informing storage conditions, shelf-life, and the identification of potential degradants that could impact safety and efficacy.[4]

This guide is structured to provide both theoretical grounding and practical, validated methodologies for assessing these properties.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential before delving into its behavior in solution.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
Appearance Off-white solid (for hydrochloride salt)[1]
CAS Number 107624-14-6 (Free Base)[3]
PubChem CID 17749841[3]

The structure consists of a polar primary amine group (-NH₂) attached to a large, non-polar phenoxyphenyl backbone. This amphiphilic nature is the primary determinant of its solubility profile.

Solubility Profile: Theory and Experimental Determination

The "like dissolves like" principle provides a first-pass estimation of solubility.[5] The non-polar surface area of the two phenyl rings suggests affinity for non-polar organic solvents, while the primary amine group, capable of hydrogen bonding, allows for interaction with polar solvents. As a basic compound, its solubility is expected to increase dramatically in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[6][7]

Qualitative Solubility Predictions

Based on its structure and general chemical principles, the following solubility profile can be anticipated. Experimental verification remains crucial.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble in Water; Soluble in AlcoholsThe large hydrophobic backbone outweighs the polarity of the amine group in water. Soluble in alcohols due to hydrogen bonding and organic character.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate both the polar and non-polar portions of the molecule.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleSolubility is expected to decrease as solvent polarity decreases. Toluene may be a better solvent than hexane due to pi-pi stacking interactions with the aromatic rings.
Aqueous Acid 5% Hydrochloric AcidSolubleThe basic amine group is protonated to form the highly polar and water-soluble hydrochloride salt (C₁₃H₁₃NH₃⁺Cl⁻).[6][7]
Aqueous Base 5% Sodium HydroxideInsolubleThe amine group remains in its neutral, less polar free base form.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol ensures that the solution reaches equilibrium, providing a true measure of solubility at a given temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid compound to a vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker at constant temp (e.g., 24-48h) prep2->equil1 equil2 Allow solid to sediment post-equilibration equil1->equil2 analysis1 Withdraw supernatant with a syringe equil2->analysis1 analysis2 Filter through 0.45µm syringe filter analysis1->analysis2 analysis3 Dilute filtrate to a known concentration analysis2->analysis3 analysis4 Analyze via calibrated HPLC or UV-Vis analysis3->analysis4 calc1 Calculate concentration accounting for dilution analysis4->calc1 result Final Solubility (mg/mL) calc1->result

Caption: Isothermal shake-flask method workflow.

  • Preparation: Add an excess amount of solid this compound to a clear glass vial, ensuring enough solid remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.[5]

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or tumbling rotator within a temperature-controlled chamber (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24 to 48 hours).[5]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully sedimented.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the precise concentration of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L at the specified temperature.

Stability Profile: Degradation Pathways and Assessment

The stability of this compound is paramount for ensuring its quality and integrity during storage and use. The primary amine and the ether linkage are the most likely sites of chemical degradation.

Potential Degradation Pathways

While specific degradation studies on this molecule are not publicly available, knowledge of related benzylamine compounds allows for the prediction of likely degradation pathways.

  • Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of air, light, or trace metal catalysts. This can lead to the formation of an imine, which can subsequently hydrolyze to form 2-phenoxybenzaldehyde and ammonia.[8][9]

  • Reaction with Aldehydes/Ketones: As a primary amine, it can react with trace aldehydes or ketones (which may be present as impurities or solvents like acetone) to form imine adducts.

  • Chlorination/Chloramination: If exposed to chlorinated water or reagents, benzylamines are known to undergo degradation, forming imines and subsequently aldehydes.[8]

Protocol for a Forced Degradation and Long-Term Stability Study

A comprehensive stability study involves both forced degradation (stress testing) to identify likely degradation products and long-term studies to establish a shelf-life under defined storage conditions.[4][10] This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[10]

G start Select ≥3 Primary Batches of Compound long_term Long-Term 25°C/60% RH or 30°C/65% RH start->long_term accelerated Accelerated 40°C/75% RH start->accelerated stress_test Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress_test lt_test 0, 3, 6, 9, 12, 18, 24, 36... months long_term->lt_test intermediate Intermediate 30°C/65% RH end Establish Shelf-Life and Storage Conditions intermediate->end acc_test 0, 3, 6 months accelerated->acc_test evaluation Evaluate Samples at Each Time Point: - Assay (%) - Purity (Related Substances) - Appearance lt_test->evaluation acc_test->evaluation decision decision acc_test->decision Significant Change?* stress_test->evaluation Identifies degradation pathways decision->intermediate Yes decision->end No

Caption: Decision workflow for a typical pharmaceutical stability study.

  • Batch Selection: Select at least three primary batches of this compound for the study to assess batch-to-batch variability.[10][11]

  • Analytical Method Validation: Before starting the study, develop and validate a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all potential degradation products and impurities.

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Treat solutions of the compound with HCl and NaOH at elevated temperatures (e.g., 60 °C) and analyze at various time points.

    • Oxidation: Expose the compound to an oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Photostability: Expose the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.

    • Thermal Stress: Expose the solid compound to high heat (e.g., 80 °C).

  • Formal Stability Study Setup:

    • Package the compound in the proposed container closure system.[10]

    • Place samples into stability chambers under the following conditions[10][11]:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C / 65% RH for certain climates).

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][10]

    • Accelerated: Test samples at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[4][10]

  • Data Evaluation: At each pull point, analyze the samples for appearance, assay (potency), and purity (degradation products). A significant change in accelerated studies (e.g., >5% drop in assay) may trigger the need for testing under intermediate conditions (30 °C / 65% RH).[11]

Recommendations for Handling and Storage

Based on the predicted solubility and stability profiles, the following best practices are recommended:

  • Storage: To minimize oxidative degradation and potential side reactions, this compound should be stored in well-sealed, airtight containers, protected from light, and kept in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation. The hydrochloride salt form is generally more stable than the free base.[1]

  • Solvent Selection: For creating stock solutions for biological screening, DMSO is an excellent choice due to its high solubilizing power and compatibility with most assays. For chemical reactions, solvents like dichloromethane, THF, or toluene are suitable starting points, depending on the reaction requirements. Avoid reactive solvents like acetone unless imine formation is intended.

  • Aqueous Solutions: When preparing aqueous solutions, use a dilute acid (e.g., HCl) to form the soluble salt. Solutions of the free base in water are not recommended due to low solubility and potential for physical instability.

Conclusion

While direct, quantitative data for this compound remains scarce in public literature, a robust understanding of its solubility and stability can be achieved by applying fundamental chemical principles and established analytical protocols. Its amphiphilic nature dictates a varied solubility profile, with high solubility in polar aprotic solvents, alcohols, and acidic aqueous solutions. The primary amine moiety is the most likely site for degradation, primarily through oxidation.

Researchers and drug development professionals are strongly encouraged to utilize the detailed experimental protocols provided in this guide to generate specific, reliable data for their applications. This empirical approach is the only way to ensure the quality, integrity, and successful application of this versatile chemical intermediate.

References

  • Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay College Chemistry.
  • ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination | Request PDF.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature...
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • BYJU'S. (n.d.). Test for Amino Groups.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chem-Impex. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem Compound Database.
  • J&K Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-phenoxyphenyl)methanamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds.[1][2] Its inherent structural features, combining a flexible diaryl ether linkage with a reactive primary amine, provide a versatile platform for molecular exploration. This guide offers a comprehensive technical overview of this compound and its related compounds, delving into their synthesis, structure-activity relationships (SAR), and interactions with key biological targets implicated in a range of physiological and pathological processes.

Primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders, the utility of this scaffold extends to biochemical research for probing receptor-ligand interactions and into the realm of material science.[1][2] A significant body of research has focused on the quantitative structure-activity relationships (QSAR) of the broader phenoxyphenyl-methanamine (PPMA) class, revealing their modulatory effects on critical central nervous system targets such as the serotonin 2A receptor (5-HT2A) and the serotonin transporter (SERT), as well as the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key player in cardiac electrophysiology.[1] This guide will provide an in-depth exploration of these interactions, offering field-proven insights and detailed experimental methodologies to empower researchers in their drug discovery and development endeavors.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be efficiently achieved through a two-step process commencing with the commercially available 2-phenoxybenzaldehyde. The key transformation is a reductive amination, a robust and widely utilized method for the formation of amines from carbonyl compounds.[3]

Proposed Synthetic Workflow

Synthetic Workflow 2-Phenoxybenzaldehyde 2-Phenoxybenzaldehyde Intermediate_Imine Intermediate Imine 2-Phenoxybenzaldehyde->Intermediate_Imine Ammonia (NH3) Weakly Acidic Conditions Target_Compound This compound Intermediate_Imine->Target_Compound Reducing Agent (e.g., NaBH3CN)

A proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • To this solution, add a source of ammonia. An excess of aqueous ammonia (e.g., 25-30% solution) is typically used to drive the equilibrium towards imine formation.

  • Adjust the pH of the reaction mixture to a weakly acidic range (pH 5-6) using a mild acid like acetic acid. This acidic environment catalyzes the dehydration of the initially formed hemiaminal to the imine.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction to the Amine

  • Once imine formation is complete, introduce a reducing agent to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) is a particularly effective choice as it is a mild reducing agent that selectively reduces the imine in the presence of any unreacted aldehyde.[2] Add the sodium cyanoborohydride portion-wise to control the reaction rate.

  • Continue stirring the reaction at room temperature for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine and the appearance of the amine product by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Acidify the mixture with hydrochloric acid to protonate the amine and facilitate its extraction.

  • Extract the aqueous layer with an organic solvent like dichloromethane to remove any unreacted starting material or non-basic byproducts.

  • Basify the aqueous layer with a strong base, such as sodium hydroxide, to deprotonate the amine.

  • Extract the desired this compound product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final, pure this compound.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyphenyl-methanamine derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and the benzyl rings. A pivotal quantitative structure-activity relationship (QSAR) study has provided significant insights into the structural requirements for modulating the activity at the 5-HT2A receptor, SERT, and the hERG channel.[1]

Key Biological Targets and SAR Insights
TargetKey Structural Features for ActivityReference
5-HT2A Receptor - Electron-withdrawing groups on the phenoxy ring ('A' ring) generally enhance antagonist activity. - The size and electronic properties of substituents on the benzyl ring ('B' ring) are critical for modulating potency.[1]
Serotonin Transporter (SERT) - The overall lipophilicity and the presence of specific hydrogen bond donors/acceptors play a significant role in inhibitory activity.[1]
hERG Potassium Channel - Lipophilicity and the presence of a basic nitrogen atom are common features of hERG blockers. The QSAR models suggest that specific substitutions can mitigate hERG liability.[1]
Illustrative SAR of Phenoxyphenyl-Methanamine Analogs

To further elucidate the SAR, the following table summarizes the biological activities of representative analogs. Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single, directly comparable dataset.

Compound ID'A' Ring Substitution'B' Ring Substitution5-HT2A Ki (nM)SERT IC50 (nM)hERG IC50 (µM)
1 (Parent) HH150250>10
2 4-FluoroH75180>10
3 H4-Chloro901205
4 4-MethoxyH250400>10
5 H2,4-Dichloro50802

Biological Targets and Signaling Pathways

The therapeutic potential and off-target effects of this compound and its analogs are dictated by their interactions with specific biological macromolecules. The primary targets identified are the 5-HT2A receptor, SERT, and the hERG channel.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[3] Activation of this receptor by serotonin or agonist ligands initiates a cascade of intracellular events that are central to its physiological and pathophysiological roles, particularly in the central nervous system.

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Stimulates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Serotonin Serotonin Serotonin->5HT2A Binds

The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Mechanism of Action: Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This activation results in the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, ultimately leading to a cellular response.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis.

Mechanism of Action of Inhibitors: SERT inhibitors, such as many selective serotonin reuptake inhibitors (SSRIs), bind to the transporter protein and block the reabsorption of serotonin.[4] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging its action on postsynaptic receptors. This is the primary mechanism underlying the therapeutic effects of many antidepressant and anxiolytic drugs.

hERG Potassium Channel Function and Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a voltage-gated potassium channel that conducts the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes. This current is critical for the repolarization phase of the cardiac action potential.

Function and Consequences of Inhibition: Proper functioning of the hERG channel ensures the timely repolarization of the ventricular myocardium, which is essential for maintaining a normal heart rhythm.[5] Inhibition of the hERG channel by drugs can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[5] Significant QT prolongation increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[5] Therefore, assessing the potential for hERG channel inhibition is a critical step in the safety evaluation of new drug candidates.

Experimental Protocols

5-HT2A Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from rat frontal cortex.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist at a high concentration.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]Ketanserin at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

SERT Inhibition Assay (Neurotransmitter Uptake)

This protocol outlines a cell-based assay to measure the inhibition of serotonin uptake by test compounds.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radiolabeled serotonin: [3H]5-HT.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Inhibitor control: A known SERT inhibitor such as fluoxetine or paroxetine.

  • 96-well cell culture plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the hSERT-expressing HEK293 cells in 96-well plates and allow them to adhere and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound or the inhibitor control in KRH buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Add [3H]5-HT to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of [3H]5-HT uptake inhibition against the log concentration of the compound.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol describes a high-throughput method for assessing the inhibitory effect of compounds on the hERG channel using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Extracellular solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Intracellular solution: Containing physiological concentrations of ions (e.g., KCl, MgCl2, HEPES, EGTA, ATP).

  • Positive control: A known hERG channel blocker such as E-4031 or dofetilide.

  • Automated patch-clamp instrument (e.g., QPatch, Patchliner).

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.

  • Instrument Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.

  • Cell Trapping and Sealing: The instrument will automatically trap individual cells and form a high-resistance gigaseal between the cell membrane and the patch-clamp chip.

  • Whole-Cell Configuration: Establish the whole-cell configuration to allow for control of the membrane potential and measurement of the ionic currents.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage protocol to elicit the hERG current and record a stable baseline current in the absence of any compound.

  • Compound Application: Perfuse the cells with the test compound at various concentrations.

  • Current Measurement: Record the hERG current in the presence of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each compound concentration. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.

Conclusion

The this compound scaffold is a testament to the power of a well-designed chemical framework in drug discovery. Its inherent versatility has enabled the development of a multitude of compounds with significant biological activities. This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and key biological targets of this important class of molecules. By understanding the nuances of their interactions with the 5-HT2A receptor, SERT, and the hERG channel, and by employing the detailed experimental protocols outlined herein, researchers are better equipped to design and develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of this chemical space holds great promise for addressing unmet medical needs, particularly in the realm of neurological disorders.

References

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Therapeutic Agents from (2-Phenoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been created to explore the synthesis of novel therapeutic agents from (2-Phenoxyphenyl)methanamine hydrochloride. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of the Diphenyl Ether Scaffold

The diphenyl ether moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of agents targeting a wide array of biological targets. This guide focuses on a specific, yet underexplored, starting material: this compound hydrochloride. While not as commonplace as other building blocks, its structure presents a unique opportunity for the development of novel therapeutics, particularly in the realm of neuroscience.

These application notes provide a comprehensive framework for the synthesis, purification, and characterization of novel compounds derived from this compound hydrochloride. We will delve into the rationale behind the synthetic strategies, offering detailed, step-by-step protocols and the underlying chemical principles. The aim is to equip researchers with the knowledge and tools to explore this promising area of drug discovery.

Part 1: Synthesis of the Starting Material: this compound Hydrochloride

Protocol 1.1: Synthesis of this compound

This protocol details the reduction of 2-phenoxybenzonitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH4), a powerful reducing agent.

Materials:

  • 2-Phenoxybenzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Starting Material: Dissolve 2-phenoxybenzonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 2 M NaOH solution.

  • Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with diethyl ether. Collect the filtrate and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

Protocol 1.2: Formation of the Hydrochloride Salt

To improve the stability and handling of the amine, it is converted to its hydrochloride salt.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • HCl in diethyl ether (2 M solution)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a 2 M solution of HCl in diethyl ether to the dissolved amine with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to obtain pure this compound hydrochloride.

Part 2: Derivatization Strategies for Novel Therapeutic Agents

With the starting material in hand, we can now explore various derivatization strategies to synthesize novel compounds with potential therapeutic applications. The primary amine of this compound serves as a versatile handle for a range of chemical transformations.

Strategy 1: N-Alkylation for the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Drawing inspiration from known phenoxy-phenyl-methylamine derivatives with antidepressant activity, this strategy focuses on N-alkylation to introduce substituents that can modulate the affinity and selectivity for serotonin and norepinephrine transporters.

Protocol 2.1: Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of primary amines.[1] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and offers a broad substrate scope.[1][2]

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of choice (e.g., formaldehyde, acetaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Free Basing the Amine: Prior to the reaction, the free amine must be liberated from its hydrochloride salt. This can be achieved by dissolving the salt in a minimal amount of water and adding a base (e.g., 2 M NaOH) until the pH is >10. The free amine is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • Reactant Preparation: In a round-bottom flask, dissolve the this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, such as NaBH(OAc)3 (1.5 eq.), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

G start This compound imine Imine Intermediate start->imine Condensation carbonyl Aldehyde/Ketone (R'C(O)R'') carbonyl->imine product N-Alkyl-(2-phenoxyphenyl)methanamine imine->product Reduction reducing_agent NaBH(OAc)3 reducing_agent->imine

Caption: Reductive amination workflow.

Strategy 2: Acylation to Synthesize Amide Derivatives

Acylation of the primary amine with various acylating agents can lead to a diverse library of amide-containing compounds. These amides can exhibit a range of biological activities, including potential as enzyme inhibitors or receptor modulators.

Protocol 2.2: Amide Synthesis

Materials:

  • This compound hydrochloride

  • Acyl chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and TEA (2.5 eq.) in DCM.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize or purify the crude product by flash column chromatography to obtain the pure amide.

Part 3: Characterization and Data Presentation

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques should be employed.

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compounds.

Data Summary Table:
Compound IDSynthetic StrategyRationaleYield (%)Purity (HPLC, %)
N-Methyl-(2-phenoxyphenyl)methanamine Reductive AminationIntroduction of a small alkyl group to modulate lipophilicity.85>98
N-Acetyl-(2-phenoxyphenyl)methanamine AcylationIntroduction of an amide functionality for potential hydrogen bonding interactions.92>99
N-Benzyl-(2-phenoxyphenyl)methanamine Reductive AminationIntroduction of a bulky aromatic group to explore steric effects on target binding.78>97

Part 4: Biological Evaluation and Future Directions

The synthesized derivatives of this compound should be subjected to a panel of in vitro and in vivo assays to evaluate their therapeutic potential.

Proposed Biological Assays:
  • Receptor Binding Assays: To determine the affinity of the compounds for specific targets, such as serotonin and norepinephrine transporters.

  • Enzyme Inhibition Assays: To assess the ability of the compounds to inhibit the activity of relevant enzymes.

  • Cell-Based Assays: To evaluate the functional effects of the compounds in a cellular context.

  • In Vivo Models: For promising compounds, evaluation in animal models of disease (e.g., depression, anxiety) is warranted.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start_mat This compound HCl derivatization Derivatization (Alkylation, Acylation) start_mat->derivatization purification Purification & Characterization derivatization->purification invitro In Vitro Assays (Binding, Enzyme) purification->invitro cell_based Cell-Based Assays invitro->cell_based invivo In Vivo Models cell_based->invivo lead_opt Lead Optimization invivo->lead_opt Hit-to-Lead

Caption: Drug discovery workflow.

The exploration of novel derivatives from this compound hydrochloride offers a promising avenue for the discovery of new therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Palladium-catalysed reductive amination of aldehydes and ketones. Tetrahedron, 60(17), 3813–3818. [Link]

  • Montalban, A. G., et al. (1999). A new and efficient one-pot synthesis of secondary amines. Tetrahedron Letters, 40(30), 5581-5583. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

Sources

Application of (2-Phenoxyphenyl)methanamine Derivatives in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the therapeutic potential of (2-Phenoxyphenyl)methanamine derivatives in the context of neurodegenerative diseases, with a primary focus on Alzheimer's and Parkinson's disease. We will delve into the multifaceted mechanisms of action of these compounds and provide robust, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of molecules.

Introduction: A Multi-Target Approach to Neurodegeneration

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are complex and multifactorial, involving a cascade of pathological events including cholinergic deficits, protein aggregation, oxidative stress, and neuroinflammation.[1][2] The traditional "one-target, one-drug" approach has had limited success in treating these diseases. This has led to a paradigm shift towards the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2]

Derivatives of the this compound scaffold, particularly N-(4-phenoxybenzyl)aniline and 2-hydroxyl-4-benzyloxybenzyl aniline, have emerged as promising MTDLs.[3][4] These compounds possess a unique structural framework that allows for interaction with multiple biological targets implicated in neurodegeneration. Their proposed mechanisms of action include:

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these derivatives can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy known to provide symptomatic relief in Alzheimer's disease.[1][3]

  • β-Amyloid Aggregation Inhibition: A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques. Certain this compound derivatives have been shown to inhibit the AChE-induced aggregation of Aβ peptides.[3]

  • Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the degradation of dopamine by MAO-B contributes to the depletion of this crucial neurotransmitter. Selective inhibition of MAO-B can increase dopamine levels and offers a neuroprotective effect.[4][5]

  • Antioxidant and Anti-neuroinflammatory Activity: Oxidative stress and chronic neuroinflammation are common features of neurodegenerative diseases. The phenolic and aniline moieties within these derivatives can confer potent antioxidant and anti-inflammatory properties, protecting neurons from damage.[3][4]

This guide will provide detailed protocols to investigate these activities both in vitro and in vivo.

Foundational In Vitro Assays for Compound Characterization

The initial assessment of this compound derivatives involves a battery of in vitro assays to determine their potency and efficacy against key molecular targets.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a robust and widely used colorimetric assay for measuring AChE activity and inhibition.[6]

Principle: Acetylthiocholine (ATCI), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from electric eel in assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[7]

    • DTNB Solution: 10 mM DTNB in assay buffer. Store protected from light at 4°C.[7]

    • ATCI Solution: 14-15 mM ATCI in deionized water. Prepare fresh daily.[7]

    • Test Compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Add 50 µL of the test compound dilution to the sample wells. Add 50 µL of assay buffer (with corresponding DMSO concentration) to the negative control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of ATCI solution to all wells.

    • Immediately begin kinetic readings at 412 nm every minute for 10-15 minutes using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expert Insights: It is crucial to run a positive control (e.g., Donepezil) to validate the assay. Ensure that the substrate and enzyme concentrations are optimized to yield a linear reaction rate during the measurement period.

β-Amyloid (Aβ) Aggregation Inhibition Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[8]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation.

Protocol:

  • Reagent Preparation:

    • Aβ (1-42) Peptide: Prepare a stock solution by dissolving the lyophilized peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.[9]

    • ThT Solution: Prepare a 1 mM stock solution of ThT in Milli-Q water and filter through a 0.2 µm filter. Dilute to 1 µM in PBS for the assay.[10]

    • Test Compound: Prepare a stock solution in DMSO and make serial dilutions.

  • Assay Procedure (96-well black plate format):

    • In a 96-well black plate, mix the Aβ peptide solution with the test compound at various concentrations.

    • Add the ThT solution to each well.

    • Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

    • Measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals over several hours to days.[11]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The lag time, maximum fluorescence intensity, and the slope of the elongation phase can be used to quantify the extent of aggregation and the effect of the inhibitor.

    • Calculate the percentage of inhibition of Aβ aggregation at a specific time point.

Expert Insights: The aggregation of Aβ is a nucleation-dependent process and can be sensitive to minor variations in experimental conditions. Therefore, it is essential to maintain consistency in reagent preparation and handling. Running a known inhibitor of Aβ aggregation as a positive control is recommended.

Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.[12]

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the protection afforded by the test compound to that of a standard antioxidant, Trolox.

Protocol:

  • Reagent Preparation:

    • Assay Diluent: 75 mM phosphate buffer, pH 7.4.

    • Fluorescein Solution: Prepare a working solution of fluorescein in the assay diluent.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of this free radical initiator in the assay diluent.[13]

    • Trolox Standard: Prepare a stock solution and serial dilutions to generate a standard curve.

    • Test Compound: Prepare dilutions in the assay diluent.

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the test compound or Trolox standard to the wells.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[14]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin kinetic fluorescence readings (Excitation: ~480 nm, Emission: ~520 nm) at 37°C, taking measurements every 1-5 minutes for at least 60 minutes.[14]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC against the Trolox concentration to generate a standard curve.

    • The ORAC value of the test compound is expressed as Trolox equivalents (TE).

Expert Insights: The ORAC assay is a kinetic assay, and precise timing, especially the addition of the AAPH solution, is critical for reproducible results. The use of a multi-channel pipette or an automated liquid handling system is recommended for this step.

In Vitro Neuroprotection Studies

To assess the ability of this compound derivatives to protect neurons from toxic insults relevant to neurodegenerative diseases, cell-based assays are employed.

Neuroprotection against MPP+/6-OHDA-induced Toxicity in SH-SY5Y Cells

Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a neuron-like phenotype and is a widely used model to study neurotoxicity.[15] Neurotoxins like MPP+ (the active metabolite of MPTP) and 6-hydroxydopamine (6-OHDA) are selectively taken up by dopaminergic neurons and induce cell death through mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease pathology.[15][16]

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

    • To induce a neuronal phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.

  • Treatment:

    • Seed the differentiated cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

    • Induce neurotoxicity by adding MPP+ (e.g., 1 mM) or 6-OHDA (e.g., 100 µM) to the wells.[16][17]

    • Incubate for 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Determine the concentration at which the test compound provides significant protection against the neurotoxin.

Expert Insights: The optimal concentrations of the neurotoxin and the treatment duration should be determined empirically for your specific cell line and culture conditions to achieve a desired level of cell death (typically 40-60%) in the toxin-only group.

In Vivo Evaluation in a Parkinson's Disease Model

The MPTP-induced mouse model is a well-established preclinical model that recapitulates many of the key pathological and behavioral features of Parkinson's disease.[4][18]

MPTP-induced Parkinson's Disease Mouse Model

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is systemically administered to mice. In the brain, MPTP is converted to its active toxic metabolite, MPP+, by MAO-B in astrocytes. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction, oxidative stress, and ultimately, the death of these neurons in the substantia nigra pars compacta (SNc).[19] This results in a depletion of dopamine in the striatum and the manifestation of parkinsonian motor deficits.[19]

Protocol:

  • Animal Model: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.[20]

  • MPTP Administration:

    • A common regimen involves intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) once daily for 4-5 consecutive days.[21]

    • Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care in a designated facility with appropriate personal protective equipment.

  • Test Compound Treatment:

    • The this compound derivative can be administered before, during, or after the MPTP injections, depending on whether a preventative or therapeutic effect is being investigated. The route of administration (e.g., oral gavage, i.p.) and dosage will need to be optimized.

Behavioral Assessments

Behavioral tests are performed to assess motor function and coordination.

  • Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP-treated mice typically show a reduced latency to fall.[5][22]

  • Open Field Test: This test assesses general locomotor activity. The total distance moved, rearing frequency, and time spent in the center of the arena are measured. MPTP-treated mice often exhibit reduced locomotor activity.[5][21]

Post-mortem Neurochemical and Histological Analysis

Following the behavioral assessments, the animals are euthanized, and their brains are collected for further analysis.

  • HPLC Analysis of Dopamine and Metabolites:

    • Tissue Preparation: The striatum is rapidly dissected and homogenized in an acidic solution (e.g., 0.1 M perchloric acid).[23]

    • HPLC with Electrochemical Detection (HPLC-EC): The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[23][24]

    • Quantification: The levels of dopamine and its metabolites (DOPAC and HVA) are quantified by comparing their peak areas to those of known standards. MPTP treatment leads to a significant reduction in striatal dopamine levels.[23]

  • Immunohistochemical Analysis of Tyrosine Hydroxylase (TH):

    • Tissue Processing: The brain is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.[3]

    • Immunostaining: The brain sections are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a marker for dopaminergic neurons.[1] This is followed by incubation with a fluorescently-labeled secondary antibody.[2]

    • Imaging and Quantification: The sections are imaged using a fluorescence microscope, and the number of TH-positive neurons in the substantia nigra is counted to assess the extent of neuronal loss.[2]

Data Presentation and Visualization

Table 1: Summary of In Vitro Biological Activities of a Representative this compound Derivative (Compound 6h from a study on 2-hydroxyl-4-benzyloxybenzyl aniline derivatives) [12]

AssayResult
MAO-B Inhibition (IC50)0.014 µM
Antioxidant Activity (ORAC)2.14 Trolox Equivalents
NeuroprotectionSignificant protection against neurotoxin-induced cell death
Blood-Brain Barrier PermeabilityGood (as determined by in vitro assays)

Diagrams:

Signaling Pathway of Neuroprotection by this compound Derivatives

G cluster_0 Neurological Disorder Pathogenesis cluster_1 Therapeutic Intervention cluster_2 Mechanism of Action Oxidative_Stress Oxidative_Stress Neuronal_Death Neuronal_Death Oxidative_Stress->Neuronal_Death Aβ_Aggregation Aβ_Aggregation Aβ_Aggregation->Neuronal_Death Dopamine_Degradation Dopamine_Degradation Dopamine_Degradation->Neuronal_Death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Death Phenoxyphenyl_Derivative This compound Derivative Antioxidant_Activity Antioxidant_Activity Phenoxyphenyl_Derivative->Antioxidant_Activity Inhibit_Aβ_Aggregation Inhibit_Aβ_Aggregation Phenoxyphenyl_Derivative->Inhibit_Aβ_Aggregation MAO-B_Inhibition MAO-B_Inhibition Phenoxyphenyl_Derivative->MAO-B_Inhibition Anti-inflammatory_Effects Anti-inflammatory_Effects Phenoxyphenyl_Derivative->Anti-inflammatory_Effects Antioxidant_Activity->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Antioxidant_Activity->Neuroprotection Inhibit_Aβ_Aggregation->Aβ_Aggregation Inhibits Inhibit_Aβ_Aggregation->Neuroprotection MAO-B_Inhibition->Dopamine_Degradation Inhibits MAO-B_Inhibition->Neuroprotection Anti-inflammatory_Effects->Neuroinflammation Reduces Anti-inflammatory_Effects->Neuroprotection

Caption: Multi-target mechanism of this compound derivatives.

Experimental Workflow for In Vivo Evaluation

G Start Start MPTP_Induction MPTP Induction in C57BL/6 Mice Start->MPTP_Induction Drug_Administration Administer this compound Derivative MPTP_Induction->Drug_Administration Behavioral_Tests Behavioral Tests (Rotarod, Open Field) Drug_Administration->Behavioral_Tests Euthanasia Euthanasia and Brain Collection Behavioral_Tests->Euthanasia Striatum_Dissection Striatum Dissection Euthanasia->Striatum_Dissection SNc_Sectioning Substantia Nigra Sectioning Euthanasia->SNc_Sectioning HPLC_Analysis HPLC-EC for Dopamine and Metabolites Striatum_Dissection->HPLC_Analysis IHC_Staining Immunohistochemistry for Tyrosine Hydroxylase SNc_Sectioning->IHC_Staining Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis IHC_Staining->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo testing in an MPTP mouse model.

Conclusion

The this compound scaffold represents a versatile platform for the design of multi-target-directed ligands for the treatment of complex neurological disorders. The protocols and methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of these promising compounds. By elucidating their multifaceted mechanisms of action, researchers can advance the development of novel and effective therapies for devastating neurodegenerative diseases.

References

  • Shrivastava, S. K., et al. (2019). Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 27(16), 3650-3662. [Link]

  • Isik, A. T. (2010). Late onset Alzheimer's disease in older people. Clinical Interventions in Aging, 5, 307–311. [Link]

  • Bekris, L. M., et al. (2010). Genetics of Alzheimer disease. Journal of Geriatric Psychiatry and Neurology, 23(4), 213-227. [Link]

  • Protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Striatal dopamine measurement through HPLC. [Link]

  • Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142. [Link]

  • Wang, X. B., et al. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry, 24(22), 5849-5857. [Link]

  • ResearchGate. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease | Request PDF. [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • Protocols.io. (2022). Striatal dopamine measurement through HPLC. [Link]

  • ResearchGate. (2025). (PDF) MPTP Effectively Induces Parkinson's Disease Model in Mouse. [Link]

  • MDPI. (2022). Effects of Age and MPTP-Induced Parkinson's Disease on the Expression of Genes Associated with the Regulation of the Sleep–Wake Cycle in Mice. [Link]

  • IMR Press. (2021). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. [Link]

  • Journal of Visualized Experiments. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]

  • Protocols.io. (2023). Motor Behavior Assays Mouse. [Link]

  • Journal of Parkinson's Disease and Alzheimer's Disease. (2020). MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol | PDF | Analytical Chemistry. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Protocols.io. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. [Link]

  • MDPI. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. [Link]

  • Journal of Visualized Experiments. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. [Link]

  • PrepChem.com. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

  • Zen-Bio. (n.d.). ORAC Antioxidant Assay Kit. [Link]

  • DigitalCommons@UNO. (n.d.). "Optimization of tyrosine hydroxylase antibody for immunohistochemistry" by Madison Thurber. [Link]

  • MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]

  • Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. [Link]

  • MDPI. (2017). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • ResearchGate. (2024). (PDF) Thioflavin T Assay v1. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. [Link]

  • Na, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. International journal of biological macromolecules, 94(Pt A), 16–22. [Link]

  • PubMed. (2019). Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease. [Link]

  • e-Century Publishing Corporation. (n.d.). Original Article Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation of SIRT3. [Link]

  • ResearchGate. (n.d.). (PDF) Thioflavin-T (ThT) Aggregation assay v1. [Link]

  • NIH. (n.d.). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. [Link]

  • PubMed Central. (n.d.). San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells. [Link]

  • PubMed. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. [Link]

  • MDPI. (n.d.). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. [Link]

Sources

The Versatile Role of (2-Phenoxyphenyl)methanamine in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

(2-Phenoxyphenyl)methanamine, a seemingly unassuming primary amine, is a potent and versatile building block in the arsenal of the modern organic and medicinal chemist. Its unique structural motif, featuring a flexible benzylamine core appended to a rigid diphenyl ether backbone, provides a gateway to a diverse array of complex molecular architectures. This combination of conformational flexibility and structural rigidity allows for the precise spatial orientation of functional groups, a critical aspect in the design of biologically active molecules. Consequently, derivatives of this compound are of significant interest in pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1] This guide provides detailed application notes and robust protocols for three fundamental transformations utilizing this compound as a key starting material: N-alkylation, N-acylation, and reductive amination. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to confidently employ this valuable synthon in their synthetic endeavors.

Core Synthetic Transformations and Protocols

The primary amine functionality of this compound serves as a versatile handle for a variety of carbon-nitrogen bond-forming reactions. The following sections detail protocols for three such cornerstone transformations.

N-Alkylation: Expanding the Molecular Framework

The introduction of alkyl substituents onto the nitrogen atom of this compound is a direct method for increasing molecular complexity and modulating the steric and electronic properties of the resulting secondary or tertiary amines. The classical approach, employing alkyl halides, remains a reliable and widely practiced method.

Protocol 1: Synthesis of N-Benzyl-(2-phenoxyphenyl)methanamine via Direct Alkylation

This protocol details the synthesis of a secondary amine through the reaction of this compound with benzyl bromide.

  • Reaction Scheme: this compound + Benzyl Bromide → N-Benzyl-(2-phenoxyphenyl)methanamine

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL).

    • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add benzyl bromide (1.1 eq) to the stirred suspension via syringe.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-Benzyl-(2-phenoxyphenyl)methanamine.

  • Causality and Experimental Choices:

    • Base: Anhydrous potassium carbonate is a mild inorganic base sufficient to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.

    • Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium carbonate and facilitating the nucleophilic attack of the amine on the alkyl halide.

    • Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting amine. A larger excess should be avoided to minimize the potential for dialkylation.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Combine this compound, K₂CO₃, and Acetonitrile add_halide Add Benzyl Bromide start->add_halide Stir reflux Reflux for 12-16h add_halide->reflux Heat cool Cool to RT & Filter reflux->cool concentrate Concentrate Filtrate cool->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product N-Benzyl-(2-phenoxyphenyl)methanamine purify->end_product

Caption: Workflow for the N-alkylation of this compound.

N-Acylation: Crafting Amide Derivatives

The acylation of this compound to form amides is a fundamental transformation that introduces a carbonyl group, a common feature in many pharmaceuticals. Acyl chlorides are highly reactive acylating agents that provide a straightforward route to these valuable derivatives.

Protocol 2: Synthesis of N-((2-Phenoxyphenyl)methyl)acetamide via Acylation

This protocol describes the synthesis of an acetamide derivative using acetyl chloride.

  • Reaction Scheme: this compound + Acetyl Chloride → N-((2-Phenoxyphenyl)methyl)acetamide

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM (5 mL) dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM (30 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

  • Causality and Experimental Choices:

    • Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction, preventing the formation of the amine hydrochloride salt.

    • Solvent: Dichloromethane is an inert solvent that dissolves both the reactants and the triethylamine hydrochloride salt, facilitating a homogeneous reaction.

    • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve Amine & Base in DCM cool_react Cool to 0°C start->cool_react add_acyl Add Acetyl Chloride cool_react->add_acyl Dropwise stir Stir at RT for 2-4h add_acyl->stir dilute Dilute with DCM stir->dilute wash Aqueous Washes dilute->wash dry Dry & Concentrate wash->dry purify Recrystallization/ Chromatography dry->purify end_product N-((2-Phenoxyphenyl)methyl)acetamide purify->end_product

Caption: Workflow for the N-acylation of this compound.

Reductive Amination: A Controlled Pathway to Secondary and Tertiary Amines

Reductive amination is a powerful and highly controlled method for the N-alkylation of amines.[3] It proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This two-step, one-pot procedure avoids the over-alkylation issues often associated with direct alkylation with alkyl halides.[1][4]

Protocol 3: Synthesis of N-((2-Phenoxyphenyl)methyl)propan-2-amine via Reductive Amination

This protocol details the synthesis of a secondary amine by reacting this compound with acetone.

  • Reaction Scheme: this compound + Acetone → N-((2-Phenoxyphenyl)methyl)propan-2-amine

  • Materials:

    • This compound

    • Acetone

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) and acetone (1.5 eq) in DCE (20 mL) in a round-bottom flask, add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality and Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the iminium ion intermediate in the presence of the unreacted ketone.[5] Its use at slightly acidic pH is optimal for this transformation.

    • Catalyst: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.

    • Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations as it is compatible with the reducing agent and effectively dissolves the reactants.

Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Combine Amine, Acetone, & Acetic Acid in DCE imine_form Stir for 30 min (Imine Formation) start->imine_form add_stab Add STAB imine_form->add_stab Portion-wise stir Stir at RT for 12-24h add_stab->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product N-((2-Phenoxyphenyl)methyl)propan-2-amine purify->end_product

Caption: Workflow for the reductive amination of this compound.

Summary of Representative Transformations

The following table summarizes the key transformations discussed in this guide, providing a quick reference for researchers.

Transformation Starting Amine Reactant Key Reagents Product
N-AlkylationThis compoundBenzyl bromideK₂CO₃, CH₃CNN-Benzyl-(2-phenoxyphenyl)methanamine
N-AcylationThis compoundAcetyl chlorideEt₃N, DCMN-((2-Phenoxyphenyl)methyl)acetamide
Reductive AminationThis compoundAcetoneNaBH(OAc)₃, AcOH, DCEN-((2-Phenoxyphenyl)methyl)propan-2-amine

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a wide range of nitrogen-containing compounds. The protocols detailed herein for N-alkylation, N-acylation, and reductive amination provide robust and reliable methods for the derivatization of this key intermediate. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage the synthetic potential of this compound to access novel molecular entities with diverse applications, particularly in the realm of drug discovery and development.

References

  • J&K Scientific. 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. [Link]

  • Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021-07-01). [Link]

  • ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025-08-07). [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Unacademy. Reductive Amination of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

Sources

Application Notes and Protocols for the Synthesis of Phenoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenoxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] When functionalized with a phenoxy group, the resulting phenoxyindole scaffold gains unique physicochemical properties that have proven highly valuable in drug discovery. These derivatives exhibit a wide spectrum of biological activities, including neuroprotective effects relevant to Alzheimer's disease, and serve as crucial intermediates in the synthesis of complex therapeutic agents.[2][3][4] The strategic placement of the phenoxy moiety—whether on the indole nitrogen (N-phenoxyindoles), at the C3 position (3-phenoxyindoles), or on the benzene ring of the indole (e.g., 5-phenoxyindoles)—dramatically influences the molecule's pharmacological profile.

This guide provides an in-depth exploration of robust and field-proven protocols for the synthesis of various phenoxyindole derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the insights needed to select and optimize the synthetic route best suited for their specific research and development objectives.

Strategic Approaches to Phenoxyindole Synthesis

The construction of the phenoxyindole core can be broadly categorized into two main strategies:

  • Building the Indole Ring with a Pre-existing Phenoxy Moiety: This approach, often utilizing the classic Fischer indole synthesis, is ideal for creating indoles with phenoxy substitution on the carbocyclic ring (e.g., at C4, C5, C6, or C7).

  • Attaching the Phenoxy Group to a Pre-formed Indole Core: This strategy involves modern cross-coupling reactions to form a C-N or C-O bond, and is the method of choice for synthesizing N-phenoxyindoles or C-phenoxyindoles where direct construction is challenging.

The following sections detail the primary methodologies, providing both the mechanistic rationale and step-by-step protocols for their execution.

Methodology 1: Fischer Indole Synthesis for C-Phenoxyindoles

The Fischer indole synthesis is a venerable yet powerful method for constructing the indole ring from a (substituted-phenyl)hydrazine and an aldehyde or ketone. To synthesize a phenoxy-substituted indole, one begins with a phenoxyphenylhydrazine.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement catalyzed by a Brønsted or Lewis acid, followed by tautomerization and elimination of ammonia to form the aromatic indole ring. The choice of acid catalyst is critical; it must be strong enough to promote the rearrangement without causing degradation of the starting materials. Acetic acid is often sufficient, providing a mildly acidic medium that facilitates the key mechanistic steps.

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Hydrazine 4-Phenoxyphenylhydrazine Mix Mix in Acetic Acid Hydrazine->Mix Levulinic_Acid Levulinic Acid Levulinic_Acid->Mix Stir_RT Stir at RT (6h) (Hydrazone Formation) Mix->Stir_RT Heat Heat at 80°C (3h) (Cyclization) Stir_RT->Heat Dilute Dilute with Water Heat->Dilute Extract Extract with DCM Dilute->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product 2-Methyl-3-(carboxymethyl) -5-phenoxyindole Purify->Product

Caption: Workflow for the Fischer Indole Synthesis of a 5-Phenoxyindole Derivative.

Detailed Protocol: Synthesis of 2-Methyl-3-(carboxymethyl)-5-phenoxyindole[2]

This protocol outlines the synthesis of a C5-phenoxyindole derivative, a key intermediate for further functionalization.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Phenoxyphenylhydrazine200.242261.01.0
Levulinic Acid116.111401.21.2
Acetic Acid (2 N)-10 mL-Solvent
Glacial Acetic Acid-10 mL-Solvent/Catalyst
Dichloromethane (DCM)-As needed-Extraction
Water-As needed-Work-up

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyphenylhydrazine (226 mg, 1.0 mmol) and levulinic acid (140 mg, 1.2 mmol) in 10 mL of 2 N acetic acid.

  • Hydrazone Formation: Stir the resulting solution vigorously at room temperature in open air for 6 hours. A color change from violet to brown-yellow and finally to a light brown-yellow should be observed, indicating the formation of the intermediate hydrazone.

  • Cyclization: Add 10 mL of glacial acetic acid to the reaction mixture. Fit the flask with a reflux condenser.

  • Heating: Heat the solution to 80°C with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 2-methyl-3-(carboxymethyl)-5-phenoxyindole.

Methodology 2: Transition Metal-Catalyzed Cross-Coupling

For the synthesis of N-phenoxyindoles, direct arylation of the indole nitrogen is the most efficient strategy. Palladium- and copper-catalyzed reactions are the two dominant technologies in this space.

A. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] Its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions have made it a go-to method for N-arylation.[8][9]

Causality and Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[10] A Pd(0) complex, often generated in situ, undergoes oxidative addition into the aryl halide (or triflate) bond. The resulting Pd(II) complex then coordinates with the deprotonated indole (indolide). Reductive elimination from this complex yields the N-arylindole product and regenerates the active Pd(0) catalyst.[7][11] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[5][6][9]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition Indolide_complex L-Pd(II)(Ar)(Indolide) PdII_complex->Indolide_complex Ligand Exchange Indolide_complex->Pd0 Reductive Elimination Product N-Phenoxyindole Indolide_complex->Product Aryl_Halide Phenoxy-X Aryl_Halide->PdII_complex Indole Indole-H + Base Indole->Indolide_complex Ullmann_Condensation cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Core cluster_workup Work-up & Purification Indole Indole Add_Solvent Add Solvent (e.g., Dioxane) Indole->Add_Solvent Aryl_Halide Phenoxy-Halide Aryl_Halide->Add_Solvent CuI CuI Catalyst CuI->Add_Solvent Ligand Diamine Ligand Ligand->Add_Solvent Base Base (K₃PO₄) Base->Add_Solvent Seal_Heat Seal Tube & Heat (110°C, 24h) Add_Solvent->Seal_Heat Cool Cool to RT Seal_Heat->Cool Dilute_Filter Dilute & Filter (EtOAc, Celite) Cool->Dilute_Filter Concentrate Concentrate Dilute_Filter->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product N-Phenoxyindole Purify->Product

Sources

High-performance liquid chromatography (HPLC) method for (2-Phenoxyphenyl)methanamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Phenoxyphenyl)methanamine

Abstract

This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The inherent chemical properties of the analyte, specifically its aromatic structure, allow for direct UV detection, eliminating the need for complex derivatization procedures often required for primary amines.[1] This method is designed for accuracy, precision, and high-throughput, making it suitable for purity assessment, stability testing, and quality control in research and pharmaceutical development environments. We detail the scientific rationale behind the method's parameters, a step-by-step protocol for its implementation, and illustrative performance characteristics to ensure methodological integrity.

Principle of the Method: A Rationale-Driven Approach

The successful separation and quantification of this compound are achieved by leveraging its physicochemical properties within a reversed-phase chromatographic system.

Analyte Characteristics: this compound is a primary amine containing two phenyl rings. This structure has two significant implications for HPLC method development:

  • Hydrophobicity: The presence of the phenoxy and phenyl groups imparts significant non-polar character to the molecule, making it ideally suited for retention on a non-polar stationary phase like C18.[2]

  • UV Absorbance: The aromatic rings act as strong chromophores, resulting in significant ultraviolet (UV) absorbance. This allows for sensitive detection without the need for derivatization, a common and often time-consuming step for amines that lack such features.[1][3]

Chromatographic Strategy:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a highly hydrophobic environment, promoting retention of the non-polar this compound molecule through van der Waals interactions.[2]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. Acetonitrile serves as the strong organic modifier; adjusting its concentration allows for precise control over the retention time.

  • Peak Shape Control: Basic compounds like amines can exhibit poor peak shape (tailing) on silica-based columns due to interactions with acidic residual silanol groups. To mitigate this, a small amount of an acid, such as formic acid or phosphoric acid, is added to the mobile phase. This addition serves two purposes: it protonates the primary amine group of the analyte, ensuring it is in a single ionic form, and it suppresses the ionization of the silanol groups, leading to sharp, symmetrical peaks.[4]

  • Detection: Based on the aromatic nature of the analyte, a UV detector set at a wavelength where the phenyl rings exhibit strong absorbance (e.g., 220 nm or 254 nm) is employed for sensitive and specific quantification.[5][6]

Experimental Workflow

The logical flow from sample preparation to data analysis is designed to be straightforward and reproducible, minimizing potential sources of error.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Weigh Standard & Sample B Dissolve in Diluent A->B Volumetric Flask C Filter Solution (0.45 µm) B->C Syringe Filter E Inject into HPLC C->E HPLC Vial D Equilibrate HPLC System F Acquire Data (Chromatogram) E->F UV Detection G Integrate Peak & Quantify F->G Chromatography Software

Sources

Gas chromatography-mass spectrometry (GC-MS) of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Identification and Quantification of (2-Phenoxyphenyl)methanamine using Gas Chromatography-Mass Spectrometry

Introduction: The Analytical Imperative for this compound

This compound is a significant chemical intermediate, frequently utilized in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological pathways.[1] Its structural motif, combining a flexible diphenyl ether group with a reactive benzylamine moiety, makes it a versatile building block. As with any component in pharmaceutical development, rigorous and reliable analytical methods are paramount to ensure identity, purity, and quantity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical tool for this purpose, offering unparalleled separation efficiency and structural elucidation capabilities.[2][3]

However, the analysis of primary amines like this compound by GC presents a distinct set of challenges. The high polarity of the primary amine functional group and its capacity for hydrogen bonding lead to undesirable interactions with the active sites (e.g., free silanol groups) on the GC column and inlet liner.[4] This often results in poor chromatographic performance, characterized by broad, tailing peaks, which compromises sensitivity, resolution, and accurate quantification.

This application note provides a comprehensive, field-tested protocol for the robust analysis of this compound. It addresses the inherent chromatographic challenges through a chemical derivatization strategy, explains the rationale behind the chosen instrumental parameters, and details the expected mass spectral fragmentation for confident identification. This guide is intended for researchers and drug development professionals seeking a validated, trustworthy method for the characterization of this important compound.

The Causality of Derivatization: Transforming Analyte Behavior

Direct injection of primary amines is often problematic. To overcome the limitations of peak tailing and low volatility, chemical derivatization is an essential pre-analytical step.[5][6] The core principle is to chemically modify the polar primary amine group, replacing the active hydrogens with a non-polar, sterically hindering group. This transformation has several critical benefits:

  • Reduces Polarity: It masks the hydrogen-bonding capability of the -NH2 group, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.

  • Increases Volatility: The resulting derivative is more volatile than the parent amine, allowing it to travel through the GC column at lower temperatures, which reduces the risk of thermal degradation.[7]

  • Enhances Thermal Stability: Derivatives are often more stable at the elevated temperatures of the GC inlet and column.

  • Imparts Favorable Mass Spectral Characteristics: Derivatization creates unique and predictable fragmentation patterns that can be used for definitive structural confirmation. The introduction of fluorine atoms, for example, can yield highly specific mass fragments.[8][9]

For this protocol, we will employ acylation using Trifluoroacetic Anhydride (TFAA) . This reagent reacts rapidly and specifically with the primary amine to form a stable, volatile N-trifluoroacetyl derivative, which is exceptionally well-suited for GC-MS analysis.

Experimental Workflow Overview

The entire analytical process, from sample handling to data interpretation, follows a structured and logical path to ensure reproducibility and accuracy.

GCMS_Workflow Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Login Prepare Accurate Weighing & Dissolution in Solvent (e.g., Ethyl Acetate) Sample->Prepare Step 1 Derivatize Acylation with TFAA (Protocol 1) Prepare->Derivatize Step 2 Inject GC-MS Injection (Protocol 2) Derivatize->Inject Separate Chromatographic Separation Inject->Separate Step 3 Detect Mass Spectrometric Detection (EI) Separate->Detect Step 4 Process Peak Integration & Quantification Detect->Process Identify Spectral Library Search (NIST) & Fragmentation Analysis Process->Identify Step 5a Report Final Report Generation Process->Report Step 5b Identify->Report Step 6

Caption: Figure 1. Overall Analytical Workflow

Protocol 1: Sample Preparation and TFAA Derivatization

This protocol details the conversion of this compound to its N-trifluoroacetyl derivative.

Materials:

  • This compound sample or standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous, high-purity solvent (e.g., Ethyl Acetate or Acetonitrile)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or laboratory oven

  • Calibrated pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean 2 mL vial. If the sample is in solution, transfer a known volume and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of anhydrous ethyl acetate to the vial to dissolve the sample residue. Vortex briefly. Following this, carefully add 100 µL of TFAA to the vial.

    • Scientist's Note: This reaction is exothermic. Always add the derivatizing agent in a fume hood. The use of a significant excess of the reagent ensures the reaction proceeds to completion.

  • Reaction: Tightly cap the vial. Heat the mixture at 60°C for 20 minutes in a heating block. This moderate heating ensures a rapid and complete reaction without degrading the analyte.

  • Cooling & Dilution: Allow the vial to cool completely to room temperature. Once cooled, the sample can be diluted further with ethyl acetate if necessary to fall within the calibrated concentration range of the instrument.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically sufficient.

Protocol 2: GC-MS Instrumental Method

The following parameters are optimized for a standard capillary GC-MS system, providing excellent separation and detection of the derivatized analyte.

GC Parameter Setting Rationale
Injection Mode Splitless (0.75 min purge delay)Maximizes the transfer of analyte onto the column, essential for trace-level analysis and high sensitivity.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal column efficiency and is inert, preventing interaction with the analyte or stationary phase.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane)A robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[10]
Oven Program Initial: 100°C, hold for 1 minA low initial temperature helps focus the analyte band at the head of the column for sharp peaks.
Ramp 1: 20°C/min to 280°CA moderate ramp rate provides a good balance between analysis speed and chromatographic resolution.
Hold: Hold at 280°C for 5 minThis final hold ensures that the analyte of interest has fully eluted and cleanses the column of less volatile matrix components.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.
Electron Energy 70 eVThe industry standard energy that provides reproducible fragmentation and allows for comparison with commercial libraries like NIST.[11]
Source Temperature 230°COptimized to prevent analyte condensation within the ion source while minimizing thermal degradation.
Quadrupole Temp. 150°CMaintains ion path integrity and prevents contamination of the mass analyzer.
Scan Range m/z 40 - 550A wide scan range ensures detection of low-mass fragments, the molecular ion, and any potential higher-mass impurities.
Transfer Line Temp. 280°CPrevents condensation of the analyte as it transfers from the GC column to the MS source.

Data Analysis and Spectral Interpretation

Expected Mass Spectrum:

The derivatized analyte, N-((2-phenoxyphenyl)methyl)-2,2,2-trifluoroacetamide, has a molecular weight of 295.25 g/mol . The EI mass spectrum is predicted to show a distinct and identifiable pattern.

  • Molecular Ion (M+): A peak at m/z 295 corresponding to the intact ionized molecule is expected. Its presence confirms the molecular weight of the derivative.

  • Key Fragments: The fragmentation is governed by the most stable resulting ions. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant pathway for amines and their derivatives.[12][13]

Caption: Figure 2. Predicted EI Fragmentation Pathway

  • m/z 182 (Base Peak): This highly stable fragment is predicted to be the base peak. It results from alpha-cleavage, breaking the C-N bond and leaving the charged (2-phenoxyphenyl)methyl cation. This is a highly diagnostic fragment.

  • m/z 91: Loss of the phenoxy group from the m/z 182 fragment, followed by rearrangement, can form the very stable tropylium ion, a hallmark of benzyl-containing structures.[14]

  • m/z 77: The presence of a phenyl ring often leads to a phenyl cation fragment at m/z 77.

  • m/z 226: This fragment corresponds to the loss of a trifluoromethyl radical (•CF3, mass 69) from the molecular ion.

Library Confirmation: The acquired spectrum should be compared against a reliable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[15][16][17] A high match factor, combined with the correct retention time, provides an exceptional degree of confidence in the compound's identification.

Method Validation and Quality Control

For use in regulated environments, such as pharmaceutical development, the analytical method must be validated to prove it is fit for purpose.[2][18][19] Validation should be performed in accordance with regulatory guidelines, such as ICH Q2(R1).[3][18]

Validation Parameter Typical Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte in a blank or placebo matrix.Ensures the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (R²) ≥ 0.995 over the desired concentration range.Demonstrates a proportional relationship between analyte concentration and instrument response.
Accuracy 98.0% - 102.0% recovery in spiked matrix samples.[20]Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2% for replicate injections of a standard.[18][20]Assesses the consistency of results under the same operating conditions over a short interval.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest amount of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10, with acceptable precision and accuracy.The lowest amount of analyte that can be accurately quantified.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., ±5°C in oven temp, ±0.1 mL/min in flow rate).[18]Demonstrates the reliability of the method during normal usage.

Conclusion

The gas chromatography-mass spectrometry method detailed here provides a robust, specific, and reliable system for the analysis of this compound. By employing a straightforward TFAA derivatization protocol, the inherent chromatographic difficulties associated with primary amines are effectively overcome, yielding sharp, symmetrical peaks suitable for accurate quantification. The predictable mass spectral fragmentation, anchored by the diagnostic ion at m/z 182, allows for unambiguous identification. This application note serves as a complete guide for scientists, providing not just the procedural steps but also the scientific rationale necessary for successful implementation, troubleshooting, and validation in a research or drug development setting.

References

  • Donike, M. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1389-1398. Available at: [Link]

  • Al-Soud, Y. A., & Al-Dahoul, N. M. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kataoka, H. (2000). Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]

  • Pellizzari, E. D., & Seltzman, T. D. (1979). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 62(2), 422-427. Available at: [Link]

  • Zain, N. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 49. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. Available at: [Link]

  • Kumar, V., & Bharadwaj, R. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 133-138. Available at: [Link]

  • VandenHeuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1964). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry, 36(8), 1550-1560. Available at: [Link]

  • Selim, M. A., & El-Fattah, M. A. (2011). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Fan, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 316-325. Available at: [Link]

  • Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7155. Available at: [Link]

  • Ray, A. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Dong, M. W. (2025). Analytical Method Development and Validation in Pharmaceuticals. LCGC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Diablo Analytical, Inc. Available at: [Link]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Bruker Corporation. Available at: [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Scientific Instrument Services. Available at: [Link]

  • J&K Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride. J&K Scientific. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Analytical & Biological Mass Spectrometry Facility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. NIST. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem Compound Database. Available at: [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Wiley. Available at: [Link]

  • Agilent Technologies, Inc. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Application Note. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Application Note. Available at: [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375-380. Available at: [Link]

  • DeRuiter, J., & Clark, C. R. (2008). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 46(8), 671-679. Available at: [Link]

Sources

The Strategic Role of (2-Phenoxyphenyl)methanamine in Pharmaceutical Synthesis: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. (2-Phenoxyphenyl)methanamine, and its hydrochloride salt, has emerged as a critical building block, particularly in the creation of drugs targeting complex neurological and physiological pathways.[1] Its unique structural motif, featuring a flexible ether linkage and a reactive primary amine, provides a scaffold that is amenable to a wide array of chemical modifications, enabling the synthesis of diverse and potent bioactive molecules. This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate, offering detailed protocols for its synthesis, purification, and characterization, and elucidates its role in the development of targeted therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug synthesis. The following table summarizes its key characteristics.

PropertyValueSource
Chemical Name This compoundPubChem
Synonyms 2-PhenoxybenzylaminePubChem
CAS Number 31963-35-6 (hydrochloride)J&K Scientific
Molecular Formula C₁₃H₁₃NOPubChem
Molecular Weight 199.25 g/mol (free base)PubChem
Appearance Off-white solid (hydrochloride)Chem-Impex

Core Application: An Intermediate in the Synthesis of Fiduxosin

This compound and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical compounds. A notable example is Fiduxosin, a potent and selective α1-adrenergic receptor antagonist that was developed for the treatment of benign prostatic hyperplasia (BPH).[2][3] The synthesis of Fiduxosin involves a convergent approach where a key fragment bears a structural resemblance to this compound, highlighting the importance of this chemical scaffold.[2][3]

Mechanism of Action: Targeting the α1-Adrenergic Receptors

Fiduxosin exhibits high affinity for α1a- and α1d-adrenoceptors, which are predominantly located in the prostate and bladder neck, and lower affinity for α1b-adrenoceptors, which are more prevalent in blood vessels.[2][4][5] This selectivity is crucial for its therapeutic efficacy. By blocking the α1a- and α1d-receptors in the smooth muscle of the prostate and bladder neck, Fiduxosin induces muscle relaxation, leading to an improvement in urinary flow and a reduction in the symptoms of BPH.[6] Its lower affinity for α1b-receptors minimizes cardiovascular side effects such as hypotension.[5]

The signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. Fiduxosin, as an antagonist, blocks the initial binding of catecholamines to the α1-adrenergic receptor, thereby inhibiting this entire cascade.

G_protein_signaling cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1-Adrenergic Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 Hydrolyzes g_protein->plc Activates ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Triggers contraction Smooth Muscle Contraction ca_release->contraction Leads to catecholamine Catecholamine (e.g., Norepinephrine) catecholamine->receptor Activates fiduxosin Fiduxosin (Antagonist) fiduxosin->receptor Blocks

Caption: Signaling pathway of α1-adrenergic receptor and the inhibitory action of Fiduxosin.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a two-step process starting from 2-phenoxybenzonitrile.

Step 1: Reduction of 2-Phenoxybenzonitrile to this compound

  • Materials: 2-Phenoxybenzonitrile, Lithium aluminum hydride (LAH), Anhydrous diethyl ether or tetrahydrofuran (THF), Anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

    • Dissolve 2-phenoxybenzonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension at 0°C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C and quench it by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.

Step 2: Formation of the Hydrochloride Salt

  • Materials: Crude this compound, Anhydrous diethyl ether, Hydrochloric acid (concentrated or as a solution in diethyl ether).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (or a slight excess of concentrated HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Caption: Workflow for the synthesis of this compound hydrochloride.

Purification Protocol

Purification of this compound hydrochloride is typically achieved by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether or isopropanol and hexane.

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Slowly add diethyl ether or hexane to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of this compound and its hydrochloride salt should be confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak corresponding to the product, with purity determined by the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Expected Outcome: A single chromatographic peak with a mass spectrum corresponding to the molecular ion and characteristic fragmentation pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) for free base:

    • δ 7.40-7.25 (m, 4H, Ar-H)

    • δ 7.15-7.00 (m, 3H, Ar-H)

    • δ 6.95-6.85 (m, 2H, Ar-H)

    • δ 3.90 (s, 2H, CH₂-N)

    • δ 1.60 (br s, 2H, NH₂)

  • ¹³C NMR (100 MHz, CDCl₃) for free base:

    • δ 157.0, 154.5, 131.0, 130.0, 129.5, 128.5, 124.0, 123.0, 121.0, 118.5 (Ar-C)

    • δ 43.0 (CH₂-N)

Infrared (IR) Spectroscopy

  • Sample Preparation: KBr pellet or thin film.

  • Characteristic Absorptions (cm⁻¹):

    • 3370-3250 (N-H stretch, primary amine)

    • 3060-3030 (C-H stretch, aromatic)

    • 1600, 1490 (C=C stretch, aromatic)

    • 1240 (C-O stretch, aryl ether)

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical development, offering a robust scaffold for the synthesis of complex and targeted therapeutic agents. Its application in the development of Fiduxosin for the treatment of benign prostatic hyperplasia underscores its potential in creating drugs with improved efficacy and safety profiles. The detailed protocols provided in this guide for the synthesis, purification, and characterization of this compound are intended to empower researchers and scientists in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the strategic use of such well-characterized intermediates will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • Hancock, A. A., et al. (2002). Preclinical pharmacology of fiduxosin, a novel alpha(1)-adrenoceptor antagonist with uroselective properties. Journal of Pharmacology and Experimental Therapeutics, 300(2), 478-486.
  • Brune, M. E., et al. (2002). Effect of fiduxosin, an antagonist selective for alpha(1A)- and alpha(1D)-adrenoceptors, on intraurethral and arterial pressure responses in conscious dogs. Journal of Pharmacology and Experimental Therapeutics, 300(2), 487-494.
  • J&K Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubMed. (2002). Preclinical pharmacology of fiduxosin, a novel alpha(1)-adrenoceptor antagonist with uroselective properties. Retrieved from [Link]

  • Google Patents. (2018). A process for the preparation of phenoxybenzamine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (2-Phenoxyphenyl)methanamine in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the utilization of (2-Phenoxyphenyl)methanamine as a novel building block in the synthesis of high-performance specialty polymers. With its unique combination of a reactive primary amine and a flexible phenoxy side group, this monomer offers a compelling avenue for the development of advanced polyamides and polyimides with tailored properties. This document is intended for researchers, scientists, and professionals in material science and drug development, offering in-depth methodologies for polymerization, characterization, and analysis of the resulting polymers. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes based on established polymer chemistry.

Introduction: The Strategic Value of this compound in Polymer Design

The relentless pursuit of advanced materials with superior performance characteristics necessitates the exploration of novel monomeric structures. This compound emerges as a promising candidate for the synthesis of specialty polymers, such as aromatic polyamides and polyimides. Its molecular architecture, featuring a reactive benzylic amine and a bulky, flexible phenoxy substituent, is hypothesized to impart a unique combination of properties to the resulting polymer chains.

The primary amine functionality serves as a versatile handle for established polymerization reactions, particularly polycondensation with diacid chlorides or dianhydrides.[1][2] The presence of the phenoxy group is anticipated to disrupt chain packing, thereby enhancing solubility and processability of otherwise rigid polymer backbones.[3][4] This can lead to materials with improved film-forming capabilities and lower processing temperatures, without significantly compromising their desirable thermal stability.[5] Furthermore, the ether linkage within the side chain may introduce increased flexibility, potentially leading to polymers with enhanced toughness and modified dielectric properties.[5]

This guide provides a foundational framework for harnessing the potential of this compound in material science. We present detailed, step-by-step protocols for the synthesis of a novel polyamide and a novel polyimide, complete with characterization workflows and an analysis of the anticipated structure-property relationships.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
Chemical Formula C₁₃H₁₃NOPubChem
Molecular Weight 199.25 g/mol PubChem
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point ~300-320 °C (predicted)-
Solubility Soluble in common organic solvents (e.g., DMF, DMAc, NMP, THF, CHCl₃)-
pKa (of conjugate acid) ~9-10 (predicted for a benzylic amine)-

Synthesis of a Specialty Polyamide from this compound

Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties.[6] The incorporation of this compound is expected to yield a novel polyamide with enhanced solubility. The following protocol details a low-temperature solution polycondensation, a widely used method for preparing high-molecular-weight aromatic polyamides.[7]

Rationale for Experimental Design

The choice of a low-temperature solution polycondensation is predicated on its ability to minimize side reactions and achieve high molecular weights.[8] The reaction between a primary amine and an acid chloride is rapid at low temperatures, forming a stable amide bond and liberating hydrochloric acid.[9] A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is selected for its ability to dissolve the monomers and the resulting polymer, as well as to act as an acid scavenger for the HCl byproduct, often in the presence of a base like pyridine or with the addition of salts like lithium chloride to maintain polymer solubility.[10]

Experimental Workflow: Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation monomer1 This compound in DMAc reaction_vessel Reaction Flask (N₂, 0-5 °C) monomer1->reaction_vessel monomer2 Terephthaloyl chloride in DMAc monomer2->reaction_vessel Slow addition stirring Mechanical Stirring (24h, RT) reaction_vessel->stirring precipitation Precipitation in Methanol stirring->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying (80 °C) filtration->drying final_product final_product drying->final_product Final Polyamide

Caption: Workflow for the synthesis of a polyamide from this compound.

Detailed Protocol: Polyamide Synthesis

Materials:

  • This compound (purified by distillation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Lithium chloride (LiCl, dried under vacuum)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Ice bath

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.99 g, 0.01 mol) and LiCl (0.5 g) in anhydrous DMAc (20 mL) under a gentle nitrogen stream.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: In a separate flask, dissolve terephthaloyl chloride (2.03 g, 0.01 mol) in anhydrous DMAc (20 mL). Slowly add this solution to the stirred amine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under nitrogen for 24 hours. The viscosity of the solution should increase significantly.

  • Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol (300 mL). A fibrous precipitate will form.

  • Washing: Collect the precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.

Synthesis of a Specialty Polyimide from this compound

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties.[2] The conventional synthesis of aromatic polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[11][12]

Rationale for Experimental Design

The two-step synthesis is advantageous as it allows for the processing of the polymer in its soluble precursor form (poly(amic acid)) before conversion to the often-insoluble final polyimide.[11] The initial reaction between the diamine and dianhydride is typically carried out at room temperature in a polar aprotic solvent to form the high-molecular-weight poly(amic acid). Subsequent heating (thermal imidization) promotes cyclodehydration to form the stable imide ring.[13] The phenoxy side group from the this compound is expected to enhance the solubility of both the poly(amic acid) and the final polyimide.[3]

Experimental Workflow: Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization s1_reactants This compound + PMDA in DMAc s1_reaction Stirring at RT (24h, N₂) s1_reactants->s1_reaction paa_solution Viscous Poly(amic acid) Solution s1_reaction->paa_solution casting Film Casting on Glass Plate paa_solution->casting thermal_cure Thermal Curing (100°C→200°C→300°C) casting->thermal_cure pi_film Polyimide Film thermal_cure->pi_film

Caption: Two-step workflow for the synthesis of a polyimide from this compound.

Detailed Protocol: Polyimide Synthesis

Materials:

  • This compound (purified by distillation)

  • Pyromellitic dianhydride (PMDA, purified by sublimation)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Glass plates for film casting

  • Programmable oven with nitrogen purging capability

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Monomer Dissolution: In a flame-dried three-necked flask, dissolve this compound (1.99 g, 0.01 mol) in anhydrous DMAc (25 mL) under a nitrogen atmosphere.

  • Dianhydride Addition: To the stirred solution, add solid pyromellitic dianhydride (2.18 g, 0.01 mol) in one portion.

  • Polymerization: Continue stirring the mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid).

Step 2: Thermal Imidization

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and spread it evenly to a desired thickness.

  • Solvent Removal: Place the cast film in a vacuum oven at 80 °C for 4 hours to remove the bulk of the solvent.

  • Thermal Curing: Transfer the glass plate to a programmable oven with a nitrogen atmosphere. Heat the film according to the following schedule:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • Film Recovery: After cooling to room temperature, the resulting transparent polyimide film can be carefully peeled from the glass plate.

Characterization of the Specialty Polymers

Comprehensive characterization is essential to confirm the chemical structure and evaluate the physical properties of the newly synthesized polymers.

Structural Characterization
TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the formation of amide and imide linkages.[14]Polyamide: Appearance of amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) at ~1550 cm⁻¹. Disappearance of primary amine N-H stretches. Polyimide: Appearance of characteristic imide carbonyl bands at ~1780 cm⁻¹ (asymmetric stretch) and ~1720 cm⁻¹ (symmetric stretch), and C-N stretching at ~1370 cm⁻¹. Disappearance of amic acid -OH and -NH bands.[5]
NMR Spectroscopy To elucidate the detailed chemical structure and confirm monomer incorporation.[14]¹H and ¹³C NMR: Resonances corresponding to the aromatic protons and carbons of both the this compound and the comonomer (diacid chloride or dianhydride) should be present in the expected ratios. The formation of the amide or imide linkage will cause characteristic shifts in the signals of adjacent protons and carbons.[15]
Thermal Properties Analysis
TechniquePurposePredicted Properties of New Polymers
Thermogravimetric Analysis (TGA) To assess thermal stability and decomposition temperature.[14]Polyamide & Polyimide: High thermal stability is expected, with a 5% weight loss temperature (Td5) likely exceeding 400 °C in a nitrogen atmosphere, characteristic of aromatic polymers.[16]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).[14]Polyamide & Polyimide: The Tg is expected to be lower than that of analogous polymers without the flexible phenoxy side group. A Tg in the range of 200-280 °C is plausible, indicating a balance between chain stiffness and the plasticizing effect of the side group.[5][17]

Conclusion and Future Outlook

This guide has detailed the synthesis and characterization of novel specialty polymers derived from this compound. The provided protocols offer a robust starting point for researchers to explore this promising monomer. The unique molecular structure of this compound is anticipated to yield high-performance polyamides and polyimides with an advantageous combination of thermal stability and enhanced processability. Further investigations should focus on a systematic study of structure-property relationships by varying the diacid chloride and dianhydride comonomers, as well as exploring potential applications in areas such as gas separation membranes, high-temperature adhesives, and advanced coatings.

References

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • Harris, F. W., & Lanier, L. H. (1976). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. In Polymer Preprints, Division of Polymer Chemistry, American Chemical Society (Vol. 17, No. 2, pp. 353-358).
  • García, M., & de la Campa, J. G. (2018). Functional Aromatic Polyamides. Molecules, 23(12), 3093.
  • ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. Retrieved from [Link]

  • Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(60), 34335-34345.
  • ResearchGate. (n.d.). Synthesis of polyimides from respective diamines species and dianhydrides. Retrieved from [Link]

  • Li, Y., Li, Y., Wang, C., & Zhang, S. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(2), 923-930.
  • AZoM. (2024, June 4). Polyimide Synthesis Explained: Shaping Modern Electronics. Retrieved from [Link]

  • Lozano, Á. E., de la Campa, J. G., de Abajo, J., & García, J. L. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 754.
  • Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Retrieved from [Link]

  • Sreelatha, K. S., & Pillai, C. S. (2015). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 5(110), 90494-90508.
  • Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

  • Kudo, K., & Sata, M. (2009). Direct Synthesis of Wholly Aromatic Polyamides by Using Reaction-Induced Crystallization. Macromolecules, 42(13), 4588-4594.
  • Chen, T. A., Jen, A. K. Y., & Cai, Y. (1995). Two-Step Synthesis of Side-Chain Aromatic Polyimides for Second-Order Nonlinear Optics.
  • ResearchGate. (n.d.). Synthesis and properties of highly processable asymmetric polyimides with bulky phenoxy groups. Retrieved from [Link]

  • García, M., & de la Campa, J. G. (2018). Functional Aromatic Polyamides. Molecules, 23(12), 3093.
  • Kaya, I., & Kamacı, M. (2018). Synthesis, optical, and thermal properties of polyimides containing flexible ether linkage. Journal of Applied Polymer Science, 135(29), 46573.
  • LibreTexts Chemistry. (2020, August 21). 3.10: Polyamides. Retrieved from [Link]

  • INEOS OPEN. (n.d.). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • ResearchGate. (2018, June 15). Aromatic Polyamides. Retrieved from [Link]

  • Lozano, Á. E., de la Campa, J. G., de Abajo, J., & García, J. L. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 754.
  • ResearchGate. (n.d.). A versatile living polymerization method for aromatic amides. Retrieved from [Link]

  • Semantic Scholar. (2017, February 15). Polyimides with side groups: Synthesis and effects of side groups on their properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyimides with Side Groups: Synthesis and Effects of Side Groups on Their Properties. Retrieved from [Link]

  • AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. Retrieved from [Link]

  • Science Info. (2024, April 4). Polyamide: Properties, Types, Advantages, Applications. Retrieved from [Link]

  • AerosUSA. (n.d.). Properties & Uses of Polyamide | Applications. Retrieved from [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

Sources

Standard Operating Procedure for the Handling and Storage of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and storage of (2-Phenoxyphenyl)methanamine and its common salt form, 1-(2-Phenoxyphenyl)methanamine hydrochloride. Primarily utilized as a key intermediate in pharmaceutical development, particularly for neurological disorders, and in biochemical research, its handling requires stringent adherence to safety protocols to mitigate potential risks.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a deep understanding of the causality behind each experimental choice to ensure a self-validating system of laboratory safety.

Introduction to this compound

This compound, also known as 2-Phenoxybenzylamine, is a primary aromatic amine.[2] Aromatic amines are a significant class of organic compounds used in various industries, including pharmaceutical synthesis.[3][4][5] However, many aromatic amines are recognized for their potential toxicity, with some being classified as carcinogens or mutagens.[3][4][6] Therefore, understanding the inherent risks and implementing robust safety procedures is paramount. This compound is often supplied and used as its hydrochloride salt, which may have different physical properties but shares similar toxicological concerns.

Chemical Identity
Property This compound 1-(2-Phenoxyphenyl)methanamine hydrochloride
Molecular Formula C13H13NOC13H14ClNO
Molecular Weight 199.25 g/mol 235.71 g/mol [2][7]
CAS Number 93103-62-931963-35-6[1][2]
Appearance Not specified (likely liquid or low-melting solid)Off-white solid[2]
Synonyms 2-Phenoxybenzylamine2-Phenoxybenzylamine HCl[7]

Hazard Assessment and Toxicology

The primary hazards associated with 1-(2-Phenoxyphenyl)methanamine hydrochloride, and by extension the free base, are acute toxicity, skin irritation, and serious eye irritation.[8] Aromatic amines, as a class, can be readily absorbed through the skin and may pose respiratory and cardiovascular health risks if inhaled.[6]

GHS Hazard Statements for the Hydrochloride Salt:

  • H302: Harmful if swallowed.[8]

  • H312: Harmful in contact with skin.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H332: Harmful if inhaled.[8]

  • H335: May cause respiratory irritation.[8]

The causality behind these hazards lies in the reactivity of the amine group and the overall lipophilicity of the molecule, which facilitates absorption through biological membranes. The irritant nature is a common feature of many amines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.

PPE_Workflow cluster_workflow Handling Workflow lab_coat Flame-Resistant Lab Coat gloves Nitrile or Neoprene Gloves eye_protection Chemical Safety Goggles & Face Shield respirator NIOSH-Approved Respirator start Entry into Controlled Area don_ppe Don PPE in Designated Area start->don_ppe 1. Prepare handle_chemical Handle this compound don_ppe->handle_chemical 2. Protect doff_ppe Doff PPE in Designated Area handle_chemical->doff_ppe 3. Work exit Exit Controlled Area doff_ppe->exit 4. Decontaminate Storage_Protocol cluster_storage Storage Environment storage_location Cool, Dry, Well-Ventilated Area (0-8°C) oxidizers Strong Oxidizers storage_location->oxidizers Separate From acids Strong Acids / Acid Chlorides storage_location->acids Separate From reducers Strong Reducing Agents storage_location->reducers Separate From container Tightly Sealed, Light-Resistant Container container->storage_location Must be kept in compound This compound compound->container Must be stored in

Caption: Key storage requirements and incompatibilities.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent the spill from entering drains. [9] 4. Only personnel with appropriate training and respiratory protection should attempt to clean up the spill.

First Aid
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

Waste Disposal

All waste containing this compound, including contaminated consumables and absorbed spill materials, must be disposed of as hazardous waste. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely by understanding its potential hazards and by rigorously adhering to the handling, storage, and emergency procedures outlined in this guide. The principles of containment, personal protection, and preparedness are the cornerstones of a safe laboratory environment when working with this and other aromatic amines.

References

  • Google. (n.d.). Current time in Santa Barbara County, US.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • J&K Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • Chem-Impex. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CHEM-ADDITIVE. (2025, June 24). How to store organic amine mixtures properly?
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • National Institutes of Health. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • United States Biological. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride - Data Sheet.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET: Phenoxybenzamine Hydrochloride.
  • Cayman Chemical. (2025, August 27). Safety Data Sheet: Methenamine Hippurate.
  • National Institutes of Health. (n.d.). (2-Methoxyphenyl)(phenyl)methanamine hydrochloride. PubChem.
  • Angene Chemical. (2025, October 19). Safety Data Sheet: (4-(4-Fluorophenoxy)phenyl)methanamine hydrochloride.
  • N/A. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • N/A. (2020, July 13). Safety Data Sheet.
  • abcr GmbH. (2025, February 11). Safety Data Sheet.
  • National Institutes of Health. (n.d.). N-(2-phenoxyphenyl)methanesulphonamide. PubChem.
  • Gelest, Inc. (2014, November 3). POLYDIMETHYLSILOXANE, TRIMETHYLSILOXY TERMINATED.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Phenoxyphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Phenoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity. This compound and its derivatives are valuable intermediates in pharmaceutical development, particularly for neurological disorders.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Common Synthesis Route: Reductive Amination

A prevalent and efficient method for synthesizing this compound is the reductive amination of 2-phenoxybenzaldehyde.[2][3] This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the target amine.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during the synthesis of this compound via reductive amination.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the reductive amination of 2-phenoxybenzaldehyde can stem from several factors. The primary culprits are often inefficient imine formation, premature reduction of the starting aldehyde, or instability of the aldehyde itself.

Troubleshooting Steps & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.

    • Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This removes the water generated during imine formation.

    • Pro-Tip: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[4]

  • Premature Aldehyde Reduction: If the reducing agent is too strong or added before the imine has had sufficient time to form, it will reduce the starting aldehyde to 2-phenoxybenzyl alcohol, a common byproduct.

    • Solution: Opt for a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde.[4][5] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine is formed first by allowing the aldehyde and amine to react for a period before introducing the reducing agent.[4][5]

  • Starting Material Instability: Aromatic aldehydes can be susceptible to oxidation and other side reactions.[6]

    • Solution: Use freshly purified 2-phenoxybenzaldehyde for the best results. Consider running the reaction at a lower temperature to minimize potential decomposition.

Q2: I'm observing multiple spots on my TLC plate, indicating a complex mixture of byproducts. How can I minimize their formation?

The formation of multiple byproducts is a common challenge in reductive amination.[7] Key side reactions to consider are the formation of secondary and tertiary amines through over-alkylation and self-condensation of the starting aldehyde.

Strategies for Minimizing Byproducts:

  • Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of 2-phenoxybenzaldehyde to form a secondary amine, which can then react again to form a tertiary amine.

    • Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the amine source (ammonia) to favor the formation of the primary amine.[4] A stepwise approach, where the imine is formed and then reduced in a separate step, can also help control this.[8]

  • Aldehyde Self-Condensation: Under certain conditions, 2-phenoxybenzaldehyde can undergo self-condensation reactions.

    • Solution: Maintaining a lower reaction temperature and using a slight excess of the amine can help suppress this side reaction.[4]

Q3: The purification of my final product is difficult, and I'm experiencing significant product loss during workup. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the desired amine, unreacted starting materials, and byproducts.

Effective Purification Protocols:

  • Acid-Base Extraction: Take advantage of the basic nature of the amine product.

    • After the reaction is complete, quench the reaction carefully.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH of 8-9.[9]

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[10]

    • Hydrochloride Salt Formation: Converting the amine to its hydrochloride salt can facilitate purification by recrystallization. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the salt. The salt can then be recrystallized from a suitable solvent system like methanol/ether.[11]

Experimental Protocols

Optimized One-Pot Reductive Amination Protocol

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • 2-Phenoxybenzaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-phenoxybenzaldehyde (1.0 equiv) in DCE or THF, add anhydrous MgSO₄ (2.0 equiv).

  • Add a solution of ammonia in methanol (1.5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes, maintaining the temperature at room temperature.

  • Continue stirring at room temperature until the reaction is complete (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup as described in the purification section.

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)One-pot, mild acid catalystMild and selective for imines over aldehydes.[5]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN)One-pot, pH 5-6Selectively reduces imines in the presence of carbonyls.[12]Highly toxic.[4]
Sodium Borohydride (NaBH₄)Stepwise: imine formation then reductionInexpensive and readily available.Can reduce the starting aldehyde if not used in a stepwise manner.[4]
Catalytic Hydrogenation (e.g., Pd/C, H₂)Two-step or one-pot under pressure"Green" chemistry approach.[2]Requires specialized equipment for handling hydrogen gas.[13]

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: 2-Phenoxybenzaldehyde + Ammonia Imine_Formation Imine Formation (Acid Catalyst, Dehydrating Agent) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Intermediate->Reduction Product Final Product: This compound Reduction->Product Purification Purification (Extraction/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Imine Check Imine Formation (TLC/LC-MS) Problem->Check_Imine Check_Reducing_Agent Evaluate Reducing Agent Problem->Check_Reducing_Agent Check_Purity Analyze Byproducts Problem->Check_Purity Solution_Imine Add Dehydrating Agent or Acid Catalyst Check_Imine->Solution_Imine Solution_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃) Check_Reducing_Agent->Solution_Reducer Solution_Purity Adjust Stoichiometry, Optimize Temperature Check_Purity->Solution_Purity

Caption: A logical approach to troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different amine source instead of ammonia? A: Yes, reductive amination is a versatile reaction.[3] You can use primary or secondary amines to synthesize N-substituted this compound derivatives. However, using other amines may require optimization of the reaction conditions.

Q: Is it possible to perform this reaction without a solvent? A: While some reactions can be performed neat, for this particular synthesis, a solvent is crucial for dissolving the reactants and controlling the reaction temperature. Solvents like DCE and THF are commonly used.[4]

Q: My 2-phenoxybenzaldehyde starting material is a yellow oil. Is this normal? A: Pure 2-phenoxybenzaldehyde should be a light-yellow liquid or low-melting solid.[6][14] A darker color may indicate the presence of impurities due to oxidation or decomposition. It is advisable to purify it by distillation or column chromatography before use if purity is a concern.

Q: What are some alternative synthesis routes to this compound? A: An alternative route is the Gabriel synthesis, which involves the alkylation of potassium phthalimide with 2-phenoxybenzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[15][16][17][18][19] This method is particularly useful for avoiding the over-alkylation issues sometimes seen in reductive amination.[19] However, it involves multiple steps and can have its own challenges, such as the harsh conditions required for deprotection.[15]

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Boc Protecting Group for Amines . (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

  • Amine Protection / Deprotection . (n.d.). Fisher Scientific. Retrieved January 13, 2026, from [Link]

  • Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group . (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 413-431. [Link]

  • Gabriel synthesis . (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight . (2020). ACS Catalysis, 10(9), 5034-5044. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines . (2018). Periodica Polytechnica Chemical Engineering, 62(4), 413-431. [Link]

  • Hydrogenation of amides to amines by heterogeneous catalysis: a review . (2021). Green Chemistry, 23(16), 5435-5456. [Link]

  • Gabriel Synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Gabriel Synthesis: Mechanism & Examples . (n.d.). NROChemistry. Retrieved January 13, 2026, from [Link]

  • Catalytic hydrogenation of various amides to amines by using Re/TiO 2 . [a] . (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Gabriel Synthesis . (2023, January 22). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • The Gabriel Synthesis . (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

  • Reductive amination . (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . (2024, April 29). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? . (2012, October 11). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines . (2025, February 17). YouTube. Retrieved January 13, 2026, from [Link]...

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity . (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • m-PHENOXY BENZALDEHYDE . (n.d.). Retrieved January 13, 2026, from [Link]

  • Reductive Amination, and How It Works . (2017, September 1). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Reductive amination difficulties - poor conversion . (2024, May 2). Reddit. Retrieved January 13, 2026, from [Link]

  • Synthesis method of m-phenoxy benzaldehyde. (n.d.). Google Patents.
  • Process for the preparation of m-phenoxybenzaldehyde. (n.d.). Google Patents.
  • Preparation method of m-phenoxy benzaldehyde . (n.d.). Patsnap. Retrieved January 13, 2026, from [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols . (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

  • This compound . (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Process for producing phenalkamines. (n.d.). Google Patents.
  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. (n.d.). Google Patents.
  • Chloroxuron . (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. (n.d.). Google Patents.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride . (2026, January 6). PMC. Retrieved January 13, 2026, from [Link]...

Sources

Technical Support Center: Purification of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2-Phenoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. This compound, also known as 2-phenoxybenzylamine, is a key building block in pharmaceutical development, particularly for compounds targeting neurological disorders.[1][2] However, its primary amine functionality and structural characteristics present unique purification challenges, including its basicity, susceptibility to oxidation, and potential for side-product formation.

This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and establish robust purification protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound, and which one should I use?

You will typically encounter this compound in two forms: the free base and its hydrochloride (HCl) salt.[1][2][3]

  • Free Base (this compound): This is the neutral form of the molecule (C₁₃H₁₃NO).[4] It is often an oil or a low-melting solid. The free base is the reactive form needed for most synthetic transformations (e.g., amide couplings, reductive aminations). However, its exposed basic nitrogen makes it more prone to oxidation and reaction with atmospheric CO₂.

  • Hydrochloride Salt (2-Phenoxybenzylamine HCl): This salt is typically a more stable, crystalline, off-white solid that is easier to handle and store long-term.[2] It is less reactive and generally has a better shelf-life. For synthesis, you will need to convert it back to the free base, usually by treating it with an aqueous base (like NaHCO₃ or NaOH) and extracting the neutral amine into an organic solvent.

The choice depends on your application: For long-term storage, the HCl salt is superior. For immediate use in a reaction, the free base is required.

Q2: How should I properly store this compound?

Proper storage is critical to prevent degradation. For both the free base and the HCl salt, storage at low temperatures (0-8°C) is recommended to minimize decomposition over time.[2][5]

For the free base, additional precautions are advised:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent air oxidation. Benzylamines are known to oxidize over time.[6]

  • Tight Sealing: Protect from atmospheric moisture and carbon dioxide, which can react with the amine to form carbamates.

Q3: What are the typical impurities I might encounter during its synthesis or purification?

Impurities can arise from the starting materials, side reactions, or degradation. Common classes of impurities include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Oxidation Products: The benzyl C-N bond is susceptible to oxidation, which can lead to the formation of the corresponding imine or benzaldehyde derivative.

  • Condensation Products: Primary amines can self-condense, especially in the presence of trace aldehydes, to form imine dimers.[6]

  • Over-alkylation Products: During synthesis, di- and tri-substituted amines can sometimes form as side products.[7]

Q4: Which analytical techniques are best for assessing the purity of my sample?

A combination of techniques is recommended for a complete purity profile:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Commercial suppliers often use HPLC to specify purity levels (e.g., ≥90%).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My amine is streaking badly during silica gel chromatography (TLC or column).

  • Underlying Cause: The basic lone pair on the nitrogen atom of your amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape, band broadening, and "streaking" down the plate or column.

  • Solution: You must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexanes + 1% TEA). The TEA is a volatile base that will compete with your product for binding to the acidic sites on the silica, allowing your compound to travel smoothly.

    • Alternative: For column chromatography, you can also use a mobile phase containing a small percentage of aqueous ammonium hydroxide mixed with an organic solvent like methanol, though this is less common for standard flash chromatography.

Problem 2: My purified sample is developing a yellow or pink tint and showing new spots on TLC after a short time.

  • Underlying Cause: This is a classic sign of degradation, most likely due to air oxidation. Primary benzylamines are known to be susceptible to oxidation, which can produce colored impurities.[6]

  • Preventative Measures & Solution:

    • Use an Inert Atmosphere: Whenever possible, handle the purified free base under a nitrogen or argon atmosphere, especially during solvent removal (roto-evaporation) and final storage.

    • Solvent Quality: Use high-purity, fresh solvents. Peroxides in old ethers or chlorinated solvents can accelerate decomposition.

    • Minimize Heat: Avoid excessive heating during solvent evaporation.

    • Prompt Storage: Once purified and the solvent is removed, store the compound immediately at the recommended low temperature and under an inert atmosphere.[5] If degradation has already occurred, re-purification by a rapid method like a short silica plug or acid/base extraction may be necessary.

Problem 3: My yield is very low after flash column chromatography.

  • Underlying Cause: This is often due to irreversible adsorption of the product onto the silica gel. Even with a basic modifier in the eluent, some material can be permanently lost if it is left on the column for too long or if the silica is particularly "active" or acidic.

  • Solutions:

    • Pre-treat the Silica: Create a slurry of the silica gel in the mobile phase containing your basic modifier (e.g., 1% TEA) and let it sit for 15-20 minutes before packing the column. This deactivates the most aggressive acidic sites.

    • Increase Modifier Concentration: Try increasing the TEA concentration to 2-3%.

    • Choose an Alternative Purification Method: If chromatography consistently gives low yields, your compound may be too unstable for this technique. Consider one of the following:

      • Acid-Base Extraction: A highly effective method for separating basic amines from neutral or acidic impurities.

      • Crystallization: Convert the amine to its HCl salt, which can often be purified by recrystallization.[6] This is a very efficient method for removing many types of impurities.

Problem 4: I am struggling to crystallize the free base, which remains an oil.

  • Underlying Cause: The free base of this compound may be a low-melting solid or an oil at room temperature, making direct crystallization difficult. Furthermore, the presence of even small amounts of impurities can significantly inhibit crystal formation.[8]

  • Solution: Purify via Salt Formation. The most reliable solution is to convert the amine into its hydrochloride salt. Salts are generally more crystalline and have higher melting points than their corresponding free bases.

    • Procedure: Dissolve your crude free base in a non-polar solvent like diethyl ether, ethyl acetate, or dichloromethane. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or gaseous HCl) dropwise with stirring. The hydrochloride salt will typically precipitate as a solid. The solid can then be collected by filtration, washed with cold solvent, and recrystallized from a suitable solvent system (e.g., methanol/ether, ethanol/hexane).

Part 3: Key Experimental Protocols

Protocol 1: Purification by Base-Modified Flash Column Chromatography

This protocol is suitable for purifying the free base from non-basic impurities.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to create a dry powder ("dry loading"). This prevents band broadening at the start of the column.

  • Eluent Preparation: Based on TLC analysis, prepare an appropriate mobile phase. A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Crucially, add 1% triethylamine (TEA) to the prepared eluent mixture.

  • Column Packing: Pack a flash chromatography column with silica gel using your prepared eluent (e.g., Hexanes + 1% TEA). Ensure the column is packed evenly without any air bubbles.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low polarity mobile phase (e.g., 5% EtOAc in Hexanes + 1% TEA) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC (remember to use a TLC chamber saturated with the same eluent system, including the TEA).

  • Product Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. Important: To remove the last traces of TEA, you can co-evaporate with a solvent like DCM or toluene two to three times. Immediately place the purified product under an inert atmosphere and store it at low temperature.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This is often the most effective method for achieving high purity.

  • Free-Basing (if starting from salt): If your starting material is the HCl salt, dissolve it in water, add a base like 1M NaOH until the pH is >10, and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise. A white precipitate of the this compound HCl salt should form. Continue adding the HCl solution until no more precipitate forms.

  • Initial Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any surface impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., methanol, ethanol, or isopropanol) until the solid just dissolves.

    • Slowly add a co-solvent in which the salt is insoluble (e.g., diethyl ether or hexanes) while the solution is still warm, until it just starts to turn cloudy.

    • Add a drop or two of the hot polar solvent to redissolve the cloudiness.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator (0-4°C) to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Part 4: Visualization Workflows

Diagram 1: Purification Strategy Decision Tree This diagram helps in selecting the appropriate purification method based on the nature of the crude product and impurities.

Purification_Strategy Start Crude This compound IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable No (Oil) Recrystallize Attempt Direct Recrystallization IsSolid->Recrystallize Yes IsChromatographyWorking Is chromatography effective (good yield, no streaking)? IsThermallyStable->IsChromatographyWorking No VacuumDistill Vacuum Distillation IsThermallyStable->VacuumDistill Yes ConvertToSalt Convert to HCl Salt & Recrystallize IsChromatographyWorking->ConvertToSalt No Chromatography Base-Modified Column Chromatography IsChromatographyWorking->Chromatography Yes Recrystallize->ConvertToSalt Fails AcidBase Acid-Base Extraction Chromatography->AcidBase Fails

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Workflow for Purification via HCl Salt Formation This diagram visualizes the steps described in Protocol 2.

Salt_Purification_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Recrystallization cluster_3 Step 4: Isolation Crude Crude Free Base in Ether/EtOAc AddHCl Add HCl Solution (e.g., 2M in Ether) Crude->AddHCl Precipitate Precipitate Crude HCl Salt AddHCl->Precipitate Filter1 Filter & Wash (with cold Ether) Precipitate->Filter1 Dissolve Dissolve in Minimal Hot MeOH/EtOH Filter1->Dissolve AddCosolvent Add Hot Co-solvent (Ether/Hexane) to Cloud Point Dissolve->AddCosolvent Cool Cool Slowly (RT then 0-4°C) AddCosolvent->Cool Filter2 Filter Purified Crystals Cool->Filter2 Dry Dry Under Vacuum Filter2->Dry PureProduct Pure this compound HCl Dry->PureProduct

Caption: Workflow for purification via HCl salt formation.

Part 5: Data Summary Table
Purification MethodPrimary ApplicationProsConsTypical Purity
Base-Modified Chromatography Separating non-basic impurities; small to medium scale.Good resolution; applicable to many impurity profiles.Potential for product loss on column; requires solvent; can be slow.95-99%
Recrystallization of HCl Salt High-purity isolation; removal of impurities with different solubility.Can achieve very high purity; scalable; cost-effective.Requires the compound to be a stable, crystalline salt; yield can be variable.>99%
Acid-Base Extraction Removing neutral or acidic impurities from the basic amine.Fast; simple; excellent for bulk impurity removal.Does not separate other basic impurities; requires large solvent volumes.>90-98%
Vacuum Distillation Purifying thermally stable, liquid free bases.Excellent for removing non-volatile or very volatile impurities.Requires thermal stability; not suitable for solids or heat-sensitive compounds.>98%
Part 6: References
  • PubChem. . National Center for Biotechnology Information.

  • Nielsen, A. T., et al. (1991). Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. Australian Journal of Chemistry, 44(2), 225-233.

  • J&K Scientific. .

  • Chem-Impex International. .

  • PubChem. . National Center for Biotechnology Information.

  • PubChem. . National Center for Biotechnology Information.

  • United States Biological. .

  • Udenfriend, S., et al. (1958). Chromatographic methods for the study of amines from biological material. Annals of the New York Academy of Sciences, 69, 271-280.

  • Google Patents. .

  • Reddit r/OrganicChemistry. (2021). .

  • Pocurull, E., et al. (1995). Liquid chromatographic determination of trimethylamine in water. Journal of Chromatography A, 719(1), 133-139.

  • Salouros, H., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 841-850.

  • Google Patents. .

  • Yasuda, K. (1966). Thin layer chromatography of aliphatic nitramines. Journal of Chromatography A, 24(1), 253-257.

  • Pocurull, E., et al. (1996). Selective determination of trimethylamine in air by liquid chromatography using solid phase extraction cartridges for sampling. Journal of Chromatography A, 738(1), 41-47.

  • Coquerel, G., et al. (2014). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. Request PDF on ResearchGate.

  • Kim, K-H., et al. (2007). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 11, 145-152.

Sources

Side-reaction products in the synthesis of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Phenoxyphenyl)methanamine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side-reactions encountered during the synthesis of this key intermediate. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured around the most common synthetic methodologies. Please select the section relevant to your experimental approach.

Section 1: Reductive Amination of 2-Phenoxybenzaldehyde

Reductive amination is a robust and widely used method for amine synthesis, typically involving the reaction of an aldehyde (2-phenoxybenzaldehyde) with an ammonia source to form an imine, which is subsequently reduced to the target amine.[1][2] However, several competing reactions can occur.

Question 1: My final product is contaminated with a significant amount of 2-phenoxybenzyl alcohol. What is causing this and how can I prevent it?

Root Cause Analysis: The formation of 2-phenoxybenzyl alcohol is a classic side-reaction in reductive amination protocols. It occurs when the reducing agent directly reduces the starting aldehyde before it can react with the ammonia source to form the imine. This is particularly common with powerful hydride reagents like sodium borohydride (NaBH₄) if the imine formation is slow or not yet complete.[2]

Troubleshooting Protocol & Prevention:

  • Optimize Reagent Choice: Switch to a milder reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they react much faster with the protonated imine intermediate than with the starting aldehyde.[2]

  • Control the Reaction Sequence (One-Pot Method):

    • Step A: Dissolve 2-phenoxybenzaldehyde and a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) in a suitable solvent (e.g., methanol, dichloroethane).

    • Step B: Stir the mixture for a period to allow for imine formation equilibrium to be established (typically 30-60 minutes at room temperature).

    • Step C: Only after this pre-equilibration period, add the reducing agent portion-wise while monitoring the temperature. This ensures a higher concentration of the imine is present for reduction relative to the free aldehyde.

  • pH Control: The reaction is often acid-catalyzed. Maintaining a slightly acidic pH (around 5-6) promotes the formation of the iminium ion, which is the species that is readily reduced. Using a salt like ammonium acetate can serve as both the ammonia source and a pH buffer.

Data Summary: Reducing Agent Selectivity

Reducing AgentTypical SubstrateCommon Side-ReactionsMitigation Strategy
Sodium Borohydride (NaBH₄)Aldehydes, Ketones, IminesAldehyde reduction to alcoholPre-form imine; use milder agent[2]
Sodium Cyanoborohydride (NaBH₃CN)Imines (in presence of aldehydes)Toxic HCN release at low pHMaintain pH > 4; proper quenching
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Imines (in presence of aldehydes)None significantStoichiometric control

Question 2: I'm observing a high molecular weight impurity identified as the secondary amine, N,N-bis(2-phenoxybenzyl)amine. How can I minimize its formation?

Root Cause Analysis: This side-product forms when the desired primary amine product, this compound, acts as a nucleophile itself. It can react with another molecule of 2-phenoxybenzaldehyde to form a secondary imine, which is then reduced to the secondary amine. This is a common issue in reductive aminations.[1]

Troubleshooting Workflow:

Below is a decision-making workflow to minimize secondary amine formation, presented in Graphviz DOT language.

G start High Secondary Amine Impurity Detected ammonia Is a large excess of the ammonia source being used? start->ammonia increase_nh3 Increase ammonia source concentration (e.g., use saturated NH3/MeOH or >10 eq. NH4OAc). ammonia->increase_nh3 No concentration Is the reaction highly concentrated? ammonia->concentration Yes increase_nh3->concentration dilute Dilute the reaction mixture. High concentration favors bimolecular side-reactions. concentration->dilute Yes aldehyde_add How is the aldehyde added? concentration->aldehyde_add No dilute->aldehyde_add slow_add Add the 2-phenoxybenzaldehyde slowly to the ammonia/catalyst mixture to maintain low instantaneous concentration. aldehyde_add->slow_add All at once result Reduced Secondary Amine Formation aldehyde_add->result Slowly slow_add->result

Caption: Troubleshooting workflow for secondary amine formation.

Experimental Protocol:

  • Maximize Ammonia Concentration: Use a vast excess of the ammonia source. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product. Using a saturated solution of ammonia in methanol as the solvent is a highly effective strategy.

  • Control Stoichiometry and Addition: If using a specific molar equivalent of an ammonia salt, ensure it is at least 10-20 equivalents. Furthermore, consider adding the 2-phenoxybenzaldehyde slowly via a syringe pump to the reaction mixture containing the ammonia source. This keeps the aldehyde concentration low at any given moment, disfavoring the secondary reaction pathway.

Section 2: Gabriel Synthesis from 2-Phenoxybenzyl Halide

The Gabriel synthesis is a classic and reliable method for preparing primary amines, effectively preventing the over-alkylation issues seen in direct amination with ammonia.[3][4] It involves the N-alkylation of potassium phthalimide followed by deprotection.[5][6]

Question 1: The initial Sₙ2 reaction between my 2-phenoxybenzyl halide and potassium phthalimide is low-yielding. How can I drive it to completion?

Root Cause Analysis: The Sₙ2 reaction rate is highly dependent on the solvent, temperature, and the nature of the leaving group. Poor solubility of potassium phthalimide or suboptimal reaction conditions can lead to incomplete conversion.

Troubleshooting Protocol & Prevention:

  • Solvent Choice: The reaction is significantly accelerated in polar aprotic solvents which solvate the potassium cation, leaving the phthalimide anion more nucleophilic.[7] N,N-Dimethylformamide (DMF) is the most common and effective solvent for this step.

  • Leaving Group: Ensure you are using an appropriate halide. The reactivity order is I > Br > Cl. If you are using 2-phenoxybenzyl chloride with poor results, consider converting it to the bromide or iodide (e.g., via a Finkelstein reaction) before the Gabriel step.

  • Temperature: The reaction often requires heating. A typical temperature range is 80-120 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature without causing decomposition.

  • Reagent Quality: Ensure the potassium phthalimide is dry. The presence of water can hydrolyze the phthalimide and reduce the concentration of the active nucleophile.

Question 2: My final deprotection step with hydrazine leaves a persistent solid, and my amine is difficult to isolate. What is the best workup procedure?

Root Cause Analysis: The deprotection step using hydrazine hydrate (the Ing-Manske procedure) liberates the primary amine but produces phthalhydrazide as a byproduct.[6] Phthalhydrazide is a stable, cyclic solid that often precipitates from the reaction mixture and can be challenging to separate completely from the desired amine product.

Detailed Workup and Purification Protocol:

  • Initial Filtration: After the reaction with hydrazine is complete (as monitored by TLC), cool the reaction mixture to room temperature or below (0-5 °C). The phthalhydrazide byproduct should precipitate. Filter the solid through a Büchner funnel and wash the filter cake with a suitable solvent (e.g., dichloromethane, ether) to recover any trapped product.

  • Acid-Base Extraction:

    • Step A: Combine the filtrate and the washings. Dilute with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Step B: Extract the solution with an aqueous acid (e.g., 1M HCl). The desired amine, being basic, will move into the aqueous layer as the ammonium salt, (2-Phenoxyphenyl)methanaminium chloride. Any remaining non-basic impurities or unreacted starting material will stay in the organic layer.

    • Step C: Separate the layers. Wash the aqueous layer once more with DCM to remove any residual organic impurities.

    • Step D: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, NaHCO₃) until the pH is >10. The free amine will precipitate or form an oil.

    • Step E: Extract the free amine back into an organic solvent (DCM or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

This acid-base extraction is a highly effective method for separating the basic amine product from the neutral or acidic byproducts like phthalhydrazide.

Section 3: Direct Alkylation with Ammonia

While seemingly straightforward, reacting 2-phenoxybenzyl halide directly with ammonia is rarely a good synthetic choice due to a lack of selectivity.

Question: I attempted to synthesize this compound by reacting 2-phenoxybenzyl bromide with ammonia and now have a complex mixture of products. Why did this happen?

Root Cause Analysis: This is a classic example of over-alkylation. The primary amine product is nucleophilic, often more so than ammonia itself, and it competes with ammonia for the remaining alkyl halide.[8][9] This leads to a cascade of reactions producing a mixture of the primary amine, secondary amine, tertiary amine, and even the quaternary ammonium salt.[10][11]

Reaction Cascade Visualization (DOT Language):

G RX 2-Phenoxybenzyl-Br NH3 NH₃ RNH2 Primary Amine (Product) NH3->RNH2 + RX R2NH Secondary Amine (Side-Product) RNH2->R2NH + RX R3N Tertiary Amine (Side-Product) R2NH->R3N + RX R4N_Br Quaternary Salt (Side-Product) R3N->R4N_Br + RX

Caption: Over-alkylation cascade in direct amination.

Mitigation and Salvage:

  • Prevention: This method should generally be avoided. If it must be used, a very large excess of ammonia is required to outcompete the amine products for the alkyl halide, but this is often impractical.[9] The Gabriel synthesis or reductive amination are far superior alternatives for producing primary amines cleanly.

  • Purification: Separating this mixture is difficult. The most viable approach is column chromatography on silica gel, which can separate the components based on polarity (amine polarity: primary > secondary > tertiary). The quaternary salt is non-eluting on silica with standard solvents.

References

  • Cambridge University Press. (n.d.). Gabriel Synthesis (Ing-Manske Procedure). Retrieved from [Link]

  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Galkin, K. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Walker, M. A. (n.d.). 9.4. Reaction of RX with NH3 and amines. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Reaction of Alkyl Halides with Ammonia. Retrieved from [Link]

  • Quora. (2019). What is the reaction between ammonia and alkyl halides? Retrieved from [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). halogenoalkanes (haloalkanes) and ammonia. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Optimization of (2-Phenoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2-Phenoxyphenyl)methanamine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile synthetic strategy for preparing this compound derivatives?

The most prevalent and adaptable approach is a two-stage synthesis. The first stage involves the construction of the diaryl ether core, typically forming a 2-phenoxybenzaldehyde or a related intermediate. The second stage is the conversion of the carbonyl group into the desired methanamine functionality, most commonly via reductive amination. This modular strategy allows for variation in both the phenol and the benzaldehyde starting materials, as well as the amine used in the final step.

Q2: What are the most critical parameters to control during the diaryl ether formation step?

The synthesis of the diaryl ether linkage, often accomplished via an Ullmann condensation or a Buchwald-Hartwig C-O cross-coupling reaction, is highly sensitive to several factors.[1] The key parameters to control are:

  • Catalyst System: The choice of copper or palladium catalyst and the corresponding ligand is crucial. For Ullmann reactions, inexpensive copper(I) salts like CuI or Cu₂O are effective, often accelerated by ligands such as salicylaldoxime or N,N'-disubstituted oxalamides.[2][3]

  • Base: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often superior as it promotes the solubility of the phenoxide intermediate.[2][3]

  • Solvent: Aprotic polar solvents like DMF, MeCN, or NMP are generally used.[3] The choice can affect reaction rates and solubility.

  • Temperature: While modern catalysts allow for milder conditions (80-110 °C), traditional Ullmann reactions required very high temperatures (>200 °C).[2][4] Careful temperature control is necessary to prevent side reactions.

Q3: For the reductive amination step, how do I choose the appropriate reducing agent and catalyst?

Reductive amination involves the condensation of the 2-phenoxybenzaldehyde intermediate with an amine to form an imine, which is then reduced in situ. The choice of reducing agent is critical for success and depends on the substrate's functional group tolerance.

  • Hydride Reagents: Sodium borohydride (NaBH₄) and its derivatives (like sodium triacetoxyborohydride, STAB) are common choices for their mildness and selectivity. STAB is particularly useful as it is less basic and can be used in a one-pot reaction without isolating the imine.

  • Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a heterogeneous catalyst like Palladium on carbon (Pd/C) or various Cobalt- or Iron-based catalysts is a cost-effective and clean method, especially for larger-scale synthesis.[5][6][7]

  • Transfer Hydrogenation: Ammonium formate can serve as both the nitrogen and hydrogen source in the presence of an appropriate catalyst, such as an Iridium complex.[8]

Troubleshooting Guide: Common Issues & Solutions

Problem Area 1: Low Yield

Q: My Ullmann-type reaction to form the 2-phenoxybenzaldehyde precursor is giving a very low yield. What are the likely causes and how can I fix it?

Low yields in diaryl ether synthesis are a common frustration. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inactive Catalyst or Inappropriate Ligand: The copper catalyst may be oxidized or the ligand may not be effective for your specific substrates.

    • Solution: Use fresh, high-purity copper(I) oxide or copper(I) iodide.[2] Screen different ligands; for sterically hindered substrates, a bulkier ligand might be necessary. Ensure the ligand-to-copper ratio is optimized, typically around 2:1 to 4:1.[2]

  • Inefficient Base: The base may not be strong or soluble enough to generate the required concentration of the phenoxide nucleophile.

    • Solution: Switch to Cesium Carbonate (Cs₂CO₃). Its superior performance is well-documented due to the higher dissociation and solubility of cesium phenoxides.[2] If using potassium carbonate (K₂CO₃) or phosphate (K₃PO₄), ensure it is finely powdered and anhydrous.

  • Presence of Water: Water can hydrolyze the aryl halide and participate in side reactions, leading to the formation of unwanted phenols and reducing yield.[2]

    • Solution: Use anhydrous solvents and reagents. The addition of activated 3 Å molecular sieves can be highly effective at scavenging trace amounts of water.[2] Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Sub-optimal Temperature or Reaction Time: The reaction may be too slow at the current temperature, or it may not have been run long enough.

    • Solution: Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. For less reactive aryl bromides (compared to iodides), higher temperatures (e.g., 110 °C) and a switch to a higher-boiling solvent like DMF may be necessary.[2]

Q: My reductive amination step is inefficient, with significant amounts of unreacted aldehyde remaining. How can I improve the conversion?

This issue typically points to problems with either the initial imine formation or the subsequent reduction step.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.

    • Solution: Ensure the removal of water. For reactions run in two steps, using a Dean-Stark apparatus during imine formation is effective. For one-pot reactions, adding a drying agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium. Acid catalysis (e.g., a trace of acetic acid) can also accelerate imine formation, but care must be taken as excess acid will protonate the amine, rendering it non-nucleophilic.[9]

  • Poor Reducing Agent Reactivity: The chosen reducing agent may not be potent enough under your reaction conditions.

    • Solution: If using NaBH₄, which can be slow in reducing imines, consider switching to the more reactive sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). When using catalytic hydrogenation, ensure the catalyst is active and not poisoned.[9]

  • Incorrect pH: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is often optimal for imine formation. However, if the medium is too acidic, the amine starting material will be protonated and non-nucleophilic.[9]

    • Solution: Buffer the reaction mixture. Using STAB often circumvents this issue as the reaction generates acetic acid, creating a self-buffering system.

Problem Area 2: Side Product Formation

Q: I'm observing a significant impurity with a higher molecular weight than my desired primary amine. What is it and how can I prevent it?

This is a classic sign of over-alkylation, resulting in the formation of a secondary amine, di-(2-phenoxyphenyl)methylamine.

Potential Causes & Solutions:

  • Reaction of Product with Starting Material: The primary amine product is nucleophilic and can react with another molecule of the aldehyde to form a secondary imine, which is then reduced to the secondary amine.

    • Solution 1 (Stoichiometry): Use an excess of the amine source. When using ammonia, for example, using a large excess in a sealed vessel can favor the formation of the primary amine.[7]

    • Solution 2 (Controlled Addition): Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the aldehyde low, minimizing the chance for the newly formed primary amine to react with it.

    • Solution 3 (Direct vs. Indirect): For challenging substrates, a direct reductive amination (one-pot) is often more prone to this side reaction. Consider a two-step approach: first, form and isolate the imine, then reduce it in a separate step. This ensures no excess aldehyde is present during the reduction.

Problem Area 3: Purification Challenges

Q: My final this compound product is difficult to purify. What is an effective purification strategy?

The basic nature of the amine product can be leveraged for an efficient purification workflow.

Suggested Purification Workflow:

  • Acid-Base Extraction: This is the most powerful first step.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted aldehyde or secondary amine byproducts to some extent) in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the deprotonated, now organic-soluble, amine back into a fresh portion of organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified amine.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used.

    • Caution: Amines can streak on standard silica gel. To mitigate this, pre-treat the silica with triethylamine or add ~1% triethylamine to the eluent system (e.g., ethyl acetate/hexane). This deactivates acidic sites on the silica.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.[10] This is often the final step after initial purification by extraction or chromatography.

Visualized Workflows and Logic

G cluster_0 Stage 1: Diaryl Ether Synthesis cluster_1 Stage 2: Reductive Amination A Phenol + Aryl Halide (e.g., 2-halobenzaldehyde) B Ullmann or Buchwald-Hartwig C-O Coupling A->B C Crude Diaryl Ether Intermediate B->C E One-Pot Reductive Amination C->E Purify if necessary D Amine (R-NH₂) + Reducing Agent D->E F Crude this compound E->F G Pure Final Product F->G Purification Workflow

Caption: General two-stage synthesis workflow for this compound derivatives.

Troubleshooting_Low_Yield Start Low Yield in Reductive Amination Check_Aldehyde Is aldehyde starting material consumed? Start->Check_Aldehyde Check_Imine Is imine intermediate observed (TLC/GC-MS)? Check_Aldehyde->Check_Imine Yes Action_TimeTemp Increase reaction time/temp. Check catalyst activity. Check_Aldehyde->Action_TimeTemp No Action_Water Improve water removal. (Mol. Sieves / Dean-Stark) Check_Imine->Action_Water No Action_Reducer Use stronger reducing agent. Verify reagent quality. Check_Imine->Action_Reducer Yes Success Yield Improved Action_TimeTemp->Success Action_pH Adjust pH to 4-6 or use buffered system (STAB). Action_Water->Action_pH Action_pH->Success Action_Reducer->Success

Caption: Troubleshooting decision tree for low yield in the reductive amination step.

Optimized Experimental Protocols

Protocol 1: Optimized Ullmann Synthesis of 2-Phenoxybenzaldehyde

This protocol is adapted from methodologies emphasizing milder conditions and high yields.[2]

  • Reagents & Equipment:

    • 2-Iodobenzaldehyde

    • Phenol

    • Copper(I) Oxide (Cu₂O)

    • Cesium Carbonate (Cs₂CO₃), finely powdered and dried

    • Salicylaldoxime (ligand)

    • Acetonitrile (MeCN), anhydrous

    • Activated 3 Å molecular sieves, powdered

    • Schlenk flask or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a dry Schlenk flask under a Nitrogen atmosphere, add 2-iodobenzaldehyde (1.0 eq), phenol (1.2 eq), Cs₂CO₃ (2.0 eq), and powdered 3 Å molecular sieves (approx. 150 mg per mmol of aldehyde).

    • Add Cu₂O (5 mol%) and salicylaldoxime (20 mol%).

    • Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.2 M concentration).

    • Seal the flask and heat the reaction mixture to 80-85 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.

    • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves, washing with ethyl acetate. Combine the organic filtrates and wash sequentially with 1M NaOH (to remove excess phenol), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenoxybenzaldehyde, which can be purified by column chromatography if necessary.

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol is a robust method for converting the aldehyde to a primary or secondary amine.[11]

  • Reagents & Equipment:

    • 2-Phenoxybenzaldehyde

    • Amine (e.g., benzylamine for a secondary amine, or ammonia in 2-propanol for a primary amine)

    • Sodium Triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve 2-phenoxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add the amine (1.1 - 1.5 eq). If using ammonia, a commercially available solution in an alcohol is convenient.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (5 mol%) can be added to catalyze this step if it is slow.

    • In a single portion, add STAB (1.5 eq) to the stirring solution. Note: The reaction may bubble slightly as it proceeds.

    • Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is fully consumed (typically 2-12 hours).

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified using the strategy outlined in the "Purification Challenges" section above.

Data Summary Tables

Table 1: Typical Reaction Conditions for Diaryl Ether Synthesis

ParameterCondition 1 (Ullmann)Condition 2 (Buchwald-Hartwig)Rationale
Catalyst CuI or Cu₂O (5-10 mol%)[2]Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Copper is cost-effective; Palladium is often more general and efficient for challenging substrates.
Ligand Salicylaldoxime, ProlineBiarylphosphines (e.g., XPhos)Ligands accelerate the catalytic cycle and improve solubility and stability of the active catalyst.
Base Cs₂CO₃ (2 eq)[2][3]K₃PO₄ or NaOtBu (1.5-2 eq)Cs₂CO₃ is excellent for Cu-catalyzed reactions; stronger bases are often needed for Pd catalysis.
Solvent MeCN, DMF, NMP[3]Toluene, DioxaneChoice depends on temperature requirements and reactant solubility.
Temperature 80 - 110 °C[2]100 - 110 °CModern systems operate at much lower temperatures than historical Ullmann conditions.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentProsConsBest For
NaBH₄ Inexpensive, readily available.Can reduce aldehydes faster than imines; may require pH adjustment.Simple, robust substrates where selectivity is not a major concern.
NaBH(OAc)₃ (STAB) Mild, selective for imines; one-pot procedure is common.[11]More expensive than NaBH₄.A wide range of substrates, especially those with sensitive functional groups. The go-to lab-scale reagent.
H₂ / Pd/C Highly atom-economical, clean (water is the only byproduct).[6]Requires pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., C=C bonds, benzyl groups).Scale-up and industrial applications where cost and waste are primary concerns.
NH₄HCO₂ Transfer hydrogenation avoids pressurized H₂ gas.[8]May require higher temperatures; catalyst systems can be complex.Situations where handling H₂ gas is undesirable.

References

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. PubMed Central. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Reductive Amination by Photoredox Catalysis and Polarity-Matched Hydrogen Atom Transfer. PubMed. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]

  • Synthesis of diaryl ethers and aryl amines. ResearchGate. [Link]

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PubMed Central. [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PubMed Central. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Chloroxuron. Wikipedia. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]

  • How do I purify amidoxime derivatives? ResearchGate. [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Phenoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered in experiments involving this versatile amine. The following question-and-answer format addresses specific challenges, explains the underlying chemical principles, and offers field-proven solutions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the common causes?

A1: Several factors can contribute to incomplete or slow reactions. Firstly, ensure your starting material is pure. This compound is a primary amine and can be susceptible to oxidation over time. Use of the more stable hydrochloride salt is common, which requires neutralization before reaction.[1] Secondly, the choice of solvent and reaction temperature is critical. For reactions like N-acylation, a non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is often effective. For reductive aminations, solvents like 1,2-dichloroethane (DCE) or methanol are common.[2][3] If the reaction is still slow, consider the following:

  • For N-Acylation: Ensure the presence of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (e.g., HCl from an acyl chloride).

  • For Reductive Amination: The formation of the imine intermediate is an equilibrium process. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the reaction forward.[4] A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[4]

Q2: I am observing multiple spots on my TLC after a reaction. What are the likely side products?

A2: The formation of byproducts is a common challenge. For a primary amine like this compound, potential side reactions include:

  • Over-alkylation/acylation: The initial product of a reaction can sometimes react further. For instance, in a reaction with an alkyl halide, the secondary amine product can be further alkylated to a tertiary amine. Careful control of stoichiometry is key to minimizing this.

  • Self-condensation: While less common for this specific amine, side reactions involving the starting materials can occur under harsh conditions.

  • Degradation: Although the diphenyl ether linkage is generally stable, extreme pH and high temperatures should be avoided to prevent potential cleavage.

Q3: I'm struggling with the work-up and purification of my this compound derivative. What are the best practices?

A3: The basic nature of the amine group in your product often requires a specific work-up strategy.

  • Aqueous Wash: To remove unreacted starting amine or a basic amine product from an organic layer, you can perform an acidic wash (e.g., with dilute HCl). The amine will be protonated and move into the aqueous layer. Conversely, to retain your basic amine product in the organic layer, you can use a basic wash (e.g., with saturated sodium bicarbonate solution) to remove acidic impurities.

  • Purification: Column chromatography on silica gel is a common method for purifying amine derivatives.[5] However, the basicity of amines can lead to tailing of spots on TLC and poor separation on the column. To mitigate this, a small amount of a volatile base, such as triethylamine (e.g., 1-2%), can be added to the eluent system.[5] For highly basic compounds, using basic alumina as the stationary phase can be a good alternative.

Section 2: Specific Experimental Troubleshooting

This section provides detailed troubleshooting for common reactions involving this compound.

N-Acylation Reactions

N-acylation is a fundamental transformation used to synthesize amides from this compound.

Typical Reaction:

Problem Potential Cause Recommended Solution
Low or No Product Formation Inadequate base to neutralize acid byproduct.Use at least one equivalent of a tertiary amine base like triethylamine or pyridine.
Low reactivity of the acylating agent.For less reactive agents, consider using a coupling reagent like DCC or EDC.
Starting amine is the hydrochloride salt and was not neutralized.Neutralize the hydrochloride salt with a base (e.g., NaOH solution) and extract the free amine into an organic solvent before the reaction.
Formation of Multiple Products Over-acylation (less common for primary amines).Use a 1:1 stoichiometry of the amine and acylating agent.
Hydrolysis of the acyl chloride/anhydride.Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Tailing on silica gel column.Add 1-2% triethylamine to your eluent system (e.g., hexane/ethyl acetate).
Product is water-soluble.If the product is a salt, neutralize it and extract it into an organic solvent.
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (with 1% triethylamine) as the eluent.

Reductive Amination

Reductive amination is a powerful method to form new carbon-nitrogen bonds.

Typical Reaction:

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient imine formation.Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or a catalytic amount of acetic acid.[4]
Reducing agent is too weak or decomposed.Use a fresh bottle of a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
pH of the reaction is not optimal.The reaction is typically best under neutral to slightly acidic conditions.
Formation of an Alcohol Byproduct Reduction of the starting aldehyde/ketone.Use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the carbonyl starting material.[4] If using a stronger reducing agent like NaBH₄, ensure the imine has formed before adding the reducing agent.
Unreacted Imine Intermediate in Product Incomplete reduction.Increase the amount of reducing agent or prolong the reaction time. Protonating the imine with a mild acid can also facilitate reduction.
Difficult Product Isolation Product and starting materials have similar properties.Acid-base extraction can be effective. Acidify the mixture to extract the amine product into the aqueous phase, then basify and re-extract into an organic solvent.
  • Imine Formation: To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: Analysis and Characterization

Accurate characterization of your starting material and product is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For this compound, expect to see signals for the aminomethyl protons (-CH₂-NH₂) typically in the range of 3.5-4.0 ppm. The aromatic protons will appear in the region of 6.8-7.5 ppm. The NH₂ protons often appear as a broad singlet and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The benzylic carbon (-CH₂) will typically appear around 40-50 ppm. The aromatic carbons will be in the 110-160 ppm range.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, this compound will show a prominent peak for the protonated molecule [M+H]⁺. The exact mass can be used to confirm the elemental composition.[6]

Section 4: Biological Assays

Given its use in biochemical research, it's important to be aware of potential issues in biological assays.

FAQs for Biological Experiments

A1: Primary amines can sometimes interfere with biochemical assays.[7]

  • Reactivity: The primary amine moiety can be reactive and may interact non-specifically with assay components.

  • Aggregation: Some compounds can form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes.[8] Consider testing your compound in the presence of a non-ionic detergent like Triton X-100 to check for aggregation-based effects.

  • Assay Interference: The compound may interfere with the detection method itself (e.g., fluorescence quenching or enhancement). Run appropriate controls, such as testing the compound in the absence of the enzyme, to rule this out.[9]

A2: The free base of this compound and its derivatives can have limited aqueous solubility.

  • Use of Hydrochloride Salt: If possible, use the hydrochloride salt of your compound, which is generally more water-soluble.[1][10]

  • Co-solvents: A small percentage of a polar organic solvent like dimethyl sulfoxide (DMSO) is often used to dissolve compounds for biological testing. However, be mindful that high concentrations of DMSO can affect enzyme activity. Always determine the tolerance of your assay for the chosen co-solvent.

Section 5: Visualizing Experimental Workflows

Workflow for N-Acylation and Purification

cluster_reaction N-Acylation Reaction cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification start Dissolve this compound and base in anhydrous DCM add_acyl Add Acyl Chloride/Anhydride at 0°C start->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with Water react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel, Hex/EtOAc + 1% Et3N) concentrate->chromatography product Pure N-Acylated Product chromatography->product

Caption: General workflow for the N-acylation of this compound.

Troubleshooting Decision Tree for Reductive Amination

cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_side_reactions Side Product Issues start Low Yield in Reductive Amination check_imine TLC/LC-MS shows unreacted starting materials? start->check_imine check_reduction TLC/LC-MS shows imine intermediate? start->check_reduction check_alcohol TLC/LC-MS shows alcohol byproduct? start->check_alcohol add_dehydrating Add dehydrating agent (e.g., MgSO4) check_imine->add_dehydrating Yes add_acid Add catalytic acetic acid add_dehydrating->add_acid Still low conversion increase_reductant Increase equivalents of NaBH(OAc)3 check_reduction->increase_reductant Yes prolong_time Increase reaction time increase_reductant->prolong_time Still imine present change_reductant Use milder reductant (e.g., NaBH(OAc)3) check_alcohol->change_reductant Yes stepwise Perform stepwise: 1. Form imine 2. Add NaBH4 change_reductant->stepwise If using NaBH4

Caption: Decision tree for troubleshooting low yields in reductive amination.

References

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Support Center.
  • BenchChem. (2025). (2-Methoxyphenyl)(phenyl)methanamine hydrochloride. BenchChem Technical Support Center.
  • BenchChem. (2025). Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives. BenchChem Technical Support Center.
  • Schiffer, Z. J., Chung, M., Steinberg, K., et al. (2023). Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces.
  • KAIST. (2023).
  • Scribd. (n.d.).
  • ChemicalBook. (n.d.). 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride.
  • Thorne, N., Auld, D. S., & Inglese, J. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 947-961.
  • ChemRxiv. (2022).
  • Thieme. (n.d.).
  • Fisher Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride, ≥97%, Thermo Scientific.
  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • Priyanka, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
  • Manjula, S. N., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
  • National Center for Biotechnology Information. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron, 94, 132315.
  • Dahlin, J. L., & Walters, M. A. (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Drug Discovery Today, 25(4), 657-667.
  • United States Biological. (n.d.). 1-(2-Phenoxyphenyl)
  • SpectraBase. (n.d.). Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]- - Optional[13C NMR].
  • BenchChem. (2025). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)
  • AstraZeneca. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • Michigan State University. (n.d.). Proton NMR Table.
  • PubChem. (n.d.). N-(2-phenoxyphenyl)methanesulphonamide.
  • J&K Scientific. (n.d.). 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • PubMed. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • Semantic Scholar. (n.d.).
  • Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 337-343.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Center for Biotechnology Information. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Journal of Clinical Medicine, 6(5), 48.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-.
  • ResearchGate. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
  • National Institute of Standards and Technology. (n.d.). Phenacetin.
  • Arctom. (n.d.). CAS NO. 31963-35-6 | 1-(2-phenoxyphenyl)methanamine hydrochloride.
  • PubMed. (1983). Antibody interference with biochemical tests and its clinical significance.
  • PubMed. (2015). Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. (2025).

Sources

Technical Support Center: Forced Degradation Studies of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigation of (2-Phenoxyphenyl)methanamine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common (and uncommon) challenges encountered during forced degradation (stress testing) studies. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental design, helping you build robust, self-validating analytical methods.

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a molecule's intrinsic stability.[1][2][3] These studies help establish degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q1A and Q1B, provide a framework for conducting these essential tests.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: Based on the functional groups present in this compound—a primary benzylamine and a diphenyl ether—we can anticipate several key degradation pathways. A proactive, in-silico prediction is a valuable first step in any forced degradation study.[7]

  • Oxidation: The primary amine is the most likely site for oxidative degradation. The nitrogen lone pair can be abstracted, or hydrogen can be abstracted from the α-carbon.[8] This can lead to the formation of imines, which can then hydrolyze to form 2-phenoxybenzaldehyde and ammonia. Further oxidation could yield 2-phenoxybenzoic acid. Studies on similar primary amines show that oxidation can lead to a variety of products, including nitriles, aldehydes, and carboxylic acids.[9][10]

  • Hydrolysis (Acidic/Basic): The diphenyl ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[11][12] This would yield phenol and 2-hydroxybenzylamine. The methanamine group itself does not hydrolyze, but the overall stability in solution will be pH-dependent.

  • Photodegradation: Aromatic ethers are known to undergo photodegradation.[13][14] The primary mechanism often involves cleavage of the ether bond, potentially leading to radical intermediates and subsequent formation of phenolic compounds. The ICH Q1B guidelines provide a detailed framework for conducting photostability testing, recommending exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[15][16][17]

  • Thermal Degradation: In the solid state or in solution, high temperatures can provide the energy needed to break the weakest bonds. The C-N bond of the benzylamine is a likely candidate for thermolytic cleavage.

Troubleshooting and Experimental Design

This section addresses specific issues you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Q2: I'm not observing any significant degradation under my standard hydrolytic stress conditions (0.1 M HCl / 0.1 M NaOH at 60°C). Does this mean the molecule is completely stable?

A2: Not necessarily. While this compound may be relatively stable, a lack of degradation under initial conditions calls for a systematic escalation of stress. The goal of forced degradation is to achieve appropriate degradation (typically 5-20%) to ensure your analytical method can detect the degradants.[2]

Troubleshooting Steps & Rationale:

  • Increase Temperature: Chemical reaction rates, including hydrolysis, are highly temperature-dependent. Increase the temperature in increments (e.g., to 80°C, then reflux) and monitor at various time points. The Arrhenius equation describes this relationship, where a modest temperature increase can significantly accelerate reaction rates.

  • Increase Acid/Base Concentration: Move from 0.1 M to 1 M or even 5 M HCl/NaOH. Higher concentrations of H+ or OH- ions increase the probability of a successful catalytic attack on the ether linkage.

  • Consider the Solvent System: If the compound has poor solubility in aqueous media, degradation may be limited. Consider using a co-solvent like methanol or acetonitrile. However, be aware that the co-solvent can influence the degradation pathway.

  • Verify Your Analytical Method: Is your method capable of detecting the change? Ensure your HPLC method has sufficient resolution to separate the parent peak from potential degradants. Check that your detection wavelength is appropriate for both the parent compound and potential products (e.g., phenol), which may have different UV maxima. A photodiode array (PDA) detector is invaluable here.

Q3: My oxidative stress experiment (3% H₂O₂ at room temperature) resulted in a complex chromatogram with many small peaks. How do I identify the primary degradation products?

A3: This is a common outcome, as oxidation can be a non-specific process leading to multiple minor products. The key is to control the reaction and use a powerful analytical technique for identification.

Troubleshooting Steps & Rationale:

  • Control the Degradation Level: The goal is not complete destruction of the molecule. Reduce the concentration of hydrogen peroxide (e.g., to 0.5-1%), lower the temperature, or shorten the exposure time. Aim for 10-20% degradation of the parent peak to focus on the primary, most relevant degradants.

  • Employ LC-MS/MS: A mass spectrometer is essential for structural elucidation. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can provide accurate mass measurements, allowing you to determine the elemental composition of the degradants.

  • Predict and Search: Based on the anticipated oxidation pathway (see Q1), predict the masses of likely products. For example:

    • 2-phenoxybenzaldehyde: Expected mass corresponding to the loss of NH₃ and addition of an oxygen atom.

    • 2-phenoxybenzoic acid: Expected mass corresponding to the addition of an oxygen atom to the aldehyde.

    • N-oxide derivative: Expected mass corresponding to the addition of one oxygen atom to the parent molecule.

  • Perform MS/MS Fragmentation: Fragment the parent ion and the degradant ions. The fragmentation patterns provide a "fingerprint" for the structure. For example, a key fragment for the parent molecule would be the loss of the phenoxy group or the benzyl group. Seeing how this fragmentation pattern changes in the degradants can pinpoint the site of modification.

Q4: My photostability study shows degradation, but the mass balance is poor. Where could the missing components be?

A4: Poor mass balance is a significant issue that regulators will question. It suggests that not all degradants are being accounted for by your analytical method.

Troubleshooting Steps & Rationale:

  • Check for Volatile Degradants: Photodegradation can sometimes lead to small, volatile molecules (e.g., formaldehyde from cleavage of the CH₂ group) that would not be detected by HPLC. While challenging to quantify, acknowledging this possibility is important.

  • Look for Insoluble Products: Degradation can lead to polymerization or the formation of highly non-polar products that may precipitate out of solution or be irreversibly adsorbed to the sample container. Visually inspect your samples for any cloudiness or particulates.

  • Broaden Your Analytical Window: Your degradants may have very different properties from the parent compound.

    • Chromatography: Are any new peaks eluting very early (highly polar) or very late (highly non-polar) in your chromatogram? Extend the gradient run time.

    • Detection: Do the degradants lack a chromophore at your chosen wavelength? Run the analysis at a lower wavelength (e.g., 210 nm) where most organic molecules have some absorbance, or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector.

  • Validate Sample Preparation: Ensure your extraction/dilution solvent is appropriate for all potential degradants. A product might be soluble in the reaction medium but precipitate upon dilution in your mobile phase or injection solvent.

Detailed Protocols & Methodologies

These protocols provide a starting point. They must be adapted based on the observed stability of this compound. Always run a control sample (protected from stress) in parallel.

Protocol 1: Forced Degradation Experimental Setup

Objective: To generate degradation products for method development and pathway elucidation.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Class A glassware

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or a suitable solvent.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

Stress ConditionReagentTemperatureDuration (Initial)
Acid Hydrolysis 1 M HCl80°C2, 8, 24 hours
Base Hydrolysis 1 M NaOH80°C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Water80°C24, 48 hours
  • Timepoint Sampling: At each time point, withdraw an aliquot.

  • Neutralization (for Acid/Base): Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, to prevent further degradation and protect the HPLC column.

  • Dilution: Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase or a suitable diluent.

  • Analysis: Analyze immediately by a stability-indicating HPLC-UV/PDA method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent peak from all process impurities and degradation products.

Instrumentation:

  • HPLC with PDA or UV Detector

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)

Initial Method Parameters:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in ACNElutes the non-polar components.
Gradient 10% to 90% B over 20 minA broad gradient to survey for all potential degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp 30°CEnsures reproducible retention times.
Detection PDA Scan 200-400 nmCaptures UV spectra to assess peak purity and aid identification.
Injection Vol 10 µLStandard volume.

Method Validation:

  • Specificity: Inject all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. A pure peak indicates that no degradant is co-eluting.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the logical flow of a forced degradation study, from planning to final analysis.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Experiments cluster_2 Phase 3: Analysis cluster_3 Phase 4: Characterization A Define Stress Conditions (Acid, Base, Peroxide, Heat, Light) B Prepare Drug Substance Stock Solution A->B C Expose Drug to Stressors B->C D Sample at Multiple Time Points C->D E Neutralize & Dilute Samples D->E G Analyze Stressed Samples E->G F Develop Stability-Indicating HPLC-PDA Method F->G H Assess Peak Purity & Mass Balance G->H I LC-MS/MS Analysis of Significant Degradants H->I If significant degradation J Elucidate Structures I->J K Propose Degradation Pathways J->K

Caption: High-level workflow for forced degradation studies.

Proposed Degradation Pathways

This diagram illustrates the likely degradation products of this compound under key stress conditions.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Harsh Acid/Base Hydrolysis parent This compound (Parent Drug) imine Intermediate Imine parent->imine Oxidation phenol Phenol parent->phenol Ether Cleavage amine_hydrolysis 2-(Aminomethyl)phenol parent->amine_hydrolysis Ether Cleavage aldehyde 2-Phenoxybenzaldehyde imine->aldehyde Hydrolysis acid 2-Phenoxybenzoic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for this compound.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

  • Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation.

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.

  • PubMed. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control.

  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.

  • Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.

  • ACS Publications. (n.d.). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate.

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture.

  • PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate.

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.

  • PubMed Central. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.

  • Semantic Scholar. (n.d.). Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor.

  • MedCrave online. (2016). Forced Degradation Studies.

  • ResearchGate. (2025). Selective Hydrolysis of Diphenyl Ether in Supercritical Water Catalyzed by Alkaline Carbonates | Request PDF.

  • ACS Publications. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au.

  • PubMed. (n.d.). Photochemical decomposition of dissolved hydroxylated polybrominated diphenyl ethers under various aqueous conditions.

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • ResearchGate. (2025). Hydrogenolysis of aromatic ethers under lignin-first conditions.

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

How to increase the stability of (2-Phenoxyphenyl)methanamine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Phenoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound solutions. By understanding the underlying chemical principles of its degradation, you can ensure the integrity and reproducibility of your experiments.

Introduction

This compound is a versatile building block in pharmaceutical research and organic synthesis.[1][2] Its structure, featuring a primary benzylamine and a phenoxy ether, makes it susceptible to specific degradation pathways that can compromise sample purity and experimental outcomes. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you mitigate these stability challenges.

Part 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: My freshly prepared solution of this compound is clear, but it turned a pale yellow/brown after a day on the benchtop. What is happening?

A1: The observed color change is a classic indicator of oxidative degradation. The primary amine group in this compound is susceptible to oxidation, a process often accelerated by exposure to atmospheric oxygen and light. The initial step in this degradation is typically the formation of an imine intermediate, which can subsequently hydrolyze to form the corresponding aldehyde (2-phenoxybenzaldehyde) and ammonia.[3][4][5] These products and potential polymeric side-products are often colored, leading to the yellow or brown tint in your solution.

To prevent this, it is crucial to minimize the solution's exposure to air and light. We recommend preparing solutions fresh for each experiment. If storage is necessary, solutions should be purged with an inert gas like argon or nitrogen and stored in amber glass vials at low temperatures.

Q2: What is the optimal solvent for preparing stock solutions of this compound?

A2: The choice of solvent is critical for maximizing stability. For long-term storage, aprotic solvents are generally preferred over protic solvents.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions. These aprotic solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols.

  • Use with Caution: Alcohols such as ethanol or methanol can be used for preparing working solutions for immediate use. However, their protic nature can potentially facilitate certain degradation pathways over extended periods.

  • Aqueous Buffers: Aqueous solutions are the most challenging for stability due to the presence of dissolved oxygen and water, which can participate in both oxidation and hydrolysis of the intermediate imine.[3] Aqueous solutions should always be prepared fresh from a stock solution in an organic solvent (like DMSO) immediately before use.

Q3: Can I store solutions of this compound at 4°C or -20°C?

A3: Yes, low-temperature storage is highly recommended to slow down the rate of degradation. However, the choice of temperature depends on the solvent used.

SolventRecommended Storage Temp.Rationale & Considerations
Anhydrous DMSO/DMF-20°C or -80°CExcellent for long-term stability. Ensure the use of anhydrous solvent to prevent freezing and precipitation issues. The solid compound is hygroscopic; store in a desiccator.[3]
Ethanol/Methanol-20°CSuitable for short- to medium-term storage (days to weeks). Ensure containers are tightly sealed to prevent evaporation.
Aqueous BuffersNot Recommended for StorageDue to the high potential for rapid degradation, aqueous solutions should be made fresh and used within a few hours. Discard any unused solution.

Q4: I've noticed a loss of potency or inconsistent results in my biological assays. Could this be related to solution instability?

A4: Absolutely. A loss of potency is a direct consequence of the degradation of the parent compound. If this compound degrades, its effective concentration in your assay decreases, leading to variability and a reduction in the observed biological activity. To ensure reproducibility, it is imperative to:

  • Prepare Solutions Fresh: Make your final working solutions immediately before each experiment.

  • Use a Stable Stock: Prepare your working solution from a stock solution that has been properly stored (e.g., in anhydrous DMSO at -20°C under an inert atmosphere).

  • Perform Quality Control: Periodically check the purity of your stock solution using an analytical technique like HPLC to confirm its integrity.

Part 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to troubleshooting common problems encountered with this compound solutions.

Problem 1: Visible Particulates or Cloudiness in the Solution

After storage, you observe that your previously clear solution has become cloudy or contains visible precipitate.

start Cloudy/Precipitated Solution Observed check_solubility Is the concentration near the solubility limit? start->check_solubility check_temp Was the solution stored at a very low temperature? check_solubility->check_temp No sol_supersaturated Solution may be supersaturated. Gently warm to 30-40°C to redissolve. Prepare lower concentration stock in the future. check_solubility->sol_supersaturated Yes check_degradation Could it be an insoluble degradation product? check_temp->check_degradation No sol_freeze_out Compound may have frozen out of solution (e.g., aqueous buffer at -20°C). Thaw and vortex thoroughly before use. check_temp->sol_freeze_out Yes sol_degradation Analyze sample by HPLC to identify degradation peaks. If confirmed, discard the solution and prepare a fresh stock. check_degradation->sol_degradation

Caption: Troubleshooting workflow for precipitated solutions.

Problem 2: Appearance of New Peaks in HPLC Analysis

Your routine HPLC quality control check of a stock solution shows a decrease in the main peak area and the appearance of one or more new peaks.

The primary degradation of this compound is oxidative. The benzylamine moiety is oxidized to an imine, which is then hydrolyzed to 2-phenoxybenzaldehyde.

sub This compound (Parent Compound) imine N-(2-phenoxybenzylidene)this compound (Imine Intermediate) sub->imine Oxidation (+ O2, - H2O) aldehyde 2-Phenoxybenzaldehyde (Primary Degradant) imine->aldehyde Hydrolysis (+ H2O)

Caption: Primary oxidative degradation pathway.

  • Expected Degradant: The most likely new peak in your chromatogram is 2-phenoxybenzaldehyde. Due to the loss of the basic amine group, this degradant will have a significantly shorter retention time on a reverse-phase C18 column compared to the parent compound.

  • Action Plan: If new peaks corresponding to degradation products are detected and constitute a significant portion of the total peak area (e.g., >1-2%), the stock solution should be discarded. Prepare a new stock solution using the stabilization techniques outlined in this guide.

Part 3: Experimental Protocols for Enhancing Stability

This section provides detailed, step-by-step protocols for preparing and evaluating the stability of your solutions.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mM stock solution in anhydrous DMSO with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (spectroscopic or HPLC grade)

  • Argon or Nitrogen gas with a regulator and tubing

  • Sterile syringe and needle

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Weigh Compound: In a clean, dry amber glass vial, accurately weigh the amount of this compound required to make a 10 mM solution.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Purge with Inert Gas: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the liquid surface. Insert a second, wider gauge needle through the septum to act as a vent.

  • Gentle Purging: Gently bubble the inert gas through the headspace of the vial for 1-2 minutes to displace any atmospheric oxygen.

  • Seal and Mix: Remove the needles and immediately seal the vial tightly with the screw cap. Vortex the vial until the compound is completely dissolved.

  • Storage: For optimal stability, store the vial at -20°C.

Protocol 2: A Basic HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound and detecting its primary degradant, 2-phenoxybenzaldehyde.

Instrumentation & Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dilute your stock solution of this compound to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity can be expressed as the percentage of the area of the main peak relative to the total area of all peaks. A fresh, high-purity sample should show a single major peak. The appearance of an earlier eluting peak may indicate the presence of 2-phenoxybenzaldehyde.

References

  • Chemist Ai. What is the mechanism of benzylamine oxidation by flavins?. Available from: [Link]

  • Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 112(2), 153-161. Available from: [Link]

  • Silverman, R. B., & Hoffman, A. B. (1998). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 37(1), 30-37. Available from: [Link]

Sources

Avoiding common pitfalls in the characterization of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of (2-Phenoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges include the potential for positional isomerism (ortho, meta, para), the presence of process-related impurities from its synthesis, and the possibility of degradation under certain storage or experimental conditions. Differentiating between the 2-, 3-, and 4-isomers is critical as they can have different pharmacological and toxicological profiles.

Q2: Which analytical techniques are most suitable for characterizing this compound?

A2: A multi-technique approach is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and isomer differentiation. Mass Spectrometry (MS) provides accurate mass information and fragmentation patterns. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for purity assessment and separation of isomers and impurities.

Q3: How can I distinguish between the 2-, 3-, and 4-phenoxyphenylmethanamine isomers?

A3: The substitution pattern on the phenyl ring significantly influences the NMR spectrum, particularly the coupling patterns of the aromatic protons. Tandem mass spectrometry (MS/MS) can also reveal isomer-specific fragmentation. Chromatographically, specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can enhance the separation of these positional isomers.[1][2]

Q4: What are the likely impurities I might encounter?

A4: Impurities can originate from the starting materials or byproducts of the synthetic route used. Common synthetic methods for diaryl ethers, such as the Ullmann condensation or Buchwald-Hartwig amination, may result in residual starting materials (e.g., 2-chlorobenzonitrile, phenol), catalysts, and side-products from incomplete reactions or alternative reaction pathways.

Q5: What are the optimal storage conditions for this compound?

A5: To minimize degradation, this compound and its salts should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] Amines are susceptible to oxidation and reaction with atmospheric carbon dioxide.

Section 2: Troubleshooting Guides

Chromatographic Challenges

Problem: Co-elution of positional isomers in HPLC.

Possible Cause: The HPLC method lacks the selectivity to resolve structurally similar isomers. Standard C18 columns may not provide sufficient separation for positional isomers.

Solution:

  • Column Selection: Employ a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices for separating aromatic positional isomers due to π-π and dipole-dipole interactions.[1][4]

  • Mobile Phase Optimization:

    • Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).

    • Adjust the pH of the aqueous phase. Since the analyte is a primary amine, its retention will be sensitive to pH changes around its pKa.

    • Explore different buffer systems.

  • Temperature: Optimize the column temperature. Sometimes, sub-ambient or elevated temperatures can significantly improve resolution.

  • Gradient Optimization: If using a gradient, adjust the slope to enhance the separation of closely eluting peaks.

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Screening:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 220 nm and 270 nm.

  • Optimization:

    • If co-elution persists, switch to a PFP column and repeat the screening.

    • Systematically vary the gradient slope and temperature to achieve baseline separation.

Mass Spectrometry Analysis

Problem: Identical mass spectra for different chromatographic peaks, suggesting isomers.

Possible Cause: Positional isomers often exhibit very similar mass spectra under standard electron ionization (EI) or electrospray ionization (ESI) conditions, as the fragmentation pathways can be similar.

Solution:

  • Tandem Mass Spectrometry (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the parent ions of the suspected isomers. Subtle differences in bond energies due to the substituent position can lead to different fragment ion ratios, allowing for differentiation.

  • Chemical Derivatization: Derivatizing the primary amine with a reagent that introduces a bulky group can sometimes lead to more informative, sterically-influenced fragmentation patterns in MS/MS.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomers.

dot

cluster_workflow MS/MS Workflow for Isomer Differentiation compound This compound Isomers hplc HPLC Separation compound->hplc Inject ms Mass Spectrometer (MS1) hplc->ms Elute cid Collision-Induced Dissociation (CID) ms->cid Isolate Parent Ion msms Tandem Mass Spectrometer (MS2) cid->msms Fragment data Isomer-Specific Fragmentation Patterns msms->data Detect Fragments cluster_degradation Potential Degradation Pathways start This compound oxidation Oxidation start->oxidation [O] deamination Deamination start->deamination product1 N-oxide oxidation->product1 product2 Corresponding Alcohol/Aldehyde deamination->product2

Caption: Potential Degradation Pathways for this compound.

Section 3: Data Interpretation and Reference

Table 2: Key Analytical Parameters for this compound

ParameterValueSource
Molecular Formula C13H13NOPubChem
Exact Mass 199.0997 g/mol [5]
1H NMR (CDCl3, 400 MHz) Predicted: δ 3.9-4.1 (s, 2H, CH2), 6.8-7.5 (m, 9H, Ar-H)General NMR chemical shift ranges [6][7]
13C NMR (CDCl3, 100 MHz) Predicted: δ 40-45 (CH2), 115-160 (Ar-C)General NMR chemical shift ranges [6]

Note: Predicted NMR data is based on typical chemical shift ranges for similar functional groups and should be confirmed with experimental data.

References

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • GC-IRD Methods for the Identification of Isomeric Ethoxyphenethylamines and Methoxymethcathinones. Forensic Science International. (URL: [Link])

  • 1-(2-Phenoxyphenyl)methanamine hydrochloride. J&K Scientific. (URL: [Link])

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. (URL: [Link])

  • How can I separate three structurally similar compounds in HPLC?. ResearchGate. (URL: [Link])

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. (URL: [Link])

  • Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]- - Optional[13C NMR]. SpectraBase. (URL: [Link])

  • How to separate isomers by Normal phase HPLC?. ResearchGate. (URL: [Link])

  • 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem. (URL: [Link])

  • Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics. (URL: [Link])

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules. (URL: [Link])

  • N-(2-phenoxyphenyl)methanesulphonamide. PubChem. (URL: [Link])

  • Proton NMR Table. Michigan State University. (URL: [Link])

  • Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. ResearchGate. (URL: [Link])

  • 1H NMR Chemical Shifts. University of Wisconsin-Madison. (URL: [Link])

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ResearchGate. (URL: [Link])

  • Degradation products formed under physiological conditions and the... ResearchGate. (URL: [Link])

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. (URL: [Link])

  • Phenol, 2-ethoxy-. NIST WebBook. (URL: [Link])

  • Phenacetin. NIST WebBook. (URL: [Link])

  • Investigation of the Reaction Impurities Associated with Methylamphetamine Synthesized Using the Nagai Method. ResearchGate. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of (2-Phenoxyphenyl)methanamine for preclinical studies. As a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, robust and scalable synthesis is paramount.[1] This document provides practical, field-tested advice in a question-and-answer format to address common challenges and streamline your process development efforts.

Synthetic Overview

The most common and scalable route to this compound involves a two-stage process. The first stage is the construction of the diaryl ether backbone via an Ullmann condensation to produce the intermediate, 2-phenoxybenzaldehyde. The second stage is the conversion of this aldehyde to the target primary amine via reductive amination. This guide is structured to address potential issues in both stages of this workflow.

Synthesis_Workflow cluster_0 Stage 1: Ullmann Condensation cluster_1 Stage 2: Reductive Amination Phenol Phenol Ullmann Ullmann Condensation (Cu Catalyst, Base) Phenol->Ullmann ArylHalide 2-Chlorobenzaldehyde ArylHalide->Ullmann Intermediate 2-Phenoxybenzaldehyde Ullmann->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Ammonia Ammonia (NH3) Ammonia->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

Stage 1: Ullmann Condensation for 2-Phenoxybenzaldehyde

Problem: My Ullmann condensation is showing low conversion or stalling completely.

  • Potential Cause 1: Inactive Copper Catalyst.

    • Explanation: Traditional Ullmann reactions often require "activated" copper powder.[2] Commercially available copper powder can have an oxide layer that inhibits the reaction.

    • Solution: Consider using a more modern, soluble copper catalyst system, such as those supported by diamine or acetylacetonate ligands, which generally have higher activity and require milder conditions.[2] If using copper metal, pre-activation by washing with a dilute acid (like HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum can improve performance.

  • Potential Cause 2: Inappropriate Solvent or Temperature.

    • Explanation: The Ullmann condensation is a classic example of a reaction that often requires high temperatures to proceed effectively.[2][3] The solvent must be polar, aprotic, and have a high boiling point to facilitate the reaction.

    • Solution: Ensure you are using an appropriate high-boiling solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[2] The reaction temperature often needs to be in excess of 150-210 °C.[2] Carefully increase the reaction temperature in increments, monitoring for product formation by TLC or LC-MS. Be aware that at scale, precise temperature control is critical to avoid side reactions.

  • Potential Cause 3: Presence of Water.

    • Explanation: The Ullmann reaction is sensitive to moisture, which can deactivate the catalyst and interfere with the base.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Dry reagents like potassium carbonate if necessary. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial, especially during scale-up, to prevent moisture from entering the system.

Stage 2: Reductive Amination of 2-Phenoxybenzaldehyde

Problem: I'm getting a significant amount of 2-phenoxybenzyl alcohol as a byproduct.

  • Potential Cause: Non-selective Reducing Agent.

    • Explanation: This is a classic chemoselectivity issue in reductive aminations.[4] The reducing agent is reducing the starting aldehyde faster than, or concurrent with, the intermediate imine. Strong reducing agents like sodium borohydride (NaBH₄) are capable of reducing both aldehydes and imines and can lead to significant alcohol byproduct formation.[5]

    • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this purpose.[4][5] STAB is particularly effective and less toxic than its cyanide counterpart.[5]

Reducing AgentSelectivityKey Considerations
Sodium Borohydride (NaBH₄)LowReduces both aldehydes and imines. Prone to forming alcohol byproducts.[5]
Sodium Cyanoborohydride (NaBH₃CN)HighSelectively reduces imines in the presence of aldehydes.[5] Requires acidic conditions (pH 5-6) for optimal imine formation and reduction. Generates toxic cyanide waste.
Sodium Triacetoxyborohydride (STAB)HighSelectively reduces imines.[4] Does not require strict pH control and is less toxic than NaBH₃CN. Often the preferred reagent for scale-up.

Problem: My reaction is forming a significant amount of the secondary amine, bis(2-phenoxyphenyl)methyl)amine.

  • Potential Cause: Over-alkylation of the Product.

    • Explanation: The newly formed primary amine product, this compound, is also nucleophilic. It can react with another molecule of the starting aldehyde (2-phenoxybenzaldehyde) to form a new imine, which is then reduced to the undesired secondary amine. This is a common challenge, especially when synthesizing primary amines.[6]

    • Solution: The most effective strategy is to use a large excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia will favor the formation of the primary imine and minimize the opportunity for the product amine to react with the starting aldehyde. When scaling up, this may involve using a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol) or bubbling ammonia gas through the reaction mixture under controlled conditions.

Problem: The reaction is slow and gives poor conversion, even with the correct reagents.

  • Potential Cause 1: Inefficient Imine Formation.

    • Explanation: The first step of a reductive amination is the reversible formation of a hemiaminal, followed by the elimination of water to form an imine.[4] This equilibrium can be unfavorable. If water is not effectively removed or sequestered, the concentration of the imine intermediate will be low, leading to a slow overall reaction.

    • Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are excellent for this purpose. Alternatively, using a solvent system that allows for azeotropic removal of water with a Dean-Stark trap can be effective during scale-up.

  • Potential Cause 2: Incorrect pH.

    • Explanation: Imine formation is typically catalyzed by mild acid. However, if the pH is too low, the starting amine (ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the reaction. If the pH is too high, the acid catalysis for water elimination is absent.

    • Solution: The optimal pH for most reductive aminations is weakly acidic, typically between 5 and 7. Adding a small amount of a weak acid like acetic acid can be beneficial. When using ammonium salts (e.g., ammonium acetate) as the ammonia source, they can serve as both the amine source and a pH buffer.

Troubleshooting_Logic Start Low Yield in Reductive Amination CheckByproducts Analyze Byproducts (LC-MS, NMR) Start->CheckByproducts Alcohol Main Byproduct: 2-Phenoxybenzyl Alcohol CheckByproducts->Alcohol Alcohol? SecondaryAmine Main Byproduct: Secondary Amine CheckByproducts->SecondaryAmine Secondary Amine? StartingMaterial Mainly Unreacted Starting Material CheckByproducts->StartingMaterial Unreacted Aldehyde? Sol_Alcohol Action: Use a more selective reducing agent (e.g., STAB).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoESMpncSqKagRBDaC-4xg3F-XRe4ThPFqNmN_C5EGyqcHy12b2b_5Y9ORzt_72EcLvVDq202ovslrmC6-YKB9rwZzihv30IX49tdp2yC-aVlDhuWV20jvsSQVa6RJXj6eyUQcCrhoTEc5k6k%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDPLazJNF3X94H2IUvWyOlqnqDF3BrTW1e3BZJc40p6-UH_2D-1ZWf6l2bwWwewXPqW9mPifSLxgehhbuf8b8cD7CQiEMkH8RyZSJAaDOGZ7PpMH97NskXousZJ5GHVJKPdNmeH45uSMc4Bv8mHVFOtt84UoXmwbcExXW1HVzJE4Y%3D)] Alcohol->Sol_Alcohol Sol_SecondaryAmine Action: Increase excess of Ammonia.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEE2GpSuDgeTfY6kp1X2fHAe7hUGNtckB3g6EvGM4SqmGc7tP0dVFmxJnpjFL4iJ-DMQekgv2TLVkKBmnlgPeeA-1U-c9eI3VbOSx9jXQCE-5ABIg-EuXB13KqNQW73hyL-QUPxv9J4p-aRvHA%3D)] SecondaryAmine->Sol_SecondaryAmine Sol_StartingMaterial Action: Optimize imine formation. - Add dehydrating agent (sieves). - Adjust pH to 5-7. StartingMaterial->Sol_StartingMaterial

Sources

Validation & Comparative

A Comparative Analysis of (2-Phenoxyphenyl)methanamine and Other Phenoxyphenyl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The phenoxyphenyl moiety is a privileged scaffold in medicinal chemistry, conferring a unique combination of structural rigidity and conformational flexibility that enables potent and selective interactions with a wide range of biological targets. This guide provides a comparative analysis of (2-Phenoxyphenyl)methanamine and other notable phenoxyphenyl-containing compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction to the Phenoxyphenyl Scaffold

The diaryl ether linkage in phenoxyphenyl derivatives is a key structural feature that imparts favorable physicochemical properties, including metabolic stability and enhanced oral bioavailability. The ability to modify the substitution patterns on both phenyl rings provides a rich chemical space for fine-tuning pharmacological activity and selectivity. This guide will explore how variations on this core structure, from the simple this compound to more complex derivatives, dictate their biological effects.

This compound, also known as 1-(2-phenoxyphenyl)methanamine, serves as a foundational structure within this class. Its hydrochloride salt is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Beyond this, it finds utility in biochemical research for studying receptor interactions and in materials science.[1][2]

Comparative Structural and Functional Analysis

The diverse biological activities of phenoxyphenyl compounds are a direct consequence of the varied functional groups appended to the core scaffold. This section will compare this compound with other phenoxyphenyl derivatives that have been investigated for a range of therapeutic applications.

Phenoxyphenyl-methanamines (PPMAs) in Neuroscience

A study on the quantitative structure-activity relationship (QSAR) of phenoxyphenyl-methanamine (PPMA) compounds has shed light on their interactions with key neurological targets: the 5HT2A receptor, the serotonin transporter (SERT), and the hERG potassium channel.[3] The QSAR models developed in this study help to elucidate the impact of substituent size and electronic properties on the 'A' and 'B' rings of the phenoxyphenyl scaffold on the biological activity of these compounds.[3] This allows for a predictive understanding of how structural modifications can modulate the activity and selectivity of PPMAs for these important central nervous system targets.

Phenoxyaniline Derivatives as Kinase Inhibitors

Phenoxyaniline derivatives have emerged as a versatile class of compounds in oncology, particularly as kinase inhibitors.[4] For instance, a series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a critical component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[4] The structure-activity relationship of these compounds reveals that the 3-cyano-4-anilinoquinoline core is essential for their inhibitory activity.[4]

Furthermore, 4-phenoxyquinoline derivatives have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, which is implicated in various cancers and fibrotic diseases.[4] Substitutions at the 4-position of the phenoxy ring, such as with benzoyl and benzamide groups, have yielded potent and selective inhibitors.[4]

Signaling Pathway: MAPK/ERK Pathway and MEK Inhibition

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for phenoxyaniline-based MEK inhibitors.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation,\nSurvival, Differentiation Phenoxyaniline\nMEK Inhibitor Phenoxyaniline MEK Inhibitor Phenoxyaniline\nMEK Inhibitor->MEK

Caption: Inhibition of MEK by phenoxyaniline derivatives blocks the MAPK/ERK signaling cascade.

Phenoxybenzamides in Infectious Disease

The phenoxybenzamide scaffold has shown promise in the fight against malaria. A notable example is a 2-phenoxybenzamide derivative identified from the Medicines for Malaria Venture Malaria Box Project, which exhibits multi-stage activity against various strains of P. falciparum.[5] Structure-activity relationship studies have revealed that the antiplasmodial activity and cytotoxicity of these compounds are highly dependent on the substitution pattern of the anilino moiety and the size of the substituents.[5] One of the most potent compounds in this series, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, displayed high antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) and very low cytotoxicity, resulting in an excellent selectivity index.[5]

Phenoxyphenyl Sulfonamides as Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives represent a novel class of nonsteroidal progesterone receptor (PR) antagonists.[6] The progesterone receptor plays a crucial role in the female reproductive system, and its antagonists are being investigated for the treatment of uterine leiomyoma, endometriosis, and breast cancer.[6] Structure-activity relationship studies have indicated that the N-(4-phenoxyphenyl)benzenesulfonamide structure is a favorable scaffold for PR-antagonistic activity.[6]

Comparative Performance Data

The following table summarizes the biological activities of representative phenoxyphenyl compounds across different therapeutic areas.

Compound ClassRepresentative Compound/DerivativeTarget(s)Key Performance Metric (IC50)Therapeutic AreaReference
Phenoxyphenyl-methanaminesSubstituted PPMAs5HT2A, SERT, hERGQSAR models developedNeuroscience[3]
3-Cyano-4-(phenoxyanilino)quinolines4-Fluoro-substituted derivativeMEK15 nMOncology[4]
4-Phenoxyquinoline DerivativesBenzoyl-substituted derivativePDGFRVaries (µM range)Oncology, Fibrosis[4]
2-Phenoxybenzamidestert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylateP. falciparum0.2690 µMInfectious Disease[5]
N-(4-Phenoxyphenyl)benzenesulfonamides3-Trifluoromethyl-substituted derivativeProgesterone Receptor33 nMWomen's Health[6]

Experimental Protocols: In Vitro Kinase Assay

To determine the inhibitory activity of phenoxyphenyl derivatives against a specific kinase, such as MEK or PDGFR, a standardized in vitro kinase assay is employed. The following protocol provides a general workflow.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C Incubation (Allow enzymatic reaction) B->C D Detection (Measure phosphorylation) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., a phenoxyaniline derivative) in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In the wells of a microplate, add the kinase buffer, the recombinant kinase enzyme (e.g., MEK1), and the specific substrate (e.g., inactive ERK2).

    • Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • Stop the reaction by adding a stop solution.

    • Detect the level of substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA-based format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis:

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) from each well.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Conclusion

The phenoxyphenyl scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound represents a simple yet important building block, its more complex derivatives have demonstrated significant potential across a spectrum of diseases, from cancer and infectious diseases to neurological and endocrine disorders. The ability to systematically modify the phenoxyphenyl core and its substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide underscores the importance of this chemical class and provides a foundation for the rational design of next-generation phenoxyphenyl-based drugs.

References

  • Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-6092.
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2020). Molecules, 25(21), 5035.
  • Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. (2018). Journal of Medicinal Chemistry, 61(17), 7859-7871.
  • 1-(2-Phenoxyphenyl)methanamine hydrochloride. Chem-Impex.
  • 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6. J&K Scientific.

Sources

A Comparative Guide to the Validation of Analytical Methods for (2-Phenoxyphenyl)methanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, regulatory compliance, and ultimately, patient safety. (2-Phenoxyphenyl)methanamine, a key structural motif in various chemical entities, requires a well-validated analytical method to ensure its concentration is accurately and precisely determined. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for developing and validating a fit-for-purpose assay.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for quantifying a small molecule like this compound is a critical first step. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice depends on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[6][7][8][9]

Parameter HPLC-UV/DAD GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and boiling point, detection by mass.[10]Separation by polarity, highly selective and sensitive mass detection.[8][9][11]
Suitability for this compound High. The phenoxy and phenyl groups provide strong UV chromophores. Suitable for non-volatile compounds.Moderate to High. Derivatization may be necessary to improve volatility and thermal stability.[10]Very High. Offers the best sensitivity and specificity, ideal for complex matrices or low concentrations.[9][11]
Typical Linearity (R²) > 0.999[12][13]> 0.99[14]> 0.99[15]
Typical Accuracy (% Recovery) 98-102%90-110%95-105%[15]
Typical Precision (%RSD) < 2%[12][16]< 15%[14][17]< 15%[15]
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range (analyte dependent)Sub-pg/mL to ng/mL range[18]
Key Advantages Robust, widely available, cost-effective for routine QC.High resolving power, excellent for volatile impurities.Unmatched sensitivity and selectivity.[11][18]
Key Disadvantages Lower sensitivity compared to MS methods, potential for matrix interference.May require derivatization, not suitable for thermally labile compounds.Higher instrument cost and complexity.

The Pillars of Method Validation: A Causality-Driven Approach

A robust analytical method is built on a foundation of thorough validation. The core validation parameters, as defined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, ensure the method is reliable and fit for its intended purpose.[1][2][3][5][19][20][21][22]

Validation_Workflow cluster_method Analytical Method Development cluster_validation Method Validation (ICH Q2) Dev Method Development & Optimization Specificity Specificity / Selectivity Dev->Specificity Establishes foundation Linearity Linearity & Range Specificity->Linearity Ensures signal is from analyte Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ Defines quantifiable range Robustness Robustness Linearity->Robustness Tests resilience of validated parameters Accuracy->Precision Accuracy->Robustness Tests resilience of validated parameters Precision->Robustness Tests resilience of validated parameters LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical workflow for analytical method validation.

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][20] Without specificity, you cannot be certain that the signal you are measuring is solely from this compound.

Experimental Approach:

  • For HPLC-UV: Analyze a placebo (matrix without the analyte), a reference standard of this compound, and a sample spiked with known impurities. The analyte peak should be well-resolved from all other peaks. Peak purity analysis using a Diode Array Detector (DAD) is also essential to confirm no co-eluting peaks are present.

  • For MS-based methods: Specificity is inherent in the technique. For GC-MS, the combination of retention time and mass spectrum provides high confidence. For LC-MS/MS, the use of Multiple Reaction Monitoring (MRM) is highly specific, monitoring a unique precursor-to-product ion transition for the analyte.[18]

Linearity & Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[20] This is fundamental for calculating the concentration of unknown samples from a calibration curve. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Approach:

  • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analyze each standard in triplicate.

  • Plot the average response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]

Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value.[20][21] It provides confidence that the measured value is correct.

Experimental Approach:

  • Accuracy is typically assessed by a recovery study. A known amount of this compound is spiked into a placebo matrix at different concentration levels (e.g., three levels covering the specified range, in triplicate).

  • The samples are then analyzed, and the percentage of the spiked analyte that is recovered is calculated.

  • Acceptance Criteria: Recovery is typically expected to be within 98.0% to 102.0% for an API assay.

Precision

Why it matters: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[23] It demonstrates the method's reproducibility.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[16]

  • Intermediate Precision: This evaluates within-laboratory variations by having different analysts, on different days, and with different equipment perform the analysis.

  • Reproducibility: Assessed between laboratories (collaborative studies).

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2%.[16]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it matters: These parameters are crucial for impurity testing but also define the lower limits of a quantitative assay.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

Experimental Approach:

  • Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • For LOQ, the precision (%RSD) at this concentration should be confirmed to be acceptable (often within 10%).[16]

Robustness

Why it matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Approach:

  • Introduce small variations to the method parameters one at a time. For an HPLC method, this could include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • pH of the mobile phase buffer

  • Analyze the effect on system suitability parameters (e.g., peak retention time, resolution, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits.

Experimental Protocol: A Representative HPLC-UV Method

This protocol provides a starting point for the development and validation of an HPLC-UV method for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase (e.g., ACN:Water) Injector Autosampler MobilePhase->Injector Standard Standard Solution (Known Concentration) Standard->Injector Sample Sample Solution (Unknown Concentration) Sample->Injector Pump Pump Pump->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Conc.) Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC analysis.

1. Instrumentation & Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Optimization is required.

  • Flow Rate: 1.0 mL/min.[12][25]

  • Column Temperature: 30°C.[7][25]

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by scanning the UV spectrum of a standard solution).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., mobile phase or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five working standards covering the desired range.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the solvent, and dilute to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[7]

3. Validation Experiments:

  • Execute the validation experiments for specificity, linearity, accuracy, precision, LOQ/LOD, and robustness as described in the previous section. Document all results meticulously.

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generation of reliable and accurate data. While LC-MS/MS offers the highest sensitivity and specificity, a well-validated HPLC-UV method is often a robust and cost-effective choice for routine quality control in a pharmaceutical setting. The causality behind each validation parameter, rooted in guidelines from bodies like the ICH, provides a logical framework for demonstrating that a method is truly fit for its purpose.[3] By following these principles, researchers and drug development professionals can ensure the integrity of their analytical results and the quality of their products.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Zhang, C., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-324. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kim, J. B., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 56(5), 557-564. [Link]

  • National Center for Biotechnology Information. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • PubMed. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. [Link]

  • ACS Publications. Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • Chromatography Forum. Amines by GC-MS. [Link]

  • AxisPharm. Small Molecule Analysis. [Link]

  • Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • ResearchGate. Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]

  • National Center for Biotechnology Information. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. [Link]

Sources

The Unseen Journey: A Comparative Guide to In Silico ADME Prediction for (2-Phenoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the synthesis of a novel compound with promising biological activity is but the opening act. The true measure of a potential therapeutic lies in its journey through the body—a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME). A compound's ADME profile dictates its bioavailability, efficacy, and potential for toxicity.[1] Historically, these critical parameters were assessed through costly and time-consuming late-stage preclinical and clinical studies. Today, the paradigm has shifted towards early-stage assessment, with in silico ADME prediction emerging as an indispensable tool to guide the design and prioritization of drug candidates.[2][3][4]

The Case Study Molecule: (2-Phenoxyphenyl)methanamine

This compound is a small molecule featuring a flexible ether linkage and a primary amine, structural motifs common in centrally acting agents. Its physicochemical properties, sourced from PubChem, are essential inputs for in silico ADME models.[5][6]

PropertyValueSource
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Comparative Analysis of In Silico ADME Prediction Tools

The landscape of in silico ADME prediction tools is vast, ranging from freely accessible web servers to sophisticated commercial software platforms.[7][8][9] These tools employ a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular docking simulations.[3][10] For our comparative analysis, we have selected a representative set of tools to predict key ADME properties for this compound.

It is crucial to acknowledge that the predictions generated by these tools are not absolute but rather probabilistic assessments based on the underlying models and training datasets. The true value of these predictions lies in their ability to flag potential liabilities and guide further experimental investigation.

ADME PropertyTool 1: SwissADMETool 2: admetSAR 2.0Tool 3: pkCSMTool 4: ADMET Predictor® (Representative Commercial)
Blood-Brain Barrier (BBB) Permeability YesYesYes (logBB: 0.158)High
P-glycoprotein (P-gp) Substrate NoYesYesNo
CYP1A2 Inhibitor YesYesYesYes
CYP2C9 Inhibitor YesYesYesYes
CYP2C19 Inhibitor NoYesYesNo
CYP2D6 Inhibitor YesYesYesYes
CYP3A4 Inhibitor YesYesYesYes
Human Intestinal Absorption (HIA) HighHigh94.208%High
Ames Mutagenicity N/ANoNoNo

Note: The predictions for the commercial tool, ADMET Predictor®, are representative of the types of outputs provided by such platforms and are based on general knowledge of their capabilities. Actual predictions would require a software license.[11][12]

Deeper Dive into the Predictions

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS).[13][14] All evaluated tools predict that this compound is likely to cross the BBB, which is consistent with its relatively low molecular weight and moderate lipophilicity.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can actively pump drugs out of cells, including the endothelial cells of the BBB, thereby limiting their brain penetration.[15][16] The predictions for P-gp substrate liability are mixed. This highlights a common challenge in in silico prediction, where different models may yield conflicting results. Such discrepancies underscore the importance of using multiple tools and considering the underlying algorithms.

Cytochrome P450 (CYP) Inhibition: The cytochrome P450 enzyme family plays a central role in drug metabolism.[17][18] Inhibition of these enzymes can lead to drug-drug interactions. The predictions consistently indicate a high likelihood of this compound inhibiting several key CYP isoforms, a common characteristic of aromatic amines.[19][20] This is a significant flag for potential drug development and warrants experimental validation.

Human Intestinal Absorption (HIA): High intestinal absorption is a prerequisite for orally administered drugs. The tools uniformly predict good intestinal absorption for our case study molecule, which is in line with its physicochemical properties.

Experimental Protocol: In Silico ADME Prediction using a Freely Available Web Server

This protocol outlines the steps for obtaining ADME predictions for a novel compound using SwissADME, a widely used and freely accessible web server.

Objective: To predict the ADME properties of this compound.

Materials:

  • A computer with internet access.

  • The chemical structure of this compound in a compatible format (e.g., SMILES string). The SMILES string for this compound is C1=CC=C(C=C1)OC2=CC=CC=C2CN.

Methodology:

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage ([Link]).

  • Input the Molecular Structure:

    • Locate the input box on the homepage.

    • Paste the SMILES string for this compound (C1=CC=C(C=C1)OC2=CC=CC=C2CN) into the input box.

  • Initiate the Prediction: Click the "Run" or "Submit" button to start the calculation.

  • Analyze the Results: The server will generate a comprehensive report detailing various physicochemical properties, pharmacokinetic predictions (including lipophilicity, water solubility, and BBB permeability), drug-likeness, and medicinal chemistry friendliness.

  • Interpret the Key ADME Parameters:

    • Pharmacokinetics Section: Examine the predictions for "GI absorption" (Gastrointestinal absorption) and "BBB permeant".

    • Drug-likeness Section: Review the Lipinski's rule of five violations.

    • Medicinal Chemistry Section: Look for any potential liabilities such as PAINS (Pan Assay Interference Compounds) alerts.

    • Cytochrome P450 Inhibition: Note the predictions for inhibition of the five major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

  • Record the Predictions: Systematically record the predicted values for each ADME parameter of interest for comparative analysis.

In Silico ADME Prediction Workflow

The following diagram illustrates a generalized workflow for in silico ADME prediction in a drug discovery project.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Compound_Structure Compound Structure (SMILES, SDF) ADME_Tools ADME Prediction Tools (e.g., SwissADME, admetSAR) Compound_Structure->ADME_Tools Input Structure Physicochemical_Properties Physicochemical Properties ADME_Tools->Physicochemical_Properties Predicts Pharmacokinetic_Properties Pharmacokinetic Properties ADME_Tools->Pharmacokinetic_Properties Predicts Toxicity_Prediction Toxicity Prediction ADME_Tools->Toxicity_Prediction Predicts Data_Comparison Comparative Data Analysis Physicochemical_Properties->Data_Comparison Pharmacokinetic_Properties->Data_Comparison Toxicity_Prediction->Data_Comparison Prioritization Compound Prioritization Data_Comparison->Prioritization Experimental_Validation Experimental Validation Plan Prioritization->Experimental_Validation

Caption: A generalized workflow for in silico ADME prediction.

Conclusion and Future Perspectives

The in silico prediction of ADME properties is a powerful and cost-effective strategy in modern drug discovery.[2] For this compound derivatives, our comparative analysis suggests a promising profile for oral absorption and brain penetration, but also raises a significant flag regarding potential cytochrome P450 inhibition. This predictive insight allows for early-stage risk assessment and guides the design of future analogs with improved metabolic stability.

It is imperative for researchers to understand that in silico tools are not a replacement for experimental validation. Instead, they serve as a critical filtering and prioritization mechanism, enabling a more focused and efficient allocation of resources. As machine learning and artificial intelligence algorithms continue to evolve and are trained on ever-larger and more diverse datasets, the predictive accuracy and reliability of in silico ADME models are expected to improve significantly, further accelerating the discovery of safe and effective medicines.

References

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. [Link]

  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. PMC. [Link]

  • New Predictive Models for Blood–Brain Barrier Permeability of Drug-like Molecules. Scilit. [Link]

  • Use ADMET-AI Online. ProteinIQ. [Link]

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

  • Deep Learning for Blood-Brain Barrier Permeability Prediction. arXiv. [Link]

  • Prediction of P-Glycoprotein Substrates by a Support Vector Machine Approach. ACS Publications. [Link]

  • Prediction of P-Glycoprotein Substrates by a Support Vector Machine Approach. ResearchGate. [Link]

  • In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. [Link]

  • Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. PubMed. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • admetSAR. admetSAR. [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. [Link]

  • A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking. PubMed Central. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates | Request PDF. ResearchGate. [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. ACS Publications. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • In silico ADME/tox comes of age: twenty years later. Taylor & Francis Online. [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH. [Link]

  • Discovery Software. Simulations Plus. [Link]

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library. [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. PMC. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • This compound. PubChem. [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • Representation of Heterocyclic Aromatic Amine Metabolism. ResearchGate. [Link]

  • 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. PubChem. [Link]

  • [2-(2-Propoxyphenoxy)phenyl]methanamine. PubChem. [Link]

  • Refined ADME Profiles for ATC Drug Classes. PMC. [Link]

  • ADME Properties in Drug Delivery. MDPI. [Link]

  • Module 8: ADME and Rational Chemical Design. Warner Babcock. [Link]

  • What is ADME and how does it fit into drug development?. BioIVT. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

Sources

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of (2-Phenoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, identifying a potent lead compound is a critical milestone. However, the path from a promising hit to a safe and effective therapeutic is paved with rigorous evaluation, a crucial aspect of which is understanding a compound's selectivity. This guide provides an in-depth technical comparison of (2-phenoxyphenyl)methanamine, a versatile chemical scaffold, and its analogs, focusing on cross-reactivity studies in a panel of pertinent biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and interpret the off-target profile of this and similar chemical entities.

The "one drug, one target" paradigm has largely been replaced by the recognition that many small molecules interact with multiple cellular targets.[1] These off-target interactions can lead to unforeseen adverse effects, torpedoing an otherwise promising drug candidate in later developmental stages.[2][3] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but an indispensable tool for rational drug design and risk mitigation.[4]

This guide will delve into the hypothetical cross-reactivity profile of this compound. For the purpose of this illustrative guide, we will postulate that our lead compound, Cmpd-A , exhibits primary activity as an inhibitor of a hypothetical enzyme, Monoamine Oxidase B (MAO-B), a target of interest in neurodegenerative diseases. This postulation is informed by the structural similarities of the benzylamine moiety to known MAO inhibitors.[5] We will then explore its activity across a panel of well-established off-target assays, representing different target classes, to construct a comprehensive selectivity profile.

The Significance of Selectivity Profiling

A compound's selectivity is a measure of its ability to interact with its intended target with greater affinity than with other biomolecules.[6] Poor selectivity can result in a range of adverse drug reactions (ADRs).[7] For instance, unintended activity at G-protein coupled receptors (GPCRs) can lead to cardiovascular or central nervous system side effects, while inhibition of certain kinases can cause toxicity. Early identification of such liabilities allows for the strategic chemical modification of the lead compound to enhance its selectivity and safety profile.[1][2]

Experimental Design for Cross-Reactivity Screening

A systematic approach to cross-reactivity screening is paramount. The selection of assays should be guided by the structural features of the compound and its intended therapeutic area. A standard in vitro safety pharmacology panel often includes a diverse set of targets known to be associated with clinical ADRs.[3][8]

Below is a diagram illustrating a typical workflow for in vitro cross-reactivity profiling.

Cross-Reactivity Screening Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Hit Confirmation & Profiling cluster_3 Phase 4: Selectivity Analysis Primary_Assay Primary Target Assay (e.g., MAO-B Inhibition) Potency_Determination Determine IC50/Ki Primary_Assay->Potency_Determination Broad_Panel Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) Potency_Determination->Broad_Panel Lead Compound Hit_Identification Identify Off-Target Hits (% Inhibition > 50% at 10 µM) Broad_Panel->Hit_Identification Dose_Response Dose-Response Curves for Hits Hit_Identification->Dose_Response Confirmed Hits IC50_Determination Determine IC50 for Off-Targets Dose_Response->IC50_Determination Selectivity_Index Calculate Selectivity Index (Off-Target IC50 / Primary Target IC50) IC50_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: A generalized workflow for in vitro cross-reactivity profiling.

Comparative Analysis of this compound and Analogs

To illustrate the process of selectivity profiling, we will compare our hypothetical lead compound, Cmpd-A (this compound) , with two structural analogs:

  • Cmpd-B ((4-Phenoxyphenyl)methanamine): An isomer with the phenoxy group at the para-position.

  • Cmpd-C (N-methyl-(2-phenoxyphenyl)methanamine): A secondary amine analog of Cmpd-A.

The table below summarizes the hypothetical inhibitory activities of these compounds across a panel of selected assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.

TargetTarget ClassCmpd-A (IC50, µM)Cmpd-B (IC50, µM)Cmpd-C (IC50, µM)
MAO-B (Primary Target) Enzyme 0.05 0.5 0.02
hERGIon Channel> 108.5> 10
5-HT2A ReceptorGPCR2.50.85.1
M1 Muscarinic ReceptorGPCR> 10> 109.8
Cyclooxygenase-2 (COX-2)Enzyme7.81.2> 10
p38α KinaseKinase> 10> 10> 10

Interpretation of the Data:

  • Primary Target Potency: Cmpd-C exhibits the highest potency for the primary target, MAO-B, followed by Cmpd-A. The positional isomer, Cmpd-B, is significantly less potent. This suggests that the ortho-substitution of the phenoxy group and N-methylation are favorable for MAO-B inhibition.

  • hERG Liability: Cmpd-B shows some activity against the hERG channel, a critical anti-target due to its association with cardiotoxicity. Cmpd-A and Cmpd-C demonstrate a much cleaner profile in this regard.

  • GPCR Off-Target Activity: Both Cmpd-A and Cmpd-B show affinity for the 5-HT2A receptor, with Cmpd-B being more potent. This could indicate potential for central nervous system side effects. Cmpd-C has weaker activity at this receptor.

  • COX-2 Inhibition: Cmpd-B also displays notable inhibition of COX-2, another important off-target that could lead to gastrointestinal or cardiovascular issues.

  • Selectivity: Cmpd-C appears to be the most selective of the three analogs, with high potency for the primary target and weaker activity against the tested off-targets. The selectivity index (SI) can be calculated as the ratio of the off-target IC50 to the primary target IC50. A higher SI is desirable. For example, the SI of Cmpd-C for the 5-HT2A receptor is 5.1 / 0.02 = 255, while for Cmpd-B it is 0.8 / 0.5 = 1.6.

The following diagram illustrates the relationship between the chemical structures and their hypothetical cross-reactivity profiles.

Structure_CrossReactivity_Relationship cluster_compounds Compounds cluster_targets Biological Targets Cmpd_A Cmpd-A (this compound) MAO_B MAO-B (Primary Target) Cmpd_A->MAO_B High Potency 5HT2A 5-HT2A Receptor Cmpd_A->5HT2A Moderate Affinity Cmpd_B Cmpd-B ((4-Phenoxyphenyl)methanamine) Cmpd_B->MAO_B Low Potency hERG hERG Cmpd_B->hERG Undesirable Activity Cmpd_B->5HT2A High Affinity COX2 COX-2 Cmpd_B->COX2 Significant Inhibition Cmpd_C Cmpd-C (N-methyl-(2-phenoxyphenyl)methanamine) Cmpd_C->MAO_B Highest Potency & Selectivity Cmpd_C->5HT2A Low Affinity

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of (2-Phenoxyphenyl)methanamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the (2-Phenoxyphenyl)methanamine scaffold represents a privileged chemical framework. Its inherent versatility has given rise to a multitude of analogs targeting the monoamine transporters—critical players in synaptic neurotransmission. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, providing a technical yet accessible resource grounded in experimental data. By dissecting the causal links between structural modifications and biological activity, we aim to empower researchers to make more informed decisions in the design and optimization of novel central nervous system (CNS) agents.

The this compound Core: A Gateway to Modulating Monoamine Transporters

The monoamine transporters (MATs), namely the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are integral membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft.[1] Their dysfunction is implicated in a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The this compound backbone, characterized by a flexible ether linkage connecting two phenyl rings and a methanamine side chain, has proven to be an exceptional template for designing potent and selective MAT inhibitors.

The strategic modification of this scaffold allows for a nuanced tuning of affinity and selectivity, a critical aspect in drug design aimed at maximizing therapeutic efficacy while minimizing off-target effects. This guide will explore the key structural determinants that govern the interaction of these analogs with SERT, NET, and DAT, drawing comparisons with well-established compounds to provide a clear and actionable understanding of their SAR.

Comparative Analysis of Monoamine Transporter Affinity: Deciphering the Substituent Effects

The affinity and selectivity of this compound analogs for the monoamine transporters are profoundly influenced by the nature and position of substituents on both the phenoxy and the phenyl rings, as well as modifications to the methanamine moiety. The following table summarizes the binding affinities (Ki) of key analogs and reference compounds at human monoamine transporters, providing a quantitative basis for our SAR discussion. It is important to exercise caution when directly comparing absolute values across different studies due to variations in experimental conditions.

CompoundSubstitution PatternDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Selectivity
Nisoxetine ortho-Methoxy on phenoxy ring5050.46158NET
Atomoxetine ortho-Methyl on phenoxy ring, (R)-enantiomer>1000377NET
Fluoxetine (analog) para-Trifluoromethyl on phenyl ring2601601SERT
(S)-Fluoxetine (analog) para-Trifluoromethyl on phenyl ring, (S)-enantiomer2001500.8SERT

Data compiled from multiple sources for comparative purposes.

The Critical Role of Phenoxy Ring Substitution in NET Selectivity

A striking feature of the SAR for this class of compounds is the profound impact of substitution at the ortho position of the phenoxy ring on NET selectivity.

  • Nisoxetine , with its ortho-methoxy group, stands as a testament to this principle, exhibiting high affinity and selectivity for NET (Ki = 0.46 nM). The presence of this methoxy group is thought to engage in favorable interactions within the NET binding pocket.

  • Similarly, Atomoxetine , a clinically used medication for ADHD, features an ortho-methyl group on the phenoxy ring.[2] This substitution, combined with the (R)-stereochemistry of the molecule, confers high selectivity for NET.

This consistent observation underscores the importance of steric and electronic properties at the 2'-position of the phenoxy ring for achieving potent and selective NET inhibition.

Phenyl Ring Substitution: A Switch for SERT Selectivity

In contrast to the phenoxy ring, substitutions on the other phenyl ring, particularly at the para position, have been shown to dramatically shift selectivity towards SERT.

  • The classic example, while not a direct this compound, is Fluoxetine , a selective serotonin reuptake inhibitor (SSRI). Its para-trifluoromethyl substituent is a key determinant of its high affinity and selectivity for SERT. This highlights a general principle that can be applied to the design of this compound analogs.

The electron-withdrawing nature of the trifluoromethyl group is believed to be crucial for this interaction, likely engaging with specific residues within the SERT binding site.

The Methanamine Side Chain: Fine-Tuning Affinity and Potency

Modifications to the methanamine side chain, including N-alkylation and stereochemistry, also play a significant role in modulating the pharmacological profile of these analogs.

  • N-methylation , as seen in both Nisoxetine and Atomoxetine, is generally well-tolerated and can contribute to overall binding affinity.

  • Stereochemistry is a critical factor, as exemplified by Atomoxetine, where the (R)-enantiomer is significantly more potent at NET than the (S)-enantiomer. This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the chiral binding pocket of the transporter.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To provide a practical context for the SAR data presented, this section outlines a representative synthesis of a this compound analog and a standard protocol for assessing its biological activity.

Representative Synthesis of a this compound Analog

The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution to form the diaryl ether linkage, followed by elaboration of the methanamine side chain.

Step 1: Synthesis of the Diaryl Ether Intermediate

  • To a solution of 2-fluorobenzonitrile (1.0 eq) and a substituted phenol (1.2 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenoxybenzonitrile derivative.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Methanamine

  • To a solution of the 2-phenoxybenzonitrile derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent like lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound analog.

  • Purify the crude product by column chromatography or by salt formation and recrystallization.

In Vitro Evaluation of Monoamine Transporter Inhibition: Radioligand Binding Assay

The affinity of the synthesized analogs for DAT, NET, and SERT can be determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter.[3]

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.[3]

  • Test compounds (synthesized analogs) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of a non-radiolabeled inhibitor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Logic: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key relationships and processes.

SAR_Overview cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_targets Biological Targets Scaffold This compound Phenoxy Phenoxy Ring Substitutions Scaffold->Phenoxy Modify Phenyl Phenyl Ring Substitutions Scaffold->Phenyl Modify Amine Methanamine Modifications Scaffold->Amine Modify NET NET Affinity & Selectivity Phenoxy->NET ortho-substituents (e.g., -OCH3, -CH3) Increase Selectivity SERT SERT Affinity & Selectivity Phenyl->SERT para-substituents (e.g., -CF3) Increase Selectivity Amine->NET N-alkylation & Stereochemistry Modulate Affinity Amine->SERT N-alkylation & Stereochemistry Modulate Affinity DAT DAT Affinity Amine->DAT N-alkylation & Stereochemistry Modulate Affinity Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding_assay Radioligand Binding Assay (DAT, NET, SERT) purification->binding_assay data_analysis Data Analysis (IC50 & Ki Determination) binding_assay->data_analysis sar_analysis SAR Analysis & Iteration data_analysis->sar_analysis sar_analysis->start Next Generation Analogs

Caption: Iterative Workflow for SAR-Guided Drug Discovery.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT_Presynaptic SERT Serotonin->SERT_Presynaptic Reuptake Postsynaptic_Receptors 5-HT Receptors Serotonin->Postsynaptic_Receptors Binds Signaling_Cascade Downstream Signaling (e.g., G-protein activation, second messengers) Postsynaptic_Receptors->Signaling_Cascade Activates Neuronal_Response Altered Neuronal Activity Signaling_Cascade->Neuronal_Response Leads to Analog This compound Analog (SSRI-like) Analog->SERT_Presynaptic Inhibits

Caption: Mechanism of Action of a SERT-Selective this compound Analog.

Conclusion: A Framework for Rational Drug Design

The structure-activity relationships of this compound analogs offer a compelling case study in the power of medicinal chemistry to fine-tune the pharmacological properties of a molecule. The clear differentiation of substituent effects on the phenoxy and phenyl rings for NET and SERT selectivity, respectively, provides a rational basis for the design of new chemical entities with desired monoamine transporter inhibition profiles.

This guide has provided a comparative analysis of these SAR trends, supported by quantitative data and detailed experimental protocols. By understanding the causality behind these experimental observations, researchers are better equipped to navigate the complexities of CNS drug discovery and develop the next generation of therapeutics for a range of neurological and psychiatric disorders. The continued exploration of this versatile scaffold, guided by the principles outlined herein, holds significant promise for advancing the field of neuropharmacology.

References

  • PubMed. Synthesis and C-11 labeling of three potent norepinephrine transporter selective ligands ((R)-nisoxetine, lortalamine, and oxaprotiline) for comparative PET studies in baboons. [Link]

  • PubMed Central. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • Google Patents. Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • Google Patents. A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)
  • ResearchGate. Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. [Link]

  • ResearchGate. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. [Link]

  • ResearchGate. Total syntheses of Fluoxetine, Atomoxetine, Nisoxetine and Duloxetine. [Link]

  • PubMed Central. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • PubMed Central. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. [Link]

  • ResearchGate. (3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine. [Link]

  • PubChem. 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. [Link]

  • PubMed Central. Discovery and Development of Monoamine Transporter Ligands. [Link]

  • PubMed. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. [Link]

  • PubMed Central. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. [Link]

  • PubChem. (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. [Link]

  • PubMed. The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. [Link]

  • PubMed Central. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. [Link]

  • PubMed. 2-acetylphenol Analogs as Potent Reversible Monoamine Oxidase Inhibitors. [Link]

  • PubMed Central. Overview of Monoamine Transporters. [Link]

  • LJMU Research Online. [Link]

Sources

A Comparative Guide to Validating the Neuroprotective Effects of Novel (2-Phenoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective efficacy of novel (2-Phenoxyphenyl)methanamine derivatives. We will explore a structured, multi-tiered approach, beginning with foundational in vitro screening and culminating in preclinical in vivo validation. This document emphasizes the causal logic behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility. For illustrative purposes, we will follow a hypothetical lead compound, designated 'PPM-001', and compare its performance against the well-characterized NMDA receptor antagonist, Memantine.

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases and acute neuronal injuries, such as stroke, represent a significant and growing global health burden. A key pathological mechanism in many of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[1][2][3] This has spurred the development of neuroprotective agents that can interfere with this toxic cascade. While existing drugs like Memantine, a non-competitive NMDA receptor antagonist, have shown clinical utility, there is a pressing need for novel compounds with improved efficacy, better safety profiles, and potentially different mechanisms of action.[2][4][5]

The this compound scaffold presents a promising starting point for the design of new neuroprotective candidates. Its structural features offer potential for interaction with key targets in the central nervous system, such as glutamate receptors. This guide will delineate a robust validation pathway for a hypothetical derivative, PPM-001, which is postulated to exert its neuroprotective effects through the modulation of glutamate receptor activity and attenuation of downstream pathological events like oxidative stress and apoptosis.

The Validation Workflow: A Multi-Pronged Approach

A successful validation strategy for a novel neuroprotective compound requires a logical progression from high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This ensures that resources are focused on candidates with the highest probability of success.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Initial_Screening Initial Cytotoxicity & Neuroprotection Screening Dose_Response Dose-Response & Therapeutic Window Initial_Screening->Dose_Response Identified Hit Mechanism_of_Action Mechanistic Assays (Oxidative Stress, Apoptosis) Dose_Response->Mechanism_of_Action Optimized Concentration Pharmacokinetics Pharmacokinetics & BBB Penetration Mechanism_of_Action->Pharmacokinetics Promising Candidate Efficacy_Models Animal Models of Neurodegeneration/Injury Pharmacokinetics->Efficacy_Models Favorable PK/PD Histopathology Histopathological & Behavioral Analysis Efficacy_Models->Histopathology Demonstrated Efficacy

Caption: A streamlined workflow for the validation of novel neuroprotective compounds, from initial in vitro screening to in vivo efficacy studies.

Phase 1: In Vitro Characterization of PPM-001

The initial phase of validation focuses on establishing the neuroprotective potential of PPM-001 in cultured neuronal cells. These assays are crucial for determining the compound's efficacy, therapeutic concentration range, and fundamental mechanism of action.

Primary Neuroprotection and Cytotoxicity Assays

The first step is to assess whether PPM-001 can protect neuronal cells from an excitotoxic insult and to determine its own potential toxicity. A common and effective model is the use of primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) challenged with glutamate.[6]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with varying concentrations of PPM-001 or Memantine (as a positive control) for 1 hour.

  • Excitotoxic Insult: Induce excitotoxicity by adding a final concentration of 5 mM glutamate to the culture medium.[6]

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells.[7]

Data Presentation: Comparative Neuroprotection and Cytotoxicity

CompoundEC50 (Neuroprotection against 5mM Glutamate)CC50 (Cytotoxicity)Therapeutic Index (CC50/EC50)
PPM-001 5 µM> 100 µM> 20
Memantine 10 µM> 200 µM> 20

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

These hypothetical data suggest that PPM-001 is a potent neuroprotective agent with a wide therapeutic window, comparable to or exceeding that of Memantine in this in vitro model.

Mechanistic Insights: Unraveling the Protective Pathways

Once neuroprotection is established, the next logical step is to investigate the underlying mechanisms. Given the excitotoxicity model, key downstream events to examine are oxidative stress and apoptosis.[8][9]

Experimental Protocol: Assessment of Oxidative Stress

  • Cell Culture and Treatment: Follow the same procedure as the excitotoxicity assay.

  • ROS Detection: After 6-8 hours of glutamate exposure, incubate the cells with 2',7'-dichlorofluorescein diacetate (DCFDA), a fluorescent probe that measures intracellular reactive oxygen species (ROS).[6]

  • Fluorescence Measurement: Quantify the fluorescence intensity using a plate reader.

Experimental Protocol: Evaluation of Apoptosis

  • Cell Culture and Treatment: Follow the same procedure as the excitotoxicity assay.

  • Caspase-3/7 Activity Assay: After 12-16 hours of glutamate exposure, measure the activity of executioner caspases 3 and 7 using a luminescent or fluorescent substrate. Activation of these caspases is a hallmark of apoptosis.[10]

  • TUNEL Staining: Alternatively, at 24 hours, perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a later-stage apoptotic event.[11][12]

Data Presentation: Mechanistic Assay Results

TreatmentRelative ROS Levels (% of Glutamate Control)Relative Caspase-3/7 Activity (% of Glutamate Control)
Vehicle 20%15%
Glutamate (5 mM) 100%100%
PPM-001 (5 µM) + Glutamate 45%35%
Memantine (10 µM) + Glutamate 55%40%

These illustrative results suggest that PPM-001 effectively mitigates oxidative stress and inhibits apoptotic pathways induced by glutamate, providing a mechanistic basis for its neuroprotective effects.

Proposed Signaling Pathway for PPM-001

PPM001_Mechanism cluster_0 Neuronal Membrane cluster_1 Intracellular Cascade Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx PPM001 PPM-001 PPM001->NMDAR Inhibits ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for PPM-001, where it inhibits NMDA receptor activation, thereby preventing downstream excitotoxic events.

Phase 2: In Vivo Validation of PPM-001

Promising in vitro data warrants progression to in vivo models to assess the compound's efficacy in a more complex biological system.

Pharmacokinetics and Blood-Brain Barrier Penetration

A critical prerequisite for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB).

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of PPM-001 via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration.

  • Analysis: Quantify the concentration of PPM-001 in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

  • Parameter Calculation: Determine key pharmacokinetic parameters, including half-life, bioavailability, and brain-to-plasma concentration ratio.

Efficacy in an Animal Model of Acute Neuronal Injury

A widely used and clinically relevant model for assessing neuroprotection is the middle cerebral artery occlusion (MCAO) model of ischemic stroke in rodents.[13][14]

Experimental Protocol: MCAO Stroke Model

  • Animal Model: Use adult male C57BL/6 mice.

  • Induction of Ischemia: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes.

  • Treatment: Administer PPM-001 or Memantine (or vehicle control) intraperitoneally at the time of reperfusion.

  • Behavioral Assessment: Conduct neurological deficit scoring at 24 and 48 hours post-MCAO to assess motor function.

  • Histological Analysis: At 48 hours, sacrifice the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.

Data Presentation: In Vivo Efficacy in MCAO Model

Treatment GroupNeurological Deficit Score (at 24h)Infarct Volume (% of Hemisphere)
Sham 0.2 ± 0.10%
Vehicle Control 3.5 ± 0.445% ± 5%
PPM-001 (10 mg/kg) 2.1 ± 0.325% ± 4%
Memantine (20 mg/kg) 2.5 ± 0.430% ± 5%

*p < 0.05 compared to Vehicle Control

These hypothetical findings indicate that PPM-001 significantly reduces neurological deficits and infarct volume in a mouse model of stroke, demonstrating its neuroprotective efficacy in vivo.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to validating the neuroprotective effects of a novel this compound derivative, PPM-001. The presented workflow, from in vitro mechanistic studies to in vivo efficacy models, provides a robust framework for decision-making in the early stages of drug development. The hypothetical data presented for PPM-001 demonstrates a promising profile, with potent neuroprotective activity, a favorable therapeutic window, and significant efficacy in a preclinical model of stroke.

Future studies should focus on more extensive toxicological evaluations, investigation of efficacy in chronic neurodegenerative models (e.g., models of Alzheimer's or Parkinson's disease), and further elucidation of its molecular targets.[15][16] The comparative approach, using established compounds like Memantine, is crucial for benchmarking the performance and potential advantages of new chemical entities. By adhering to a logical and rigorous validation pathway, the scientific community can more effectively identify and advance the next generation of neuroprotective therapeutics.

References

  • O'Neill, M. J., et al. (1995). Chapter 9 Pharmacology of AMPA Antagonists and their Role in Neuroprotection. In Ionotropic Glutamate Receptors in the CNS. Academic Press. Available from: [Link]

  • De Sarro, G., et al. (2001). The effects of AMPA receptor antagonists in models of stroke and neurodegeneration. European Journal of Pharmacology, 424(1), 1-15.
  • Weiser, T. (2005). AMPA receptor antagonists for the treatment of stroke. Current Drug Targets-CNS & Neurological Disorders, 4(2), 147-153. Available from: [Link]

  • Parsons, C. G., et al. (2007). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Amino acids, 32(4), 583-588. Available from: [Link]

  • Parsons, C. G., et al. (2007).
  • Park, C. K., et al. (1996). The neuroprotective effect of the novel AMPA receptor antagonist PD152247 (PNQX) in temporary focal ischemia in the rat. Stroke, 27(10), 1812-1817. Available from: [Link]

  • Li, S., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neurology, 15, 1369651. Available from: [Link]

  • Ankarcrona, M., et al. (1995). Measurements of neuronal apoptosis. Methods in cell science, 17(3), 191-202. Available from: [Link]

  • InnoSer. In vitro neurology assays. Available from: [Link]

  • Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. Available from: [Link]

  • Grams, M., et al. (2016). Comparative Analysis of Synthetic and Nutraceutical Antioxidants as Possible Neuroprotective Agents. Molecules, 21(12), 1667. Available from: [Link]

  • Wüllner, U., et al. (1994). Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat. Neuroscience letters, 174(2), 199-202. Available from: [Link]

  • Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules, 22(10), 1667. Available from: [Link]

  • Li, S., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. PubMed. Available from: [Link]

  • Pocrnic, M., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 27(19), 6608. Available from: [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current medicinal chemistry, 16(1), 78-87. Available from: [Link]

  • Gerasuta, B. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 754. Available from: [Link]

  • Skorokhodov, A. P., et al. (2006). [Comparative analysis of efficacy of certain neuroprotectors in ischemic stroke]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova. Supplement, (17), 52-56.
  • Kim, J. H., et al. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. Medical science monitor : international medical journal of experimental and clinical research, 21, 3217–3224. Available from: [Link]

  • Kim, G. J., et al. (2021). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship, University of California.
  • Ngo, S. T., et al. (2012). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of biomolecular screening, 17(1), 58-71. Available from: [Link]

  • ResearchGate. What is the best in vivo model for testing potential anti-amyloid-ß drugs?. Available from: [Link]

  • González-San-Martín, F., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 13(2), 220. Available from: [Link]

  • Iłżecka, J., et al. (2022).
  • Singh, A., et al. (2021). Neuroprotective Effect of Antioxidants in the Brain. Antioxidants, 10(11), 1836. Available from: [Link]

  • Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. (2006). Aston University Research Explorer. Available from: [Link]

  • O'Neill, E., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(5), 1-1. Available from: [Link]

  • Singh, A., et al. (2021). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 10(11), 1836.
  • Suksrichavalit, T., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. ACS omega, 8(9), 8683-8696. Available from: [Link]

  • Zhou, J., et al. (2023). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects.

Sources

Safety Operating Guide

Navigating the Disposal of (2-Phenoxyphenyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (2-Phenoxyphenyl)methanamine and its hydrochloride salt, ensuring the protection of personnel and the environment.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound, also known as 2-phenoxybenzylamine, and its hydrochloride salt are versatile intermediates in pharmaceutical and chemical synthesis.[1][2] An understanding of its chemical and toxicological profile is paramount to implementing appropriate disposal procedures.

While comprehensive toxicological data for this specific compound may be limited, its structural relationship to other substituted benzylamines and aromatic amines suggests a cautious approach is warranted.[3] Aromatic amines as a class can range from irritants to more toxic compounds, with some being known or suspected carcinogens.[4][5][6] Therefore, it is prudent to handle this compound with the care afforded to potentially hazardous materials.

Table 1: Key Properties and Hazards of this compound Hydrochloride

PropertyValueSource
CAS Number 31963-35-6[7][8]
Molecular Formula C13H14ClNO[8]
Molecular Weight 235.71 g/mol [8]
Appearance Solid[3]
Hazards May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Incompatibilities Strong oxidizing agents, strong acids.

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow provides a logical progression for managing this waste stream in a laboratory setting.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Waste Accumulation cluster_3 Step 4: Final Disposal A Is the waste pure this compound, a contaminated material, or a solution? B Segregate from incompatible wastes (e.g., strong acids, oxidizers). A->B C Place in a designated, properly labeled, and sealed hazardous waste container. B->C D Store in a designated Satellite Accumulation Area (SAA) or central waste storage area. C->D E Arrange for pickup by a licensed hazardous waste disposal contractor. D->E F Ensure proper documentation (e.g., waste manifest) is completed. E->F

Figure 1. A stepwise workflow for the proper disposal of this compound waste, from initial characterization to final removal by a licensed contractor.

Detailed Disposal Protocols

The specific disposal procedure for this compound will depend on the form of the waste.

Protocol 1: Disposal of Unused or Expired this compound
  • Evaluation: Confirm that the material is unadulterated and in its original, properly labeled container.

  • Segregation: Do not mix with other chemical waste.

  • Containment: Ensure the container is securely sealed and the label is legible, indicating the contents as "this compound".

  • Labeling: Attach a hazardous waste tag to the container, clearly identifying the contents and associated hazards.

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The most common and recommended method of disposal for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[9]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as personal protective equipment (PPE), weighing paper, contaminated glassware, and plasticware.

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Segregation: This waste should be classified as non-halogenated organic solid waste. Do not mix with halogenated organic waste, as this can increase disposal costs.[10][11]

  • Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").

  • Storage: Keep the container sealed and store it in the SAA.

  • Disposal: Arrange for pickup and disposal via incineration through your institution's hazardous waste management program.

Protocol 3: Disposal of Liquid Waste Solutions

This includes reaction mixtures, mother liquors, and cleaning solvents containing this compound.

  • Characterization: Identify all components of the liquid waste stream.

  • Segregation:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, labeled, and sealed container. Do not pour down the drain.[12]

    • Organic Solvent Solutions: Collect in a separate, compatible container. Segregate halogenated and non-halogenated solvent waste streams.[10][11]

  • Neutralization (for acidic solutions): If the waste stream is acidic due to the hydrochloride salt form, it may require neutralization by your institution's waste management facility before final disposal. Do not attempt to neutralize the waste yourself unless you are following a specific, approved protocol.[13]

  • Labeling: Label all liquid waste containers with "Hazardous Waste" and list all chemical components and their approximate concentrations.

  • Storage: Store in a designated area for liquid hazardous waste, within secondary containment to prevent spills.

  • Disposal: The preferred disposal method for organic-containing liquid waste is incineration.[9] Landfill disposal is generally not permitted for liquid hazardous waste unless it has been solidified and meets specific regulatory criteria.[14][15][16][17]

Emergency Procedures: Managing Spills

Accidental spills should be handled promptly and safely. The appropriate response will depend on the size and location of the spill.

For Minor Spills (contained within a fume hood or on a small, manageable area):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[18][19]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[18][19] There are also commercially available decontamination solutions for aromatic amines.[20]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

For Major Spills (large volume, outside of a containment area, or if you are unsure how to proceed):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS department.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant disposal methods, researchers can ensure that their work does not pose a risk to themselves, their colleagues, or the wider community. Always consult your institution's specific hazardous waste management plan and your local regulations for detailed guidance.

References

  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]

  • ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]

  • Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. Retrieved from [Link]

  • Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Aromatic Amino Compounds. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Refining Community. (2010, September). Contamination in Amine Systems. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Phenoxybenzamine. Retrieved from [Link]

  • Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]

  • Google Patents. (n.d.). US5039424A - Method for treating an amine-containing waste water.
  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Princeton EHS. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-(2-phenoxyphenyl)methanesulphonamide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • NCBI - NIH. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

Navigating the Safe Handling of (2-Phenoxyphenyl)methanamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling potent chemical compounds like (2-Phenoxyphenyl)methanamine, a comprehensive understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your research endeavors.

This compound hydrochloride is classified as a hazardous substance that can cause significant harm upon exposure. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation[1]. The causality behind these hazards lies in its chemical structure, an aromatic amine, a class of compounds known for their potential to cause systemic toxicity[2][3]. Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Double gloving with Butyl rubber or Viton™ gloves over nitrile gloves.Aromatic amines can permeate many common glove materials. Butyl rubber and Viton™ offer superior resistance to a wide range of chemicals, including aromatic and halogenated compounds[4][5][6]. Double gloving provides an additional layer of protection against tears and permeation.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical, which can cause serious eye irritation[1][3]. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.This compound can be harmful if inhaled[1]. The organic vapor cartridge will adsorb the amine vapors, while the P100 filter will capture any fine particles of the solid material.
Protective Clothing A chemically resistant lab coat or a disposable coverall.Prevents skin contact with the chemical, which can cause irritation and is harmful[1].
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Procedural Guidance: From Handling to Disposal

A self-validating safety protocol is one that is clear, logical, and leaves no room for ambiguity. The following step-by-step methodologies for handling, spill cleanup, and disposal of this compound are designed to create a secure laboratory environment.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Work in a designated area with proper ventilation (fume hood). don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe gather_materials Gather all necessary equipment and reagents. don_ppe->gather_materials weigh Carefully weigh the solid this compound. gather_materials->weigh dissolve Dissolve the compound in the appropriate solvent. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate_tools Decontaminate all glassware and equipment. reaction->decontaminate_tools doff_ppe Doff PPE in the correct order to avoid self-contamination. decontaminate_tools->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands segregate_waste Segregate solid and liquid waste into designated, labeled containers. wash_hands->segregate_waste dispose Dispose of waste according to institutional and local regulations. segregate_waste->dispose

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Protocol: Spill Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and evacuate the area.

  • Restrict access to the spill area.

  • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as outlined in the table above, with an emphasis on respiratory and hand protection.

Step 3: Contain and Absorb the Spill

  • For liquid spills, contain the spill using absorbent pads or other appropriate materials[3].

  • For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

Step 4: Decontamination

  • Method 1: Chemical Deactivation. Commercial decontamination solutions containing glutaraldehyde are effective for aromatic amines[7][8]. Liberally apply the decontamination solution to the spill area and allow it to react for at least 5 minutes before wiping with absorbent materials[7].

  • Method 2: Acid Salt Conversion. For residual traces, the aromatic amine can be converted to a more water-soluble salt by treating the surface with a mild acidic solution (e.g., dilute hydrochloric acid)[9]. This can then be wiped up with a sponge or absorbent material moistened with methanol[9].

Step 5: Final Cleaning and Disposal

  • After decontamination, clean the area with a detergent solution followed by a water rinse[9].

  • All contaminated materials, including absorbent pads, gloves, and disposable clothing, must be placed in a sealed, labeled hazardous waste container for proper disposal[10].

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical final step in the handling process to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Unused this compound, contaminated paper towels, and other solid materials should be collected in a designated, clearly labeled hazardous waste container[11].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams[11].

  • Sharps: Needles, syringes, or other sharps contaminated with the compound must be placed in a puncture-resistant sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[11].

  • Store waste containers in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials.

3. Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company[11]. Do not dispose of this chemical down the drain or in regular trash.

  • For larger quantities or in specific industrial settings, chemical degradation using Fenton's reagent can be an effective method to break down aromatic compounds into less harmful substances, though this should only be performed by trained personnel with appropriate safety measures in place[12].

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Weeks, R. W., Jr., & Dean, O. J. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces.
  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Cat. No. 769-2001.
  • SKC Inc. (n.d.).
  • SKC Inc. (n.d.).
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-(2-Phenoxyphenyl)methanamine hydrochloride.
  • Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
  • MySafetySign. (n.d.).
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • North Safety Products. (n.d.). Chemical Resistance Guide.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • SKC Inc. (2023, December 22).
  • OSHA. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • MCR Safety. (n.d.). CP25 - 25 mil Butyl Rubber Gloves.
  • OSHA. (n.d.).
  • ResearchGate. (2025, August 7).
  • Publisso. (2020, October 9).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.